molecular formula C17H32O4 B12418796 Azelaic acid 2-ethylhexyl monoester-d14

Azelaic acid 2-ethylhexyl monoester-d14

Cat. No.: B12418796
M. Wt: 314.52 g/mol
InChI Key: ZPFRAIBOPSTMHJ-KWBSMXRNSA-N
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Description

Azelaic acid 2-ethylhexyl monoester-d14 is a useful research compound. Its molecular formula is C17H32O4 and its molecular weight is 314.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32O4

Molecular Weight

314.52 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuterio-9-(2-ethylhexoxy)-9-oxononanoic acid

InChI

InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19)/i6D2,7D2,8D2,9D2,10D2,12D2,13D2

InChI Key

ZPFRAIBOPSTMHJ-KWBSMXRNSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CCCCCCCC(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Azelaic Acid 2-Ethylhexyl Monoester-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of a monoester derivative of azelaic acid. This compound is of significant interest as an internal standard in analytical and pharmacokinetic studies due to the incorporation of a stable heavy isotope. This guide details a plausible synthetic route, comprehensive characterization methodologies, and an exploration of the relevant signaling pathways of the active parent compound, azelaic acid.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the deuteration of the azelaic acid backbone followed by a selective mono-esterification with 2-ethylhexanol.

Experimental Protocol: Synthesis

Step 1: Deuteration of Azelaic Acid

A plausible method for the deuteration of the aliphatic chain of azelaic acid is through a metal-catalyzed hydrothermal H/D exchange reaction.

  • Materials: Azelaic acid, Deuterium oxide (D₂O, 99.8 atom % D), Platinum on carbon (Pt/C, 5 wt. %).

  • Procedure:

    • In a high-pressure stainless-steel reactor, combine azelaic acid (1 equivalent) and 5% Pt/C catalyst (0.1 equivalents by weight).

    • Add D₂O to the reactor to a pressure of approximately 20 bar.

    • Seal the reactor and heat to 200-220 °C with constant stirring for 48-72 hours.

    • Cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to remove the Pt/C catalyst.

    • The aqueous filtrate is then acidified with 1 M DCl in D₂O to a pH of 2.

    • The resulting white precipitate of Azelaic acid-d14 is collected by filtration, washed with cold D₂O, and dried under vacuum.

Step 2: Mono-esterification of Azelaic acid-d14 with 2-Ethylhexanol

A controlled Fischer esterification is a suitable method for achieving mono-esterification. The use of a 1:1 molar ratio of the diacid to the alcohol favors the formation of the monoester.

  • Materials: Azelaic acid-d14, 2-Ethylhexanol, Sulfuric acid (concentrated), Toluene.

  • Procedure:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve Azelaic acid-d14 (1 equivalent) in toluene.

    • Add 2-ethylhexanol (1 equivalent) to the solution.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2% w/w of the diacid).

    • Heat the mixture to reflux (approximately 120 °C). The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

    • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the this compound.

Experimental Workflow

Synthesis_Workflow Synthesis Workflow for this compound A Azelaic Acid B Deuteration (D₂O, Pt/C, 220°C) A->B C Azelaic Acid-d14 B->C E Mono-esterification (H₂SO₄, Toluene, 120°C) C->E D 2-Ethylhexanol D->E F Crude Product E->F G Purification (Column Chromatography) F->G H Azelaic Acid 2-Ethylhexyl Monoester-d14 G->H

Caption: A schematic overview of the synthesis process.

Characterization

A thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Analytical Techniques and Expected Data
Technique Purpose Expected Results
¹H NMR Structural confirmation and determination of deuterium incorporation.Absence or significant reduction of proton signals corresponding to the C2-C8 methylene groups of the azelaic acid backbone. Presence of signals for the 2-ethylhexyl group protons and the terminal carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.Presence of signals for all 17 carbon atoms. The signals for the deuterated carbons (C2-C8) may show splitting due to C-D coupling or a decrease in intensity.
Mass Spectrometry (HRMS) Determination of the exact mass and confirmation of the molecular formula.The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₇H₁₈D₁₄O₄. The isotopic pattern will be distinct due to the presence of 14 deuterium atoms.
FT-IR Spectroscopy Identification of functional groups.Characteristic absorption bands for the carboxylic acid O-H stretch (~3000 cm⁻¹), ester C=O stretch (~1735 cm⁻¹), carboxylic acid C=O stretch (~1710 cm⁻¹), and C-D stretches (~2100-2250 cm⁻¹).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating high purity of the final compound.
Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Instrumentation: A 400 MHz or higher NMR spectrometer.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.

  • High-Resolution Mass Spectrometry (HRMS):

    • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Instrumentation: An ESI-TOF or Orbitrap mass spectrometer.

    • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR accessory.

    • Instrumentation: An FT-IR spectrometer.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

    • Sample Preparation: Dissolve the sample in the mobile phase.

Signaling Pathways of Azelaic Acid

Azelaic acid 2-ethylhexyl monoester is expected to act as a prodrug, being hydrolyzed in vivo to release azelaic acid, the active therapeutic agent. Azelaic acid exerts its effects through multiple signaling pathways, making it effective in the treatment of various skin conditions like acne and rosacea.

Anti-inflammatory and Antioxidant Pathways

Azelaic acid demonstrates significant anti-inflammatory and antioxidant properties.[1] It can scavenge reactive oxygen species (ROS) and interfere with inflammatory cascades.[1]

Anti_Inflammatory_Pathway Anti-inflammatory and Antioxidant Pathways of Azelaic Acid cluster_ros ROS Production cluster_inflammation Inflammatory Response Neutrophils Neutrophils ROS Reactive Oxygen Species (ROS) Neutrophils->ROS NFkB NF-κB Pathway ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., IL-1β, TNF-α) NFkB->ProInflammatory_Cytokines PPARg PPARγ PPARg->NFkB Inhibits Azelaic_Acid Azelaic Acid Azelaic_Acid->ROS Inhibits Azelaic_Acid->NFkB Inhibits Azelaic_Acid->PPARg Activates

Caption: Azelaic acid's role in mitigating inflammation.

Regulation of Keratinization and Antimicrobial Action

Azelaic acid is known to normalize the process of keratinization and exhibits antimicrobial effects, particularly against Propionibacterium acnes, a key bacterium in the pathogenesis of acne.[2]

Keratinization_Antimicrobial_Pathway Regulation of Keratinization and Antimicrobial Action cluster_keratinization Keratinization cluster_antimicrobial Antimicrobial Action Keratinocyte_Proliferation Keratinocyte Proliferation Abnormal_Keratinization Abnormal Keratinization Keratinocyte_Proliferation->Abnormal_Keratinization P_acnes Propionibacterium acnes Protein_Synthesis Bacterial Protein Synthesis P_acnes->Protein_Synthesis Azelaic_Acid Azelaic Acid Azelaic_Acid->Keratinocyte_Proliferation Normalizes Azelaic_Acid->Protein_Synthesis Inhibits

Caption: Azelaic acid's dual action on skin cells and bacteria.

Inhibition of Melanogenesis

Azelaic acid is also a well-known inhibitor of tyrosinase, a key enzyme in the synthesis of melanin.[3] This makes it effective in treating hyperpigmentation disorders.

Melanogenesis_Pathway Inhibition of Melanogenesis Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA DOPA Tyrosinase->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Azelaic_Acid Azelaic Acid Azelaic_Acid->Tyrosinase Inhibits

Caption: Mechanism of azelaic acid in reducing pigmentation.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic route offers a viable pathway for its preparation, and the outlined characterization techniques are essential for verifying its structural integrity and purity. Furthermore, the exploration of the signaling pathways of its active metabolite, azelaic acid, provides crucial context for its application in dermatological research and drug development. The use of this deuterated internal standard will undoubtedly contribute to more accurate and reliable bioanalytical studies, ultimately advancing our understanding of the pharmacokinetics and therapeutic effects of azelaic acid and its derivatives.

References

"Azelaic acid 2-ethylhexyl monoester-d14" chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Azelaic Acid 2-ethylhexyl monoester-d14

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound is the deuterium-labeled form of Azelaic acid 2-ethylhexyl monoester.[1][2] The incorporation of fourteen deuterium atoms provides a distinct mass signature, making it a valuable internal standard for mass spectrometry-based quantitative analysis.[3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₈D₁₄O₄PubChem
Molecular Weight 314.52 g/mol [4]
Exact Mass 314.31793394 Da[4]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuterio-9-(2-ethylhexoxy)-9-oxononanoic acid[4]
InChI InChI=1S/C17H32O4/c1-3-5-11-15(4-2)14-21-17(20)13-10-8-6-7-9-12-16(18)19/h15H,3-14H2,1-2H3,(H,18,19)/i6D2,7D2,8D2,9D2,10D2,12D2,13D2[4]
Synonyms HY-143910S, CS-0376765[4]
Chemical Structure

The chemical structure of this compound consists of a nine-carbon dicarboxylic acid backbone (azelaic acid) where one of the carboxylic acid groups is esterified with a 2-ethylhexyl group. The fourteen deuterium atoms are located on the carbon chain of the azelaic acid moiety.

chemical_structure cluster_backbone Deuterated Azelaic Acid Backbone cluster_ester 2-Ethylhexyl Group C1 HOOC C2 (CD₂) C3 C4 COO E1 CH₂ C4->E1 Ester Linkage E2 CH(CH₂CH₃) E3 (CH₂)₃ E4 CH₃

Caption: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis Protocol

The synthesis of this compound would likely involve the esterification of deuterated azelaic acid with 2-ethylhexanol. A plausible method is the Fischer esterification, using an acid catalyst.

Materials:

  • Azelaic acid-d14

  • 2-ethylhexanol

  • Sulfuric acid (concentrated) or other acid catalyst

  • Anhydrous organic solvent (e.g., toluene)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve Azelaic acid-d14 in a minimal amount of 2-ethylhexanol and the organic solvent.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography to yield pure this compound.

Analytical Methodology

This deuterated compound is primarily used as an internal standard in analytical methods for the quantification of the non-deuterated analogue in biological matrices.[3] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are the most suitable techniques.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) or High-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).

  • Analytical column suitable for the separation of fatty acid esters.

Procedure (General Outline):

  • Sample Preparation: Spike a known amount of this compound into the biological sample (e.g., plasma, tissue homogenate) containing the analyte (Azelaic acid 2-ethylhexyl monoester).

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and the internal standard from the sample matrix.

  • Derivatization (if necessary for GC-MS): Convert the carboxylic acid group to a more volatile ester (e.g., methyl ester) if not already esterified.

  • Chromatographic Separation: Inject the extracted and derivatized sample into the GC-MS or HPLC-MS system. The chromatographic conditions should be optimized to achieve baseline separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: Monitor the characteristic ions for both the analyte and the deuterated internal standard.

  • Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Applications and Signaling Pathways

Azelaic acid itself is a naturally occurring dicarboxylic acid with known antimicrobial, anti-inflammatory, and antimelanogenic properties.[5][6] It is used in the treatment of acne, rosacea, and hyperpigmentation.[5] The 2-ethylhexyl monoester is a more lipophilic derivative, which may enhance its skin penetration.

Role as an Internal Standard

The primary application of this compound is as an internal standard in pharmacokinetic and metabolic studies of its non-deuterated counterpart.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result BiologicalSample Biological Sample (e.g., Plasma, Skin Tissue) Spiking Spiking BiologicalSample->Spiking InternalStandard Azelaic acid 2-ethylhexyl monoester-d14 InternalStandard->Spiking Extraction Extraction Spiking->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification LCMS->Quantification Concentration Analyte Concentration Quantification->Concentration

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Potential Signaling Pathways of Parent Compound

While the deuterated form is biochemically inert, the parent compound, azelaic acid, is known to interact with several cellular pathways. Its therapeutic effects are attributed to its ability to inhibit microbial protein synthesis and modulate inflammatory responses.[1][6] Further research on the monoester derivative would be necessary to fully elucidate its specific mechanisms of action.

This technical guide provides a foundational understanding of this compound. For specific applications and detailed experimental conditions, further investigation and optimization are recommended.

References

"Azelaic acid 2-ethylhexyl monoester-d14" CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of Azelaic acid 2-ethylhexyl monoester. This stable isotope-labeled compound serves as a crucial internal standard for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. Its primary application lies in enhancing the accuracy and precision of pharmacokinetic and metabolic research by correcting for variability during sample processing and analysis.

Core Compound Data

The fundamental properties of this compound are summarized below. Stable isotope labeling with deuterium (¹⁴D) allows for its differentiation from the unlabeled analyte in mass spectrometry without significantly altering its chemical and physical behavior.

PropertyValue
Compound Name This compound
CAS Number Not Available (NA)
Alternate CAS (non-labeled) 13050-58-3
Molecular Formula C₁₇H₁₈D₁₄O₄
Molecular Weight 314.52 g/mol

Experimental Protocols

The primary utility of this compound is as an internal standard (IS) in quantitative bioanalysis. Below is a representative protocol for its use in a pharmacokinetic study involving the analysis of biological samples (e.g., plasma) using LC-MS/MS.

Objective: To accurately quantify the concentration of Azelaic acid 2-ethylhexyl monoester in plasma samples.

Materials:

  • Biological matrix (e.g., human plasma)

  • Azelaic acid 2-ethylhexyl monoester (analyte)

  • This compound (internal standard)

  • Organic solvents (e.g., acetonitrile, methanol) for protein precipitation and mobile phase preparation

  • Formic acid (or other modifiers) for the mobile phase

  • LC-MS/MS system (a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer)

  • Reversed-phase C18 column

Methodology:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare a stock solution of the analyte and the internal standard in a suitable organic solvent.

    • Create a series of calibration standards by spiking known concentrations of the analyte into the blank biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation:

    • To a known volume of each plasma sample (calibration standards, QCs, and unknown study samples), add a fixed volume of the internal standard working solution.

    • Vortex the samples to ensure thorough mixing.

    • Perform protein precipitation by adding a specific volume of a cold organic solvent (e.g., acetonitrile).

    • Vortex vigorously to precipitate the proteins.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new set of vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Inject a small volume of the prepared sample onto the C18 column.

      • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) to separate the analyte and internal standard from other matrix components.

    • Mass Spectrometry (MS/MS):

      • Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

      • Optimize the mass transitions (parent ion -> fragment ion) for both the analyte and the deuterated internal standard. The mass difference due to deuterium labeling allows for their distinct detection.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area for all samples.

    • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the key processes and relationships in the application of this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Unknown, Calibrant, or QC) is_addition Add Fixed Amount of This compound (IS) plasma->is_addition protein_precip Protein Precipitation (e.g., with Acetonitrile) is_addition->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into LC System supernatant->lc_injection Analysis separation Chromatographic Separation (Analyte + IS) lc_injection->separation ms_detection MS/MS Detection (MRM Mode) separation->ms_detection peak_integration Peak Area Integration (Analyte and IS) ms_detection->peak_integration Data Acquisition ratio_calc Calculate Peak Area Ratio (Analyte / IS) peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for Bioanalysis Using a Deuterated Internal Standard.

G cluster_process Analytical Process cluster_output Output analyte Analyte (Azelaic acid 2-ethylhexyl monoester) sample_prep Sample Preparation (e.g., Extraction) analyte->sample_prep is Internal Standard (IS) (Deuterated-d14 version) is->sample_prep lcms_analysis LC-MS/MS Analysis (Injection, Ionization) sample_prep->lcms_analysis analyte_response Analyte Response lcms_analysis->analyte_response is_response IS Response lcms_analysis->is_response variability Process Variability (e.g., recovery loss, ion suppression) variability->sample_prep variability->lcms_analysis ratio Ratio (Analyte Response / IS Response) analyte_response->ratio is_response->ratio final_conc Accurate Concentration ratio->final_conc Corrects for Variability

Caption: Logical Relationship of Internal Standard Correction.

The Role of Azelaic Acid 2-Ethylhexyl Monoester-d14 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action and application of Azelaic acid 2-ethylhexyl monoester-d14 as an internal standard in quantitative analysis, particularly in the context of liquid chromatography-mass spectrometry (LC-MS). While specific, published experimental protocols for this exact molecule are not widespread, this guide is built upon the foundational principles of isotope dilution mass spectrometry and established analytical methodologies for similar dicarboxylic acid esters.

The Core Principle: Isotope Dilution Mass Spectrometry

The fundamental "mechanism of action" for this compound as an internal standard lies in the principle of isotope dilution. Deuterium (¹⁴H or D) is a stable, non-radioactive isotope of hydrogen. By replacing 14 hydrogen atoms with deuterium on the azelaic acid backbone of the 2-ethylhexyl monoester, a molecule is created that is chemically almost identical to the non-labeled analyte of interest (the "light" compound). However, it is easily distinguishable by a mass spectrometer due to its increased mass.

This near-identical chemical nature ensures that the deuterated standard behaves in the same way as the analyte during the entire analytical process, from sample extraction and cleanup to chromatographic separation and ionization. Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Similarly, any variation in instrument response, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard equally.

By adding a known amount of this compound to a sample at the very beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for highly accurate quantification. This ratio remains constant despite variations in sample handling or instrument performance, providing a robust and reliable measurement.

Figure 1: Principle of Isotope Dilution Mass Spectrometry cluster_sample Biological Sample Analyte Analyte (Light Compound) SpikedSample Spiked Sample Analyte->SpikedSample Unknown Amount IS Internal Standard (Heavy, Deuterated Compound) This compound IS->SpikedSample Known Amount SamplePrep Sample Preparation (Extraction, Cleanup) SpikedSample->SamplePrep LCMS LC-MS Analysis SamplePrep->LCMS Analyte and IS experience similar losses and matrix effects Ratio Signal Ratio (Analyte / Internal Standard) LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of Isotope Dilution Mass Spectrometry.

Hypothetical Experimental Protocol for Quantification of Azelaic Acid 2-Ethylhexyl Monoester

The following is a detailed, albeit theoretical, protocol for the quantification of Azelaic acid 2-ethylhexyl monoester in a biological matrix (e.g., plasma or skin homogenate) using this compound as an internal standard. This protocol is a composite based on established methods for dicarboxylic acids and their esters.

Materials and Reagents
  • Analyte: Azelaic acid 2-ethylhexyl monoester

  • Internal Standard (IS): this compound

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H₂O) - all LC-MS grade

  • Reagents: Formic acid (FA), Ammonium acetate

  • Sample Matrix: Blank human plasma (or other relevant matrix)

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Azelaic acid 2-ethylhexyl monoester and this compound in separate volumetric flasks using methanol.

  • Working Standard Solutions:

    • Prepare a series of dilutions of the analyte stock solution in a 50:50 ACN:H₂O mixture to create calibration standards.

  • Internal Standard Spiking Solution (100 ng/mL):

    • Dilute the IS primary stock solution with 50:50 ACN:H₂O.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of the sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Spiking Solution (100 ng/mL) to each tube (except for blank matrix samples used to assess interference).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see section 2.4).

  • Vortex to ensure complete dissolution and transfer to an autosampler vial.

Figure 2: Experimental Workflow for Sample Preparation Start Start: 100 µL Sample Add_IS Add 20 µL Internal Standard (100 ng/mL) Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_ACN Add 300 µL Cold Acetonitrile Vortex1->Add_ACN Vortex2 Vortex Vigorously Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 rpm, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Transfer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Experimental Workflow for Sample Preparation.

LC-MS/MS Conditions
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40% to 95% B

    • 3.0-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 40% B

    • 3.6-5.0 min: 40% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: (Hypothetical - would require experimental determination)

    • Analyte: Q1: 315.3 -> Q3: 113.1 (Precursor -> Product ion)

    • Internal Standard: Q1: 329.4 -> Q3: 127.1 (Precursor -> Product ion)

Data Presentation and Validation Parameters

Quantitative data from such an assay would be summarized to demonstrate the method's performance. The following tables represent typical data that would be generated during method validation.

Table 1: Calibration Curve Parameters

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)
Lower Limit of Quantification (LLOQ)1< 15%< 15%85% - 115%
Low QC (LQC)3< 10%< 10%90% - 110%
Medium QC (MQC)100< 10%< 10%90% - 110%
High QC (HQC)800< 10%< 10%90% - 110%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC (LQC)385% - 95%90% - 110%
High QC (HQC)80085% - 95%90% - 110%

Logical Relationships in Quantification

The relationship between the analyte, internal standard, and the final calculated concentration is a logical, ratiometric one. The instrument measures the peak areas of both the analyte and the internal standard. A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards. The concentration of the analyte in an unknown sample is then determined by calculating its peak area ratio and interpolating this value on the calibration curve.

Figure 3: Logical Flow of Quantification DataAcq LC-MS Data Acquisition Measure Peak Area of Analyte (PA_A) Measure Peak Area of IS (PA_IS) CalcRatio Calculate Peak Area Ratio Ratio = PA_A / PA_IS DataAcq:f1->CalcRatio:f0 DataAcq:f2->CalcRatio:f0 CalibrationCurve Calibration Curve Plot (Ratio vs. Known Concentration) CalcRatio:f1->CalibrationCurve:f0 For Calibration Standards Interpolate Interpolation Use Sample Ratio to find Concentration on Curve CalcRatio:f1->Interpolate:f0 For Unknown Samples CalibrationCurve:f1->Interpolate:f0 FinalConc Final Result Accurate Analyte Concentration Interpolate:f1->FinalConc:f0

Caption: Logical Flow of Quantification.

Conclusion

This compound serves as an ideal internal standard for quantitative mass spectrometry-based assays. Its "mechanism of action" is rooted in the principles of isotope dilution, where its near-identical physicochemical properties to the analyte allow for the correction of variability throughout the analytical process. By following a robust experimental protocol, researchers can achieve highly accurate, precise, and reliable quantification of the target analyte in complex biological matrices, which is essential for pharmacokinetic, toxicokinetic, and other critical studies in drug development and scientific research.

Solubility Profile of Azelaic Acid 2-Ethylhexyl Monoester-d14 in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azelaic Acid 2-Ethylhexyl Monoester-d14, a deuterated derivative of the monoester of azelaic acid. Understanding the solubility of this compound in various organic solvents is critical for its application in research and development, particularly in formulation, analytical method development, and pharmacokinetic studies. This document compiles available solubility information and presents a standardized experimental protocol for its determination.

Introduction to this compound

Azelaic acid is a naturally occurring dicarboxylic acid with established applications in dermatology.[1] Its esters, such as the 2-ethylhexyl monoester, are of interest for their potential to modify the physicochemical properties of the parent compound, including its lipophilicity and solubility, which can influence its delivery and efficacy. The deuterated form, this compound, serves as a valuable tool in analytical and metabolic studies, often used as an internal standard.

Solubility Data

Table 1: Qualitative Solubility of this compound in Organic Solvents

SolventSolubilityTemperature (°C)
MethanolSolubleNot Specified
EthanolSolubleNot Specified
AcetonitrileSolubleNot Specified
Dimethyl Sulfoxide (DMSO)SolubleNot Specified

Data sourced from technical product documentation. "Soluble" indicates that the compound dissolves in the solvent, but the exact concentration at saturation is not provided.

Table 2: Quantitative Solubility of Azelaic Acid in Various Solvents

For context and as a potential guide for solvent selection, the following table summarizes the solubility of the parent compound, azelaic acid.

SolventSolubility (mg/mL)Temperature (°C)
Ethanol~10Not Specified
Dimethyl Sulfoxide (DMSO)~10Not Specified
Dimethyl Formamide~10Not Specified
Phosphate Buffered Saline (PBS), pH 7.2~0.1Not Specified
Water2.1 g/L (2.1 mg/mL)Not Specified
GlycerolSolubleNot Specified
GlycolsSolubleNot Specified

Data compiled from various sources.[1][2][3][4]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound.[5][6] The following protocol outlines the steps to quantitatively determine the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.

    • Add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). The solution should remain saturated with undissolved solid present.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the controlled temperature for a short period to allow the larger solid particles to settle.

    • To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a chemically inert syringe filter to remove any remaining microscopic solid particles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent.

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

  • Data Reporting:

    • The solubility is reported as the mean of at least three independent measurements, typically in mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute to Solvent B Agitate at Constant Temperature (24-72 hours) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant C->D E Dilute Sample D->E F Quantify by HPLC E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, qualitative information indicates its solubility in polar aprotic and protic solvents. For precise quantification, the standardized shake-flask method provides a reliable experimental framework. The provided protocol and workflow diagram offer a comprehensive guide for researchers and scientists to determine the solubility of this compound, facilitating its effective use in further research and development activities. The solubility of the parent compound, azelaic acid, can serve as a useful reference point for initial solvent screening.

References

"Azelaic acid 2-ethylhexyl monoester-d14" supplier and availability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of Azelaic acid 2-ethylhexyl monoester. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its suppliers, availability, and technical specifications.

Introduction

This compound is the deuterium-labeled form of Azelaic acid 2-ethylhexyl monoester. The incorporation of stable heavy isotopes of hydrogen is primarily utilized in drug development as tracers for quantification studies. This deuterated analog serves as a valuable internal standard in analytical and pharmacokinetic research, enhancing the accuracy of mass spectrometry and liquid chromatography for the precise quantification of the non-deuterated compound in biological samples.

Supplier and Availability

A critical aspect for researchers is the accessibility of specialized chemical compounds. The following table summarizes the known suppliers of this compound and its related variants, providing key details to facilitate procurement.

SupplierProduct NameCatalog NumberMolecular FormulaNotes
MedChemExpress This compoundHY-143910SC₁₇H₁₈D₁₄O₄For research use only.
Veeprho This compoundDVE00175C₁₇H₁₈D₁₄O₄Used as an internal standard.
Toronto Research Chemicals This compoundA-160004C₁₇H₁₈D₁₄O₄Part of their stable isotope labeled compounds portfolio.

Physicochemical Properties

Understanding the fundamental properties of a compound is essential for its application in research. Below is a summary of the computed properties of this compound.

PropertyValueSource
Molecular Weight 314.52 g/mol PubChem[1]
Molecular Formula C₁₇H₁₈D₁₄O₄PubChem[1]
IUPAC Name 2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecadeuterio-9-(2-ethylhexoxy)-9-oxononanoic acidPubChem[1]
Synonyms HY-143910S, CS-0376765PubChem[1]

Synthesis

A potential synthetic pathway is illustrated in the diagram below.

G Azelaic_Acid Azelaic Acid Deuterated_Azelaic_Acid Azelaic Acid-d14 Azelaic_Acid->Deuterated_Azelaic_Acid H/D Exchange Deuterium_Source Deuterium Source (e.g., D₂O) Deuterium_Source->Deuterated_Azelaic_Acid Catalyst_Deuteration Catalyst (e.g., Pt/C) Catalyst_Deuteration->Deuterated_Azelaic_Acid Final_Product Azelaic Acid 2-Ethylhexyl Monoester-d14 Deuterated_Azelaic_Acid->Final_Product Esterification 2_Ethylhexanol 2-Ethylhexanol 2_Ethylhexanol->Final_Product Catalyst_Esterification Acid Catalyst Catalyst_Esterification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not widely published. However, its primary application is as an internal standard for the quantification of its non-deuterated counterpart in biological matrices using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Below is a generalized workflow for such an application.

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification Biological_Sample Biological Sample (e.g., plasma, tissue) Internal_Standard Spike with Azelaic acid 2-ethylhexyl monoester-d14 Biological_Sample->Internal_Standard Extraction Extraction (e.g., LLE, SPE) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution LC_GC LC or GC Separation Evaporation_Reconstitution->LC_GC Mass_Spectrometry Mass Spectrometry (MS/MS) LC_GC->Mass_Spectrometry Data_Analysis Data Analysis (Analyte/IS Ratio) Mass_Spectrometry->Data_Analysis Quantification Quantification Data_Analysis->Quantification

Caption: General workflow for using the deuterated standard in bioanalysis.

Conclusion

This compound is a specialized but crucial tool for researchers in drug development and bioanalysis. Its availability from several reputable suppliers ensures that scientists can procure it for their studies. While specific experimental protocols are often developed and validated in-house, the general principles of its use as an internal standard are well-established. This guide provides a foundational understanding of this compound to support its effective integration into research workflows.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Azelaic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of deuterated azelaic acid esters. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where these compounds are of interest. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to facilitate a deeper understanding of these unique molecules.

Introduction to Deuterated Azelaic Acid Esters

Azelaic acid is a naturally occurring nine-carbon dicarboxylic acid. Its esters are utilized in a variety of applications, including as plasticizers, lubricants, and in cosmetic formulations.[1][2][3] The selective replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, can significantly alter the physicochemical and metabolic properties of these esters. This process, known as deuteration, is a key strategy in drug development to enhance pharmacokinetic profiles, such as by slowing down metabolism and increasing a drug's half-life.

The primary reason for the altered properties of deuterated compounds lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted at that position. This effect is particularly relevant in drug metabolism, where cytochrome P450 enzymes often catalyze the oxidation of C-H bonds.

Physical Properties

The introduction of deuterium into an organic molecule can lead to subtle but measurable changes in its physical properties. These changes are primarily due to the increased mass of deuterium compared to protium and slight differences in bond lengths and vibrational frequencies. While specific experimental data for many deuterated azelaic acid esters are not widely published, we can infer the expected changes based on known principles and available data for related compounds.

Below is a table summarizing the known physical properties of common non-deuterated azelaic acid esters and the expected properties for their deuterated analogues.

PropertyDimethyl AzelateDeuterated Dimethyl Azelate (Estimated)Diethyl AzelateDeuterated Diethyl Azelate (Estimated)
Molecular Weight ( g/mol ) 216.27[4]Increased244.33Increased
Melting Point (°C) 18[5]Slightly Higher-16 to -15.8[6]Slightly Higher
Boiling Point (°C) 156 (at 20 mmHg)Slightly Higher172 (at 18 mmHg)[6]Slightly Higher
Density (g/mL at 25°C) 1.007Higher0.973[6]Higher
Refractive Index (n20/D) 1.435Slightly Lower1.435[6]Slightly Lower
Solubility Soluble in organic solvents, limited in water.[7]Similar to non-deuteratedSoluble in organic solvents, insoluble in water.[2]Similar to non-deuterated

Chemical Properties

The chemical properties of deuterated azelaic acid esters are largely similar to their non-deuterated counterparts, with the notable exception of reactions involving the cleavage of a C-D bond.

Kinetic Isotope Effect (KIE): As previously mentioned, the most significant chemical difference is the kinetic isotope effect. The cleavage of a C-D bond requires more energy than a C-H bond, leading to a slower reaction rate. This is particularly important in the context of drug metabolism, where it can lead to an improved pharmacokinetic profile.[8]

Acidity: The acidity of the parent dicarboxylic acid can be affected by deuteration. Generally, deuterated carboxylic acids are slightly weaker acids in D₂O than their protonated counterparts in H₂O.[9] This is due to differences in the zero-point energies of the acidic proton/deuteron.[9] While the esterification of the carboxylic acid groups removes this direct effect, the electronic environment of the molecule is subtly altered, which could have minor effects on reactivity.

Stability: Deuterated compounds are generally considered to be as stable as their non-deuterated analogues under normal storage conditions.

Experimental Protocols

The synthesis and characterization of deuterated azelaic acid esters require specialized analytical techniques to confirm the position and extent of deuterium incorporation.

Synthesis of Deuterated Azelaic Acid Esters

A common route for the synthesis of deuterated azelaic acid esters involves the initial deuteration of azelaic acid followed by esterification.

Example Protocol: Synthesis of Deuterated Dimethyl Azelate

  • Deuteration of Azelaic Acid: A mixture of azelaic acid, a platinum catalyst (e.g., 10% Pt on activated carbon), and a deuterated solvent such as D₂O with a base (e.g., NaOD) is heated in a sealed pressure reactor. The reaction is typically run for several days at elevated temperatures (e.g., 220°C) to facilitate H/D exchange. The process may be repeated to achieve a high degree of deuteration.

  • Purification of Deuterated Azelaic Acid: After the reaction, the catalyst is filtered off, and the deuterated azelaic acid is isolated by acidification of the filtrate and extraction with an organic solvent like ethyl acetate.

  • Esterification: The purified deuterated azelaic acid is then esterified. For example, to synthesize dimethyl azelate, the deuterated azelaic acid can be refluxed in methanol with a catalytic amount of a strong acid like sulfuric acid.

  • Purification of the Ester: The resulting deuterated dimethyl azelate is then purified, typically by distillation or chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR is used to determine the degree of deuteration by quantifying the remaining protons at each position. The absence or significant reduction of a signal at a particular chemical shift indicates successful deuterium incorporation.

  • ²H NMR: Deuterium NMR directly observes the deuterium nuclei, confirming their presence and location within the molecule.

  • ¹³C NMR: Carbon-13 NMR can also be used to confirm the structure of the ester and may show subtle changes in chemical shifts upon deuteration.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS is a critical tool for determining the isotopic purity of deuterated compounds. By analyzing the mass-to-charge ratio with high precision, it is possible to distinguish between molecules with different numbers of deuterium atoms (isotopologues).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate the deuterated ester from any impurities and to obtain its mass spectrum for structural confirmation.

Visualizations

The following diagrams illustrate key concepts related to deuterated azelaic acid esters.

Synthesis_of_Deuterated_Dimethyl_Azelate cluster_deuteration Deuteration cluster_esterification Esterification Azelaic Acid Azelaic Acid D2O, Pt/C, NaOD D2O, Pt/C, NaOD Azelaic Acid->D2O, Pt/C, NaOD H/D Exchange Deuterated Azelaic Acid Deuterated Azelaic Acid D2O, Pt/C, NaOD->Deuterated Azelaic Acid Methanol, H2SO4 Methanol, H2SO4 Deuterated Azelaic Acid->Methanol, H2SO4 Fischer Esterification Deuterated Dimethyl Azelate Deuterated Dimethyl Azelate Methanol, H2SO4->Deuterated Dimethyl Azelate

Caption: Synthesis workflow for deuterated dimethyl azelate.

Analytical_Workflow cluster_analysis Characterization cluster_nmr_details NMR Analysis cluster_ms_details MS Analysis Synthesized Deuterated Ester Synthesized Deuterated Ester NMR_Spectroscopy NMR Spectroscopy Synthesized Deuterated Ester->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Synthesized Deuterated Ester->Mass_Spectrometry 1H_NMR 1H NMR (Degree of Deuteration) NMR_Spectroscopy->1H_NMR 2H_NMR 2H NMR (Deuterium Location) NMR_Spectroscopy->2H_NMR 13C_NMR 13C NMR (Structural Confirmation) NMR_Spectroscopy->13C_NMR HRMS HRMS (Isotopic Purity) Mass_Spectrometry->HRMS GC_MS GC-MS (Separation & Structure) Mass_Spectrometry->GC_MS

Caption: Analytical workflow for deuterated ester characterization.

Conclusion

Deuterated azelaic acid esters represent a promising class of compounds with potential applications in various fields, most notably in drug development. The substitution of hydrogen with deuterium can lead to favorable changes in pharmacokinetic properties due to the kinetic isotope effect. Understanding the physical and chemical properties of these compounds is crucial for their effective application. This guide has provided a summary of these properties, along with detailed experimental protocols for their synthesis and characterization, to aid researchers in their exploration of these fascinating molecules.

References

The Rationale and Application of d14-Labeling in Azelaic Acid Monoester for Advanced Pharmacokinetic and Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling is a cornerstone of modern drug discovery and development, providing unparalleled insights into the metabolic fate of therapeutic compounds.[1] This technical guide delineates the rationale and practical application of employing d14-labeled azelaic acid monoester in preclinical and clinical research. The deuteration of the azelaic acid backbone offers a powerful tool for overcoming the analytical challenges associated with the rapid metabolism of azelaic acid esters, enabling precise quantification and unambiguous metabolite identification. This guide will detail the scientific justification for d14-labeling, present hypothetical yet representative quantitative data, provide detailed experimental protocols for synthesis and analysis, and illustrate key metabolic and experimental workflows using Graphviz diagrams.

The Rationale for d14-Labeling of Azelaic Acid Monoester

Azelaic acid and its esters are naturally occurring dicarboxylic acids with a range of immunomodulatory and therapeutic properties.[2] Esters of azelaic acid, such as diethyl azelate (DEA), are often utilized as prodrugs to enhance bioavailability.[2] However, these diesters undergo rapid enzymatic and chemical hydrolysis in biological systems, initially forming the monoester, which is then further metabolized to azelaic acid.[2] Studies have shown that after oral administration of DEA to rats, both the diester and the monoester are undetectable in plasma, while levels of azelaic acid increase significantly.[2] This transient nature of the monoester makes it a challenging metabolite to study using conventional analytical methods.

The use of a stable isotope-labeled version, specifically d14-azelaic acid monoester, addresses these challenges in several critical ways:

  • Use as an Internal Standard for Mass Spectrometry: The primary application of d14-azelaic acid monoester is as an internal standard (IS) for quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS).[3] Deuterated standards are considered the "gold standard" for MS-based quantification because they co-elute with the unlabeled analyte and exhibit nearly identical ionization efficiency, thus compensating for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ion signal.[4] This leads to significantly improved accuracy and precision in determining the concentration of the transient monoester metabolite in complex biological matrices like plasma, urine, and tissue homogenates.

  • Tracing Metabolic Pathways: d14-labeling allows for the unambiguous tracing of the metabolic fate of the azelaic acid monoester. In stable isotope-resolved metabolomics (SIRM) studies, the mass shift of +14 amu (atomic mass units) imparted by the deuterium atoms allows for the clear differentiation of the exogenously administered compound and its downstream metabolites from the endogenous pool of related molecules.[5] This is crucial for accurately mapping its conversion to azelaic acid and other subsequent catabolites, such as pimelic acid, which is formed through mitochondrial β-oxidation.[6][7]

  • Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies: By using the d14-labeled monoester, researchers can precisely track its absorption, distribution throughout the body, metabolism into other compounds, and eventual excretion.[1] This provides critical data for understanding the pharmacokinetic profile of azelaic acid ester-based drugs, helping to determine parameters such as half-life, bioavailability, and clearance rates of this key intermediate metabolite.

Quantitative Data Presentation

The use of a d14-labeled internal standard is fundamental to generating high-quality quantitative data for the corresponding unlabeled analyte. Below are tables summarizing the kind of data that would be obtained from an LC-MS/MS analysis using d14-azelaic acid monoethyl ester as an internal standard for the quantification of azelaic acid monoethyl ester in a biological matrix.

Table 1: LC-MS/MS Parameters for Azelaic Acid Monoethyl Ester and its d14-Labeled Internal Standard

ParameterAzelaic Acid Monoethyl Ester (Analyte)d14-Azelaic Acid Monoethyl Ester (Internal Standard)
Molecular Formula C₁₁H₂₀O₄C₁₁H₆D₁₄O₄
Molecular Weight 216.27 g/mol 230.36 g/mol
Precursor Ion (m/z) 217.1231.2
Product Ion (m/z) 171.1185.1
Retention Time (min) 4.254.25

Table 2: Representative Quantitative Data from a Calibration Curve

Analyte Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.05,2341,012,4560.0052
5.025,8761,021,3450.0253
10.051,9871,015,7890.0512
50.0255,4321,018,9870.2507
100.0512,3451,020,1120.5022

Experimental Protocols

Synthesis of d14-Azelaic Acid Monoethyl Ester

This protocol is a proposed adaptation based on known esterification methods for azelaic acid and its deuterated analogues.

Objective: To synthesize d14-azelaic acid monoethyl ester from d14-azelaic acid.

Materials:

  • d14-Azelaic acid

  • Anhydrous ethanol

  • Sulfuric acid (catalytic amount)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 gram of d14-azelaic acid in 20 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, add 2-3 drops of concentrated sulfuric acid to the solution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing 50 mL of diethyl ether. Wash the organic layer sequentially with 20 mL of water and 20 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted d14-azelaic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product will be a mixture of d14-azelaic acid monoethyl ester, d14-diethyl azelate, and any remaining starting material. Purify the d14-azelaic acid monoethyl ester using silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantification of Azelaic Acid Monoester in Plasma using LC-MS/MS with d14-Labeled Internal Standard

Objective: To quantify the concentration of azelaic acid monoethyl ester in human plasma.

Materials:

  • Human plasma samples

  • Azelaic acid monoethyl ester (analytical standard)

  • d14-Azelaic acid monoethyl ester (internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 96-well protein precipitation plate

Procedure:

  • Sample Preparation:

    • Spike 100 µL of each plasma sample, calibration standard, and quality control sample with 10 µL of a 100 ng/mL solution of d14-azelaic acid monoethyl ester in acetonitrile.

    • Add 300 µL of acetonitrile to each well to precipitate plasma proteins.

    • Vortex the plate for 2 minutes and then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) using the transitions specified in Table 1.

  • Data Analysis:

    • Integrate the peak areas for both the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

metabolic_pathway cluster_0 In Vivo Metabolism DEA Azelaic Acid Diester (e.g., Diethyl Azelate) Monoester Azelaic Acid Monoester (Transient Metabolite) DEA->Monoester Hydrolysis (Esterases) AzA Azelaic Acid Monoester->AzA Hydrolysis (Esterases) Catabolites Shorter-Chain Dicarboxylic Acids (e.g., Pimelic Acid) AzA->Catabolites Mitochondrial β-oxidation

Caption: Metabolic pathway of azelaic acid diester.

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data_proc 3. Data Processing plasma Biological Sample (e.g., Plasma) spike Spike with d14-Labeled Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc ms MS/MS Detection (MRM Mode) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Analyte Concentration curve->quantify

Caption: Workflow for quantitative analysis using a d14-labeled internal standard.

References

Methodological & Application

Quantification of azelaic acid in plasma using "Azelaic acid 2-ethylhexyl monoester-d14"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid that is utilized in various dermatological treatments. Accurate quantification of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides a detailed protocol for the sensitive and selective quantification of azelaic acid in human plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs a stable isotope-labeled internal standard, "Azelaic acid 2-ethylhexyl monoester-d14," to ensure high accuracy and precision.

Principle

The method involves the extraction of azelaic acid and the internal standard from a plasma matrix, followed by chromatographic separation and detection by tandem mass spectrometry. The use of a deuterated internal standard that co-elutes with the analyte allows for the correction of matrix effects and variations in instrument response, leading to reliable quantification.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Azelaic acid (Reference Standard)

    • This compound (Internal Standard, IS)

  • Solvents and Chemicals:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatography: UPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL):

    • Prepare a stock solution of azelaic acid by dissolving the reference standard in methanol.

    • Prepare a stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Serially dilute the azelaic acid stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol.

  • Calibration Standards and Quality Controls:

    • Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 400 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS conditions) and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: 10-90% B

      • 5.0-6.0 min: 90% B

      • 6.1-8.0 min: 10% B (re-equilibration)

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Source Temperature: 500°C

    • MRM Transitions:

      • Azelaic Acid: To be determined empirically. A possible transition is m/z 187.1 -> 143.1

      • This compound (IS): To be determined empirically. A possible transition is m/z 313.3 -> 157.2

Data Presentation

Table 1: Calibration Curve for Azelaic Acid in Human Plasma
Concentration (ng/mL)Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%RSD)
10.012102.54.8
50.05898.73.5
100.115101.22.1
500.58299.51.8
1001.168100.31.5
5005.84599.81.2
100011.710100.11.0

Note: The data presented in this table is representative and should be generated during method validation.

Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ11.03103.05.26.8
Low32.9598.34.15.5
Medium8081.2101.52.53.9
High800792.899.11.92.7

Note: The data presented in this table is representative and should be generated during method validation.

Mandatory Visualization

experimental_workflow plasma Plasma Sample (100 µL) (Blank, Standard, QC, or Unknown) add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (400 µL Cold Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing and Quantification lcms->data

Caption: Workflow for the extraction of azelaic acid from plasma.

logical_relationship azelaic_acid Azelaic Acid (Analyte) lc_separation LC Separation azelaic_acid->lc_separation internal_standard This compound (Internal Standard) internal_standard->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Analyte/IS) ms_detection->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve quantification Quantification calibration_curve->quantification

Caption: Logical flow for the quantification of azelaic acid.

Application Notes & Protocols: Azelaic Acid 2-ethylhexyl monoester-d14 as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Azelaic acid 2-ethylhexyl monoester-d14 as a novel internal standard for the accurate quantification of azelaic acid and other medium to long-chain dicarboxylic acids in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS).

Introduction: The Role of Internal Standards in Quantitative Lipidomics

Quantitative lipidomics is essential for understanding the roles of lipids in health and disease, identifying biomarkers, and developing new therapeutics. However, accurate and reproducible quantification of lipids is challenging due to variability introduced during sample preparation, extraction, and analysis.[1] Internal standards (IS) are crucial for mitigating these variations.[2] An ideal internal standard is a compound structurally similar to the analyte of interest but isotopically labeled, ensuring it is not naturally present in the sample.[2] Deuterated standards, such as this compound, are excellent choices as they co-elute with the endogenous analyte and exhibit similar ionization efficiency in the mass spectrometer, thereby correcting for matrix effects and other sources of analytical error.[2][3]

Azelaic acid, a naturally occurring C9 dicarboxylic acid, is implicated in various physiological and pathological processes, including skin conditions like acne and rosacea, and has antimicrobial and anti-inflammatory properties.[4][5][6][7] Its accurate quantification is therefore of significant interest in dermatological and metabolic research.

Application: Quantification of Azelaic Acid in Biological Matrices

This protocol details the use of this compound for the quantification of endogenous azelaic acid in plasma, serum, and tissue homogenates. The monoester form enhances chromatographic retention on reverse-phase columns and the deuteration provides a distinct mass shift for unambiguous detection.

Principle

A known amount of this compound is added to the biological sample prior to lipid extraction.[2] Both the internal standard and the endogenous azelaic acid are co-extracted and analyzed by LC-MS/MS. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and plotting this against a calibration curve.

Experimental Protocols

Materials and Reagents
  • Internal Standard Stock Solution: this compound (1 mg/mL in methanol).

  • Calibration Standard: Azelaic acid (high purity).

  • Solvents: LC-MS grade methanol, chloroform, isopropanol, acetonitrile, and water.

  • Additives: Formic acid, ammonium formate.

  • Extraction Solvents:

    • Folch extraction: Chloroform:Methanol (2:1, v/v).[8]

    • Protein precipitation: Isopropanol or Methanol.[9]

  • Biological Matrix: Plasma, serum, or tissue homogenate.

Sample Preparation: Lipid Extraction

The choice of extraction method can depend on the sample type and downstream analysis goals. Two common methods are presented below.

Method A: Protein Precipitation (for Plasma/Serum) [9]

  • To 50 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold isopropanol containing a known concentration of this compound (e.g., 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Method B: Folch Liquid-Liquid Extraction (for Tissue Homogenates) [2][8]

  • To 100 mg of tissue homogenate, add 2 mL of Chloroform:Methanol (2:1, v/v) containing the internal standard.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Add 400 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes.

  • Carefully collect the lower organic layer containing the lipids using a glass pipette.[2]

  • Dry the organic phase under nitrogen.

  • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters that should be optimized for your specific instrumentation.

Parameter Condition
LC System UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile:Isopropanol (90:10, v/v) with 0.1% Formic Acid and 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Source Temp. 150°C
Desolvation Temp. 400°C
MRM Transitions See Table 2

Table 1: Example LC Gradient

Time (min)% Mobile Phase B
0.030
1.030
8.095
10.095
10.130
12.030

Table 2: Hypothetical MRM Transitions for Azelaic Acid and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Azelaic Acid187.1125.115
This compound (IS)313.3157.120

Note: These transitions are illustrative and must be optimized empirically.

Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of azelaic acid into a surrogate matrix (e.g., stripped serum or PBS) containing a constant concentration of the internal standard.

  • Peak Integration: Integrate the peak areas for the analyte and the internal standard in both the calibration standards and the unknown samples.

  • Ratio Calculation: Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Quantification: Plot the peak area ratio against the concentration of the calibration standards to generate a linear regression curve. Use the equation of the line to determine the concentration of azelaic acid in the unknown samples.

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with Azelaic acid 2-ethylhexyl monoester-d14 (IS) Sample->Spike Extract Lipid Extraction (Protein Precipitation or LLE) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integration Peak Integration Data->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quant Quantification via Calibration Curve Ratio->Quant

Caption: Lipidomics workflow for azelaic acid quantification.

Conceptual Role of the Internal Standard

G cluster_process Analytical Process cluster_output Output Analyte Endogenous Azelaic Acid Extraction Extraction Analyte->Extraction IS Deuterated IS (Azelaic acid-d14 ester) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation Extraction->LC_Separation Ionization MS Ionization LC_Separation->Ionization LC_Separation->Ionization Detection MS Detection Ionization->Detection Ionization->Detection Analyte_Signal Analyte Signal (Variable) Detection->Analyte_Signal IS_Signal IS Signal (Variable) Detection->IS_Signal Ratio Signal Ratio (Analyte/IS) = Stable & Accurate Analyte_Signal->Ratio IS_Signal->Ratio

Caption: Correction of variability using a co-analyzed internal standard.

Azelaic Acid Signaling Pathway Involvement

Azelaic acid exerts its biological effects through multiple pathways. It can inhibit microbial protein synthesis and has anti-inflammatory and antioxidant properties.[4][6][7] One key anti-inflammatory mechanism involves reducing reactive oxygen species (ROS) and modulating inflammatory signaling.[5][7][10]

G cluster_cell Cellular Environment Inflammatory_Stimuli Inflammatory Stimuli (e.g., P. acnes) Neutrophil Neutrophil Inflammatory_Stimuli->Neutrophil activates ROS Reactive Oxygen Species (ROS) Neutrophil->ROS releases Inflammation Inflammation (Redness, Swelling) ROS->Inflammation promotes Azelaic_Acid Azelaic Acid Azelaic_Acid->Neutrophil inhibits ROS release

Caption: Anti-inflammatory mechanism of Azelaic Acid via ROS inhibition.

Conclusion

This compound is a promising internal standard for the reliable quantification of azelaic acid in lipidomics research. Its structural similarity and isotopic labeling allow for effective correction of analytical variability, leading to high-quality, reproducible data. The protocols and methods described herein provide a robust framework for researchers to implement this standard in their workflows, facilitating a deeper understanding of the role of dicarboxylic acids in biological systems. Method validation is a critical step before analyzing study samples.

References

Application Notes: Quantitative Determination of Azelaic Acid 2-Ethylhexyl Monoester in Human Plasma using "Azelaic acid 2-ethylhexyl monoester-d14" as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with known anti-inflammatory, antibacterial, and keratolytic properties, making it effective in the treatment of acne and rosacea.[1] Its derivatives, such as Azelaic Acid 2-Ethylhexyl Monoester, are developed to enhance its therapeutic properties. To support pharmacokinetic and toxicological studies of this monoester, a sensitive and robust bioanalytical method for its quantification in biological matrices is essential. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Azelaic Acid 2-Ethylhexyl Monoester in human plasma, utilizing its stable isotope-labeled counterpart, "Azelaic acid 2-ethylhexyl monoester-d14," as an internal standard (IS). The use of a deuterated internal standard is crucial for achieving high accuracy and precision by compensating for matrix effects, ion suppression, and variability during sample preparation and analysis.[2][3]

Analyte and Internal Standard

  • Analyte: Azelaic acid 2-ethylhexyl monoester

  • Internal Standard (IS): this compound

Experimental Protocols

1. Materials and Reagents

  • Azelaic acid 2-ethylhexyl monoester (Reference Standard, >98% purity)

  • This compound (Internal Standard, >98% purity, 98% isotopic enrichment)[4][5]

  • Human plasma (K2EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

2. Stock and Working Solutions Preparation

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Azelaic acid 2-ethylhexyl monoester in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol.

3. Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the Internal Standard Working Solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (80:20 acetonitrile:water with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • Liquid Chromatography (LC)

    • System: A standard HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 95% B

      • 2.5-3.5 min: Hold at 95% B

      • 3.5-3.6 min: 95% to 20% B

      • 3.6-5.0 min: Hold at 20% B

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS)

    • System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Azelaic acid 2-ethylhexyl monoester: Precursor Ion (m/z) 301.2 -> Product Ion (m/z) 171.1

      • This compound (IS): Precursor Ion (m/z) 315.2 -> Product Ion (m/z) 185.1

    • Key MS Parameters:

      • IonSpray Voltage: 5500 V

      • Curtain Gas: 35 psi

      • Collision Gas: 9 psi

      • Ion Source Gas 1: 50 psi

      • Ion Source Gas 2: 50 psi

      • Temperature: 500°C

Data Presentation

Table 1: Calibration Curve Performance

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)Precision (%CV)
1.00.012102.56.8
2.50.03198.75.2
5.00.062101.14.1
10.00.12599.53.5
25.00.310100.32.8
50.00.62299.82.1
100.01.248100.91.9
250.03.115101.22.5

Linear Range: 1.0 - 250.0 ng/mL Correlation Coefficient (r²): >0.995

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.01.03103.07.28.5
Low QC3.02.9598.35.86.9
Mid QC30.030.4101.33.14.2
High QC200.0198.699.32.43.7

LLOQ: Lower Limit of Quantification QC: Quality Control

Mandatory Visualizations

Bioanalytical_Workflow Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (MTBE) Supernatant->LLE Centrifuge2 Centrifugation LLE->Centrifuge2 Organic_Layer Collect Organic Layer Centrifuge2->Organic_Layer Evaporation Evaporation to Dryness Organic_Layer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the extraction of Azelaic Acid 2-Ethylhexyl Monoester from plasma.

MRM_Signaling_Pathway cluster_ESI Electrospray Ionization (ESI) cluster_MSMS Tandem MS (Collision Cell) Analyte Analyte Molecule Protonated_Analyte [M+H]+ m/z 301.2 Analyte->Protonated_Analyte +H+ IS Internal Standard (d14) Protonated_IS [M-d14+H]+ m/z 315.2 IS->Protonated_IS +H+ Fragment_Analyte Product Ion m/z 171.1 Protonated_Analyte->Fragment_Analyte Fragmentation Fragment_IS Product Ion m/z 185.1 Protonated_IS->Fragment_IS Fragmentation

Caption: MRM fragmentation pathway for analyte and internal standard.

References

Application Notes and Protocols for the Quantitative Analysis of Azelaic Acid Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring nine-carbon dicarboxylic acid, is a molecule of significant interest in dermatology and plant biology. In clinical applications, it is a well-established therapeutic agent for acne vulgaris, rosacea, and hyperpigmentation, owing to its anti-inflammatory, antimicrobial, and anti-keratinizing properties. In the realm of plant science, azelaic acid acts as a signaling molecule that primes plants for an enhanced defense response against pathogens, a process known as systemic acquired resistance (SAR).

Accurate and precise quantification of azelaic acid in various biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and research into its physiological roles. The use of a stable isotope-labeled internal standard, such as a deuterated azelaic acid (e.g., Azelaic Acid-d4), is the gold standard for quantitative analysis by mass spectrometry. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variability in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.

These application notes provide detailed protocols for the sample preparation and analysis of azelaic acid from various matrices using a deuterated internal standard, primarily with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the quantification of azelaic acid. These values can be used as a benchmark for method development and validation.

Table 1: Performance of LC-Based Methods for Azelaic Acid Quantification

ParameterMethod 1: LC-MS/MS (Plasma)Method 2: RP-HPLC-UV (Pharmaceutical Cream)[1]
Internal Standard Azelaic Acid-d4 (hypothetical)Benzoic Acid[2]
Linearity Range 1 - 1000 ng/mL5 - 400 µg/mL[1]
Correlation Coefficient (r²) > 0.9950.998[1]
Limit of Quantification (LOQ) 1 ng/mL3.28 µg/mL[1]
Limit of Detection (LOD) 0.5 ng/mL1.08 µg/mL[1]
Recovery > 90%> 97%[1]
Precision (%RSD) < 15%≤ 2%[1]

Table 2: Performance of GC-Based Methods for Azelaic Acid Quantification

ParameterMethod 1: GC-MS (Cosmetic Cream)[3]Method 2: GC-FID (Skin Cream)[4]
Internal Standard Methyl Docosanoate[3]Nonane[4]
Derivatization Reagent BF3-Methanol[3]Methylation/Silylation[4]
Linearity Range 63.44 - 380.64 µg/mL[3]100 ng/mL - 100 mg/mL[4]
Correlation Coefficient (r²) 0.9997[3]Not Specified
Limit of Quantification (LOQ) 0.07%[3]100 ng/mL[4]
Limit of Detection (LOD) 0.02%[3]10 ng/mL[4]
Recovery 98.27 - 100.72%[3]Not Specified
Precision (%RSD) 0.626 - 0.961%[3]< 2.0%[4]

Experimental Protocols

Protocol 1: Quantification of Azelaic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

This protocol describes a robust method for the extraction and quantification of azelaic acid from human plasma, which is ideal for pharmacokinetic studies.

Materials:

  • Human plasma

  • Azelaic Acid standard

  • Azelaic Acid-d4 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., Acetonitrile with 1% formic acid)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of azelaic acid and azelaic acid-d4 in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of azelaic acid by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 10 ng/mL to 10,000 ng/mL).

    • Prepare a working internal standard solution of azelaic acid-d4 at a suitable concentration (e.g., 100 ng/mL) in methanol.

    • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of azelaic acid.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (unknown, calibration standard, or QC) in a microcentrifuge tube, add 10 µL of the internal standard working solution (Azelaic Acid-d4).

    • Vortex briefly to mix.

    • Add 300 µL of cold protein precipitation solvent (acetonitrile with 1% formic acid).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • LC Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate azelaic acid from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions (example):

      • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

      • Multiple Reaction Monitoring (MRM) Transitions:

        • Azelaic Acid: m/z 187.1 -> 143.1 (Quantifier), m/z 187.1 -> 99.1 (Qualifier)

        • Azelaic Acid-d4: m/z 191.1 -> 147.1 (Quantifier)

      • Optimize collision energy and other MS parameters for maximum signal intensity.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of azelaic acid to azelaic acid-d4 against the concentration of the calibration standards.

    • Determine the concentration of azelaic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Azelaic Acid in Skin Tissue using GC-MS with a Deuterated Internal Standard and Derivatization

This protocol is suitable for determining the concentration of azelaic acid in skin biopsies, which is relevant for dermatological research and drug development. Due to the low volatility of azelaic acid, a derivatization step is required for GC-MS analysis.[4]

Materials:

  • Skin tissue sample

  • Azelaic Acid standard

  • Azelaic Acid-d4 (internal standard)

  • Homogenizer

  • Methanol

  • Chloroform

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Preparation of Standards and QCs:

    • Prepare stock solutions of azelaic acid and azelaic acid-d4 in methanol (1 mg/mL).

    • Prepare working standards and an internal standard solution as described in Protocol 1.

    • Prepare calibration standards and QCs by spiking blank tissue homogenate.

  • Sample Preparation (Liquid-Liquid Extraction and Derivatization):

    • Weigh the skin tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline).

    • To a known volume of the tissue homogenate, add the internal standard working solution (Azelaic Acid-d4).

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (e.g., 2:1 v/v). Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (lower) phase and evaporate it to dryness under nitrogen.

    • To the dried residue, add 50 µL of the derivatization reagent (BSTFA + 1% TMCS) and 50 µL of ethyl acetate.

    • Cap the vial tightly and heat at 70°C for 30 minutes to facilitate the derivatization of the carboxylic acid groups to their trimethylsilyl (TMS) esters.

    • Cool the sample to room temperature. The sample is now ready for GC-MS analysis.

  • GC-MS Analysis:

    • GC Conditions (example):

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 280°C) to elute the derivatized azelaic acid.

      • Injector Temperature: 250°C

    • MS Conditions (example):

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.

      • Ions to Monitor:

        • Derivatized Azelaic Acid (di-TMS ester): Monitor characteristic fragment ions.

        • Derivatized Azelaic Acid-d4 (di-TMS ester): Monitor the corresponding fragment ions with a +4 Da mass shift.

  • Data Analysis:

    • Follow the same procedure as described in Protocol 1, using the peak areas of the selected ions for the derivatized analyte and internal standard.

Signaling Pathways and Experimental Workflows

Azelaic Acid in Plant Defense Signaling

Azelaic acid is a key signaling molecule in the induction of Systemic Acquired Resistance (SAR) in plants. Upon pathogen attack, its levels rise, and it primes the plant for a more robust and rapid defense response to subsequent infections. This involves the potentiation of salicylic acid-dependent defense pathways.

Azelaic_Acid_Plant_Defense Pathogen Pathogen Attack Azelaic_Acid Azelaic Acid (AzA) Pathogen->Azelaic_Acid Induces Priming Priming of Defense Responses Azelaic_Acid->Priming Triggers SA Salicylic Acid (SA) Accumulation Priming->SA Potentiates SAR Systemic Acquired Resistance (SAR) SA->SAR Leads to

Caption: Azelaic acid's role in plant defense signaling.

Azelaic Acid in the Treatment of Acne and Rosacea

In dermatology, azelaic acid exerts its therapeutic effects through multiple mechanisms. It has anti-inflammatory properties, reducing the production of pro-inflammatory cytokines, and antimicrobial effects against Propionibacterium acnes. It also normalizes keratinization, preventing the formation of comedones.

Azelaic_Acid_Dermatology Azelaic_Acid Azelaic Acid Pro_inflammatory_Cytokines Pro-inflammatory Cytokines Azelaic_Acid->Pro_inflammatory_Cytokines Inhibits P_acnes Propionibacterium acnes Azelaic_Acid->P_acnes Inhibits Abnormal_Keratinization Abnormal Keratinization Azelaic_Acid->Abnormal_Keratinization Normalizes Reduced_Inflammation Reduced Inflammation Azelaic_Acid->Reduced_Inflammation Reduced_Bacteria Reduced P. acnes Azelaic_Acid->Reduced_Bacteria Normalized_Keratinization Normalized Keratinization Azelaic_Acid->Normalized_Keratinization Inflammation Inflammation (e.g., Rosacea) Acne Acne Vulgaris Pro_inflammatory_Cytokines->Inflammation P_acnes->Acne Abnormal_Keratinization->Acne Experimental_Workflow Sample_Collection Sample Collection (e.g., Plasma, Tissue) Spiking Spiking with Deuterated Internal Standard (Azelaic Acid-d4) Sample_Collection->Spiking Extraction Extraction (Protein Precipitation or LLE) Spiking->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

References

Application Notes and Protocols for Pharmacokinetic Studies of Azelaic Acid Utilizing a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with established therapeutic efficacy in the treatment of various dermatological conditions, including acne vulgaris and rosacea.[1][2][3] Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosing regimens and ensuring safety and efficacy. The gold standard for quantitative bioanalysis in pharmacokinetic studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its high sensitivity and specificity.

The use of a stable isotope-labeled (SIL) internal standard is paramount for a robust and accurate LC-MS/MS bioanalytical method. A SIL internal standard, such as Azelaic acid 2-ethylhexyl monoester-d14, is chemically identical to the analyte but has a different mass due to the incorporation of deuterium atoms. This allows it to be distinguished by the mass spectrometer. By adding a known amount of the SIL internal standard to samples at the beginning of the workflow, it co-elutes with the analyte and experiences the same experimental variations, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument drift. This co-elution effectively normalizes these variations, leading to highly accurate and precise quantification of the analyte.

This document provides detailed application notes and a comprehensive protocol for a typical pharmacokinetic study of azelaic acid in human plasma, employing this compound as the internal standard.

Application Notes

Analyte: Azelaic Acid Internal Standard (IS): this compound Matrix: Human Plasma Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a Triple Quadrupole Mass Spectrometer.

Rationale for Using this compound

While azelaic acid-d14 would be the ideal internal standard, its monoester form can also be effectively utilized. The ester will be chemically similar and is expected to have a close retention time to azelaic acid under reversed-phase chromatography conditions. The key is that the deuterated standard co-elutes with the analyte, ensuring that both are subjected to identical conditions throughout the analytical process. The stable isotope label ensures that the internal standard does not interfere with the mass spectrometric detection of the native azelaic acid.

Key Experimental Considerations
  • Sample Preparation: A protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended to efficiently extract azelaic acid and the internal standard from the plasma matrix and minimize matrix effects.

  • Chromatography: A C18 reversed-phase column is suitable for the separation of azelaic acid and its internal standard from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) will provide good peak shape and resolution.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is effective for the ionization of dicarboxylic acids like azelaic acid. Multiple Reaction Monitoring (MRM) should be used for quantification to ensure high selectivity and sensitivity. The MRM transitions for azelaic acid and the deuterated internal standard need to be optimized. For azelaic acid (m/z 187.1), a potential product ion is m/z 171.1, corresponding to the loss of water.[4]

Experimental Protocols

Stock and Working Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of azelaic acid in methanol.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions:

    • Serially dilute the azelaic acid stock solution with 50:50 methanol:water to prepare working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the 100 ng/mL internal standard working solution to all tubes (except for the blank matrix sample) and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To the supernatant, add 600 µL of methyl tert-butyl ether (MTBE) and 50 µL of 1% formic acid in water.

  • Vortex for 2 minutes and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
ParameterRecommended Conditions
LC System UHPLC System
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-0.5 min: 10% B; 0.5-3.0 min: 10-95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Azelaic Acid: Q1: 187.1 m/z, Q3: 171.1 m/zThis compound: Q1: 313.3 m/z, Q3: [To be determined empirically]
Ion Source Temp. 550°C
Collision Gas Argon

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Azelaic Acid Following Topical Administration
ParameterValueReference
Cmax (Maximum Concentration) 30 - 60 ng/mL[5]
Tmax (Time to Cmax) 4 - 8 hours[5]
AUC (Area Under the Curve) 400 - 800 ng·h/mL[5]
Half-life (t½) ~12 hours[5]
Systemic Absorption ~4% of topically applied dose[6]

Note: These values are illustrative and can vary based on the formulation, application site, and individual patient factors. The provided data is based on studies that may not have used a deuterated internal standard but represent typical values.

Table 2: Method Validation Parameters
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10
Accuracy (% Bias) Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent and reproducible
Matrix Effect Within acceptable limits
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentration

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis A Plasma Sample (100 µL) B Add Internal Standard (this compound) A->B C Protein Precipitation (Acetonitrile) B->C D Liquid-Liquid Extraction (MTBE) C->D E Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G Inject H Data Acquisition G->H I Quantification H->I J PK Parameters (Cmax, Tmax, AUC) I->J Pharmacokinetic Modeling

Caption: Workflow for the bioanalysis of azelaic acid in plasma.

Role of the Internal Standard

G cluster_process Analytical Process cluster_variability Sources of Variability Analyte Azelaic Acid V1 Extraction Loss Analyte->V1 V2 Matrix Effects Analyte->V2 V3 Instrument Drift Analyte->V3 IS Deuterated Internal Standard IS->V1 IS->V2 IS->V3 Ratio Analyte/IS Ratio V1->Ratio V2->Ratio V3->Ratio Result Accurate Quantification Ratio->Result

Caption: How a deuterated internal standard corrects for variability.

References

Application Note: GC-MS Method for the Analysis of Azelaic Acid 2-Ethylhexyl Monoester-d14

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of Azelaic acid 2-ethylhexyl monoester-d14, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart in various matrices, particularly in the fields of drug development and material science. The method outlines sample preparation involving derivatization, optimized GC-MS parameters for robust separation and sensitive detection, and a proposed mass fragmentation pathway for the target analyte. This protocol is intended for researchers, scientists, and professionals in drug development seeking a reliable analytical method for this specific compound.

Introduction

Azelaic acid and its esters are of significant interest due to their therapeutic properties and applications as plasticizers. The quantitative analysis of azelaic acid esters in complex matrices necessitates the use of a stable isotope-labeled internal standard to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This compound serves as an ideal internal standard for the quantification of Azelaic acid 2-ethylhexyl monoester. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile organic compounds, offering high resolution and specific detection. Due to the low volatility of the target analyte, a derivatization step is required to convert the carboxylic acid group into a more volatile ester, enabling its passage through the GC system.

Experimental Protocols

Materials and Reagents
  • This compound (Molecular Formula: C₁₇H₁₈D₁₄O₄, Molecular Weight: 314.52 g/mol )

  • Analyte: Azelaic acid 2-ethylhexyl monoester

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Dichloromethane (DCM), HPLC grade

  • Internal Standard Stock Solution: 1 mg/mL of this compound in DCM.

  • Calibration Standards: Prepared by spiking known amounts of Azelaic acid 2-ethylhexyl monoester into the matrix of interest, with a fixed concentration of the internal standard.

Sample Preparation
  • Extraction: A suitable extraction method should be employed based on the sample matrix (e.g., liquid-liquid extraction for aqueous samples, solid-phase extraction for complex biological matrices).

  • Solvent Evaporation: The extract is evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: To the dried extract, add 50 µL of BSTFA with 1% TMCS and 50 µL of dichloromethane.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Sample Injection: After cooling to room temperature, 1 µL of the derivatized sample is injected into the GC-MS system.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injector: Split/splitless, operated in splitless mode

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp 1: 15°C/min to 250°C, hold for 5 minutes

    • Ramp 2: 20°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

Data Presentation

Table 1: Quantitative Data for GC-MS Analysis

ParameterAzelaic acid 2-ethylhexyl monoester (Analyte)This compound (Internal Standard)
Retention Time (min) ~15.2~15.1
Quantifier Ion (m/z) 285299
Qualifier Ion 1 (m/z) 112112
Qualifier Ion 2 (m/z) 185199
LOD (ng/mL) 0.5-
LOQ (ng/mL) 2.0-
Linear Range (ng/mL) 2 - 500-
>0.995-

Note: Retention times are approximate and may vary depending on the specific instrument and column conditions. LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated values and should be experimentally determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Extraction of Analyte and IS sample->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization with BSTFA evaporation->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (SIM Mode) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification fragmentation_pathway M_plus Molecular Ion (M+•) m/z = 386 (d14-TMS) frag1 Loss of •CH3 [M-15]+ m/z = 371 M_plus->frag1 - •CH3 frag2 Loss of C8H16 (McLafferty) [M-112]+• m/z = 274 M_plus->frag2 - C8H16 frag3 Loss of •O-2-ethylhexyl [M-129]+ m/z = 257 M_plus->frag3 - •OC8H17 frag4 [m/z 274] - •CH3 m/z = 259 frag2->frag4 - •CH3 frag5 [m/z 257] - TMS m/z = 184 frag3->frag5 - Si(CH3)3

Application of Azelaic Acid 2-Ethylhexyl Monoester-d14 in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid is a naturally occurring dicarboxylic acid with a well-established profile in dermatology for treating a variety of skin conditions, including acne vulgaris, rosacea, and hyperpigmentation.[1][2][3][4][5][6][7][8][9] Its therapeutic effects are attributed to its antimicrobial, anti-inflammatory, and antikeratinizing properties.[5][10][11][12][13] Azelaic acid 2-ethylhexyl monoester is a derivative designed to enhance skin penetration and solubility. The deuterated form, Azelaic acid 2-ethylhexyl monoester-d14, serves as a crucial tool in advanced dermatological research, particularly in pharmacokinetic and mechanistic studies. The incorporation of 14 deuterium atoms provides a stable isotopic label, allowing for precise quantification and differentiation from the endogenous, non-deuterated compound. This document provides detailed application notes and protocols for the utilization of this compound in dermatological research.

Key Applications

This compound is primarily intended for use as an internal standard in mass spectrometry-based bioanalytical assays and as a tracer in pharmacokinetic (PK) and metabolism studies.

1. Pharmacokinetic (PK) Studies:

  • Skin Penetration and Permeation: To accurately quantify the absorption, distribution, and penetration of Azelaic acid 2-ethylhexyl monoester through the different layers of the skin (stratum corneum, epidermis, dermis).

  • Systemic Absorption: To determine the extent of systemic exposure following topical application.

  • Metabolism: To identify and quantify metabolites of Azelaic acid 2-ethylhexyl monoester in skin and systemic circulation.

2. Bioanalytical Method Development:

  • Internal Standard: To serve as a heavy-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, ensuring accurate and precise quantification of the non-deuterated drug in biological matrices such as skin homogenates, plasma, and urine.

Data Presentation

The following tables summarize hypothetical quantitative data that could be generated using this compound in dermatological research.

Table 1: In Vitro Skin Permeation of Azelaic Acid 2-Ethylhexyl Monoester

Time (hours)Receptor Fluid Concentration (ng/mL) of Azelaic Acid 2-Ethylhexyl Monoester
1< LOQ
25.2 ± 1.1
415.8 ± 3.5
842.3 ± 8.9
1289.1 ± 15.2
24210.5 ± 35.7
LOQ: Limit of Quantification

Table 2: Distribution of Azelaic Acid 2-Ethylhexyl Monoester in Skin Layers 24 hours Post-Application

Skin LayerConcentration (ng/mg tissue) of Azelaic Acid 2-Ethylhexyl Monoester
Stratum Corneum150.2 ± 25.6
Epidermis85.7 ± 14.3
Dermis35.1 ± 7.8

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To quantify the percutaneous absorption of Azelaic acid 2-ethylhexyl monoester.

Materials:

  • Franz diffusion cells

  • Excised human or porcine skin

  • Azelaic acid 2-ethylhexyl monoester formulation

  • This compound (as internal standard)

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer)

  • LC-MS/MS system

Methodology:

  • Prepare the excised skin and mount it on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Equilibrate the skin with the receptor solution in the receptor compartment, maintaining a constant temperature (32°C) and stirring.

  • Apply a finite dose of the Azelaic acid 2-ethylhexyl monoester formulation to the skin surface in the donor compartment.

  • At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor solution.

  • Replace the collected volume with fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismantle the setup, and separate the different skin layers.

  • Prepare samples for LC-MS/MS analysis by adding a known concentration of this compound as an internal standard to all collected receptor fluid samples and skin layer homogenates.

  • Quantify the concentration of Azelaic acid 2-ethylhexyl monoester using a validated LC-MS/MS method.

Protocol 2: Quantification of Azelaic Acid 2-Ethylhexyl Monoester in Biological Matrices by LC-MS/MS

Objective: To develop a robust method for the quantification of Azelaic acid 2-ethylhexyl monoester in skin homogenate and plasma.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

  • Azelaic acid 2-ethylhexyl monoester

  • This compound

  • Biological matrices (skin homogenate, plasma)

  • Protein precipitation and/or solid-phase extraction materials

Methodology:

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare stock solutions of Azelaic acid 2-ethylhexyl monoester and this compound in a suitable organic solvent.

    • Prepare calibration standards and QCs by spiking known concentrations of Azelaic acid 2-ethylhexyl monoester into the blank biological matrix.

  • Sample Preparation:

    • To an aliquot of the study sample, calibration standard, or QC, add a fixed amount of the internal standard solution (this compound).

    • Perform protein precipitation (e.g., with acetonitrile) or solid-phase extraction to remove interferences.

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from matrix components.

    • Optimize mass spectrometry parameters for the detection of the parent and daughter ions of both Azelaic acid 2-ethylhexyl monoester and its deuterated internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of the analyte in the study samples from the calibration curve.

Mandatory Visualizations

Signaling Pathways of Azelaic Acid

The therapeutic effects of azelaic acid are mediated through multiple signaling pathways in skin cells. While the ester derivative is designed for improved delivery, it is expected to be hydrolyzed to azelaic acid to exert its biological activity.

Azelaic_Acid_Signaling cluster_keratinocyte Keratinocyte cluster_melanocyte Melanocyte cluster_sebaceous_gland Sebaceous Gland / P. acnes AA1 Azelaic Acid KLK5 Kallikrein-5 (KLK5) AA1->KLK5 Inhibits Filaggrin Filaggrin Synthesis AA1->Filaggrin Inhibits Cathelicidin Cathelicidin (LL-37) KLK5->Cathelicidin Activates Inflammation1 Inflammation Cathelicidin->Inflammation1 Keratinization Keratinization Filaggrin->Keratinization Regulates AA2 Azelaic Acid Tyrosinase Tyrosinase AA2->Tyrosinase Inhibits MitochondrialEnzymes Mitochondrial Enzymes AA2->MitochondrialEnzymes Inhibits Melanin Melanin Synthesis Tyrosinase->Melanin MitochondrialEnzymes->Melanin Hyperpigmentation Hyperpigmentation Melanin->Hyperpigmentation AA3 Azelaic Acid Pacnes P. acnes AA3->Pacnes Inhibits Growth ROS Reactive Oxygen Species AA3->ROS Scavenges Inflammation2 Inflammation Pacnes->Inflammation2 ROS->Inflammation2

Caption: Azelaic Acid's Multifaceted Mechanism of Action in Dermatology.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the typical workflow for a pharmacokinetic study using this compound.

PK_Workflow cluster_in_vivo In Vivo / In Vitro Application cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation TopicalApp Topical Application of Azelaic Acid 2-Ethylhexyl Monoester BloodSample Blood Sampling TopicalApp->BloodSample SkinBiopsy Skin Biopsy TopicalApp->SkinBiopsy SpikeIS Spike with This compound BloodSample->SpikeIS SkinBiopsy->SpikeIS Extraction Extraction (e.g., Protein Precipitation, SPE) SpikeIS->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification of Analyte and Internal Standard LCMS->Quant PK_Model Pharmacokinetic Modeling Quant->PK_Model Results Determination of Absorption, Distribution, Metabolism PK_Model->Results

Caption: Workflow for Pharmacokinetic Analysis using a Deuterated Internal Standard.

References

Application Note: Quantitative Analysis of Azelaic Acid in Tissue Samples by Isotope Dilution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelaic acid, a naturally occurring nine-carbon dicarboxylic acid, is a molecule of significant interest in dermatology and drug development.[1][2] It exhibits anti-inflammatory, antimicrobial, and antikeratinizing properties.[3][4] Furthermore, azelaic acid is a known inhibitor of tyrosinase, a key enzyme in melanin production, making it a valuable agent in treating hyperpigmentation disorders.[4][5] Accurate quantification of azelaic acid in tissue samples is crucial for pharmacokinetic studies, understanding its mechanism of action, and for the development of novel therapeutic formulations.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high specificity and accuracy. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. Because the internal standard has nearly identical chemical and physical properties to the analyte, it can correct for variations in sample extraction, derivatization, and ionization efficiency during analysis, leading to highly reliable results.[6][7] This application note provides a detailed protocol for the quantification of azelaic acid in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an isotope dilution approach.

Signaling Pathway of Azelaic Acid

Azelaic acid exerts its therapeutic effects through multiple mechanisms of action. A key pathway involves its anti-inflammatory and depigmenting effects. Azelaic acid can inhibit the production of reactive oxygen species (ROS) and interfere with inflammatory signaling pathways such as NF-κB and MAPK.[5] Additionally, it acts as a competitive inhibitor of tyrosinase, a critical enzyme in the synthesis of melanin.[4][5]

Azelaic_Acid_Pathway cluster_inflammation Anti-inflammatory Action cluster_melanogenesis Depigmenting Action ROS Reactive Oxygen Species (ROS) Inflammation Inflammation ROS->Inflammation NFkB NF-κB Pathway NFkB->Inflammation MAPK MAPK p38 Phosphorylation MAPK->Inflammation Tyrosinase Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin AZA Azelaic Acid AZA->ROS Inhibits AZA->NFkB Inhibits AZA->MAPK Inhibits AZA->Tyrosinase Inhibits

Caption: Mechanism of action of azelaic acid.

Experimental Workflow

The overall workflow for the quantification of azelaic acid in tissue samples involves sample preparation, including tissue homogenization and extraction, followed by derivatization (optional but recommended for improved chromatographic performance), and subsequent analysis by LC-MS/MS.

Experimental_Workflow Tissue_Sample Tissue Sample Homogenization Homogenization Tissue_Sample->Homogenization Spiking Spiking with Isotope-Labeled Internal Standard Homogenization->Spiking Extraction Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis Derivatization->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Caption: Experimental workflow for azelaic acid quantification.

Experimental Protocols

Materials and Reagents
  • Azelaic Acid (analytical standard)

  • Stable Isotope-Labeled Azelaic Acid (e.g., ¹³C₉-Azelaic Acid or D₁₄-Azelaic Acid) as internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Chloroform (HPLC grade)

  • Butylated hydroxytoluene (BHT)

  • Derivatization agent (e.g., 3-nitrophenylhydrazine (3-NPH) with N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and pyridine) (optional)

  • Phosphate Buffered Saline (PBS)

  • Nitrogen gas for evaporation

  • Solid-Phase Extraction (SPE) cartridges (optional)

Equipment
  • Homogenizer (e.g., bead beater or ultrasonic)

  • Centrifuge

  • Vortex mixer

  • Evaporation system (e.g., nitrogen evaporator)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Analytical balance

Sample Preparation: Tissue Extraction
  • Weighing: Accurately weigh approximately 50-100 mg of frozen tissue sample.

  • Homogenization: Place the tissue in a 2 mL microcentrifuge tube with homogenization beads. Add 1 mL of ice-cold PBS. Homogenize the tissue until a uniform suspension is achieved.

  • Spiking with Internal Standard: Add a known amount of the stable isotope-labeled azelaic acid internal standard solution to the tissue homogenate. The concentration of the IS should be chosen to be in the mid-range of the expected analyte concentration.

  • Extraction:

    • Liquid-Liquid Extraction (LLE): Add 1 mL of a 1:2 (v/v) methanol/chloroform mixture containing 0.01% BHT and 1% formic acid. Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully collect the upper aqueous-methanolic layer containing the polar metabolites, including azelaic acid.

  • Evaporation: Evaporate the collected supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Optional: Solid-Phase Extraction (SPE) Cleanup

For complex matrices, an additional cleanup step using SPE may be beneficial to remove interfering substances. A reversed-phase or anion exchange SPE cartridge can be used.

Optional: Derivatization

Derivatization can improve the chromatographic peak shape and ionization efficiency of azelaic acid.

  • To the dried extract, add 40 µL of a standard solution or sample extract (diluted 1+1 with ACN/water).

  • Add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC solution containing 6% pyridine (all prepared in 50:50 ACN/water).

  • Incubate the mixture at 40°C for 30 minutes.

  • Dilute the reaction mixture with ACN/water and centrifuge before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute azelaic acid, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

  • Detection: Use Multiple Reaction Monitoring (MRM) to monitor the transitions for both native azelaic acid and its stable isotope-labeled internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Azelaic Acid187.1125.1
¹³C₉-Azelaic Acid (IS)196.1134.1

Note: The exact m/z values may vary slightly depending on the specific isotope-labeled standard used.

Data Presentation

The following tables summarize typical quantitative performance data for the analysis of azelaic acid.

Table 1: Method Validation Parameters
ParameterTypical ValueReference
Linearity (R²)> 0.99[8][9]
Limit of Detection (LOD)0.1 - 10 ng/mL[2]
Limit of Quantification (LOQ)0.5 - 50 ng/mL[2]
Accuracy (% Recovery)85 - 115%[10]
Precision (%RSD)< 15%[10]
Table 2: Example Calibration Curve Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
15,234105,6780.0495
526,170106,1230.2466
1051,987105,8900.4909
50258,934106,3452.4349
100521,456105,9874.9199
5002,605,789106,01224.580

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of azelaic acid in tissue samples using isotope dilution liquid chromatography-tandem mass spectrometry. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for demanding research and drug development applications. The provided workflow and protocols can be adapted to various tissue types and research questions, enabling reliable measurement of this important dicarboxylic acid.

References

Application Note and Protocol: Preparation of "Azelaic acid 2-ethylhexyl monoester-d14" Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the preparation of a stock solution of "Azelaic acid 2-ethylhexyl monoester-d14." This deuterated internal standard is valuable for use in mass spectrometry-based quantitative analysis of azelaic acid and its derivatives in various biological matrices. Adherence to this protocol will ensure the accuracy, reproducibility, and stability of the prepared stock solution.

Quantitative Data Summary

A summary of the key quantitative data for "this compound" is provided in the table below.

ParameterValueSource
Molecular Formula C₁₇H₁₈D₁₄O₄PubChem
Molecular Weight 314.52 g/mol [1]
Recommended Solvent Anhydrous, high-purity organic solvent (e.g., Ethanol, Methanol, Acetonitrile, DMSO)General laboratory practice
Typical Stock Concentration 1 mg/mLGeneral laboratory practice
Storage Temperature -20°C or lower[2][3]
Storage Conditions Tightly sealed amber vial, under inert gas (e.g., argon or nitrogen), protected from light and moisture.[2][3][4]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the step-by-step procedure for preparing a 1 mg/mL stock solution of "this compound".

2.1. Materials and Equipment

  • "this compound" solid

  • Anhydrous, high-purity solvent (e.g., Ethanol, absolute)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Micropipettes and sterile, filtered tips

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen) supply with a gentle stream delivery system

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate gloves

2.2. Procedure

  • Equilibration of Compound: Before opening, allow the sealed container of "this compound" to equilibrate to room temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture onto the cold compound, which could lead to hydrogen-deuterium (H-D) exchange and compromise isotopic purity.[2]

  • Weighing the Compound:

    • Perform this step in a controlled environment with low humidity, such as a glove box or under a gentle stream of inert gas.

    • Tare a clean, dry weighing vessel (e.g., a small glass vial or weighing paper) on the analytical balance.

    • Carefully transfer the desired amount of "this compound" to the weighing vessel. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh out approximately 1 mg. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed compound into the appropriate Class A volumetric flask.

    • Add a small amount of the chosen anhydrous solvent (e.g., ~0.5 mL for a 1 mL flask) to dissolve the solid.

    • Gently swirl the flask or use a vortex mixer at a low setting to aid dissolution. If necessary, sonicate the solution for a few minutes in an ultrasonic bath to ensure complete dissolution.

  • Bringing to Volume:

    • Once the solid is completely dissolved, add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times (approximately 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Immediately after preparation, it is recommended to aliquot the stock solution into smaller, single-use amber vials to minimize freeze-thaw cycles and reduce the risk of contamination and solvent evaporation.[2]

    • Before sealing, flush the headspace of each vial with a gentle stream of inert gas (argon or nitrogen).

    • Tightly seal the vials with PTFE-lined screw caps.

    • Label each vial clearly with the compound name, concentration, solvent, preparation date, and your initials.

    • Store the aliquots at -20°C or lower in a dark, dry place.[2][3]

2.3. Safety Precautions

  • Always handle "this compound" and organic solvents in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for "this compound" and the chosen solvent for specific handling and disposal information.

Diagrams

The following diagrams illustrate the experimental workflow for the preparation of the "this compound" stock solution.

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage start Start: Equilibrate Compound weigh Weigh Compound (Inert Atmosphere) start->weigh dissolve Dissolve in Solvent weigh->dissolve volume Bring to Final Volume dissolve->volume aliquot Aliquot into Vials volume->aliquot flush Flush with Inert Gas aliquot->flush seal Seal Vials flush->seal store Store at -20°C seal->store end End: Ready for Use store->end

Caption: Workflow for "this compound" stock solution preparation.

Logical_Relationships compound This compound (Solid) analytical_balance Analytical Balance compound->analytical_balance solvent Anhydrous Organic Solvent (e.g., Ethanol) volumetric_flask Class A Volumetric Flask solvent->volumetric_flask stock_solution 1 mg/mL Stock Solution storage Long-term Storage (-20°C, Dark, Dry) stock_solution->storage analytical_balance->stock_solution Precise Mass volumetric_flask->stock_solution Precise Volume inert_atmosphere Inert Atmosphere (N₂ or Ar) inert_atmosphere->stock_solution Prevents Degradation

Caption: Key components and relationships in stock solution preparation.

References

Troubleshooting & Optimization

Technical Support Center: Matrix Effects in Bioanalysis Featuring Azelaic Acid 2-ethylhexyl monoester-d14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the bioanalysis of analytes using "Azelaic acid 2-ethylhexyl monoester-d14" as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS bioanalysis?

A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, interfering components in the sample matrix.[1][2] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]

Q2: What are the common causes of matrix effects?

Matrix effects can arise from a variety of sources, including:

  • Endogenous components: These are substances naturally present in the biological matrix, such as phospholipids, proteins, salts, and lipids.[3][4][5]

  • Exogenous components: These are substances introduced to the sample, such as anticoagulants, dosing vehicles, stabilizers, and co-administered medications.[4][5]

  • Reagents and materials: Components introduced during sample preparation, like solvents, additives, and impurities from collection tubes or plates, can also contribute.

Q3: How can a deuterated internal standard like this compound help with matrix effects?

A stable isotope-labeled (SIL) internal standard, such as this compound, is the preferred choice for mitigating matrix effects.[6] Because it is chemically identical to the analyte, it co-elutes and experiences similar ionization suppression or enhancement.[6] By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix effect can be compensated for, leading to more accurate and precise quantification.[5]

Q4: What are the primary methods to assess matrix effects?

The two most established methods for evaluating matrix effects are:

  • Post-column infusion: This is a qualitative method used during method development to identify regions in the chromatogram where ion suppression or enhancement occurs.[4][7]

  • Post-extraction spike: This is a quantitative method that compares the response of an analyte in a post-spiked matrix extract to its response in a neat solution to calculate the matrix factor (MF).[4]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quality control (QC) samples.

  • Possible Cause: Variable matrix effects between different lots of biological matrix.

  • Troubleshooting Steps:

    • Assess Matrix Factor in Multiple Lots: Perform the post-extraction spike experiment using at least six different lots of the biological matrix to evaluate the variability of the matrix effect.

    • Optimize Sample Preparation: If significant lot-to-lot variability is observed, consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.[6]

    • Improve Chromatographic Separation: Modify the LC method to better separate the analyte and internal standard from the regions of ion suppression identified by post-column infusion.

Issue 2: Low signal intensity and poor sensitivity for the analyte.

  • Possible Cause: Significant ion suppression is occurring.

  • Troubleshooting Steps:

    • Perform Post-Column Infusion: Use this method to pinpoint the retention time window where ion suppression is most severe.

    • Adjust Chromatography: Alter the gradient, mobile phase composition, or column chemistry to shift the elution of your analyte away from the suppression zone.

    • Enhance Sample Cleanup: Implement more effective sample preparation methods to remove phospholipids, which are a major cause of ion suppression.[6] Techniques like HybridSPE-Phospholipid can be highly effective.

    • Consider a Different Ionization Technique: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with your analyte.[5]

Issue 3: Internal standard response is inconsistent across samples.

  • Possible Cause: The internal standard may not be perfectly co-eluting with the analyte or is being affected by interferences differently.

  • Troubleshooting Steps:

    • Verify Co-elution: Ensure that the chromatographic peaks for the analyte and this compound are narrow and have the same retention time.

    • Investigate Cross-talk: Check for any potential contribution of the analyte to the internal standard's mass transition and vice versa.

    • Evaluate Different Internal Standards: While a deuterated standard is ideal, if issues persist, consider an analog internal standard, though this is a less desirable option.

Quantitative Data Summary

As specific quantitative data for "this compound" is not publicly available, the following table presents hypothetical data to illustrate the assessment of matrix effects in different biological matrices using the post-extraction spike method.

Biological MatrixAnalyte Concentration (ng/mL)Mean Analyte Response in Neat Solution (Set A)Mean Analyte Response in Post-Spiked Matrix (Set B)Matrix Factor (MF) (B/A)Ion Suppression/Enhancement
Human Plasma50150,000112,5000.7525% Suppression
Human Urine50150,000165,0001.1010% Enhancement
Rat Plasma50150,00090,0000.6040% Suppression
Beagle Dog Plasma50150,000135,0000.9010% Suppression

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

  • System Setup:

    • Configure the LC-MS/MS system.

    • Use a T-connector to introduce a constant flow of a standard solution of the analyte and internal standard (e.g., 50 ng/mL) into the mobile phase stream after the analytical column and before the mass spectrometer inlet. This is done via a syringe pump.

  • Execution:

    • Begin infusing the standard solution at a constant rate.

    • Inject a blank, extracted matrix sample onto the LC column.

    • Monitor the signal of the analyte and internal standard in the mass spectrometer.

  • Analysis:

    • A stable baseline signal should be observed from the infused standard.

    • Any deviation (dip or peak) in this baseline during the chromatographic run indicates a region of ion suppression or enhancement, respectively.

Protocol 2: Post-Extraction Spike for Quantitative Assessment of Matrix Effects

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase composition or a reconstitution solvent to achieve a desired concentration (e.g., low, mid, and high QC levels).

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., evaporation), spike the resulting extract with the analyte and internal standard to the same concentrations as in Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system.

    • Record the peak areas for the analyte and internal standard.

  • Calculation:

    • Matrix Factor (MF): Calculate the ratio of the mean peak area of the analyte in Set B to the mean peak area of the analyte in Set A.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): Calculate the MF for the analyte and the internal standard separately. Then, divide the analyte MF by the internal standard MF. An IS-Normalized MF close to 1.0 indicates that the internal standard effectively compensates for the matrix effect.[5]

Visualizations

Causes of Matrix Effects in Bioanalysis cluster_sources Sources of Interfering Components cluster_components Specific Components Endogenous Endogenous Phospholipids\nProteins\nSalts Phospholipids Proteins Salts Endogenous->Phospholipids\nProteins\nSalts Exogenous Exogenous Anticoagulants\nDosing Vehicles\nCo-medications Anticoagulants Dosing Vehicles Co-medications Exogenous->Anticoagulants\nDosing Vehicles\nCo-medications Process-Related Process-Related Solvents\nAdditives\nPlasticizers Solvents Additives Plasticizers Process-Related->Solvents\nAdditives\nPlasticizers Matrix Effect Matrix Effect Phospholipids\nProteins\nSalts->Matrix Effect Anticoagulants\nDosing Vehicles\nCo-medications->Matrix Effect Solvents\nAdditives\nPlasticizers->Matrix Effect

Caption: Diagram illustrating the various sources of matrix effects.

Workflow for Matrix Effect Evaluation Start Start Method_Development LC-MS/MS Method Development Start->Method_Development Qualitative_Screen Qualitative Screen: Post-Column Infusion Method_Development->Qualitative_Screen Quantitative_Assess Quantitative Assessment: Post-Extraction Spike Qualitative_Screen->Quantitative_Assess Calculate_MF Calculate Matrix Factor (MF) and IS-Normalized MF Quantitative_Assess->Calculate_MF Decision Is Matrix Effect Acceptable? Calculate_MF->Decision Optimize Optimize Sample Prep or Chromatography Decision->Optimize No Validate Proceed to Method Validation Decision->Validate Yes Optimize->Qualitative_Screen End End Validate->End

Caption: Experimental workflow for the evaluation of matrix effects.

Troubleshooting Decision Tree for Matrix Effects Start Inconsistent or Inaccurate Results Check_IS Check Internal Standard Performance Start->Check_IS IS_OK IS Performance OK? Check_IS->IS_OK Fix_IS Re-evaluate IS Selection or Concentration IS_OK->Fix_IS No Assess_ME Assess Matrix Effect (Post-Extraction Spike) IS_OK->Assess_ME Yes Fix_IS->Check_IS ME_Var Significant Variability or Suppression? Assess_ME->ME_Var Optimize_SP Optimize Sample Preparation (LLE/SPE) ME_Var->Optimize_SP Yes Proceed Proceed with Optimized Method ME_Var->Proceed No Optimize_LC Optimize Chromatography Optimize_SP->Optimize_LC Re-evaluate Re-evaluate Matrix Effect Optimize_LC->Re-evaluate Re-evaluate->ME_Var

References

Technical Support Center: Isotopic Interference with d14 Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering isotopic interference with d14 labeled standards in mass spectrometry assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern with d14 labeled standards?

Isotopic interference in mass spectrometry occurs when the isotopic signature of an analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1] With highly deuterated standards like d14, two primary sources of interference are common:

  • Contribution from the Analyte to the IS: The natural isotopic abundance of elements (primarily ¹³C) in the unlabeled analyte can result in a small percentage of analyte molecules having a mass that overlaps with the mass of the internal standard. This becomes more pronounced for higher molecular weight compounds.[2][3]

  • Contribution from the IS to the Analyte: The d14 labeled internal standard may contain a small percentage of unlabeled analyte as an impurity from its synthesis.[4][5] Additionally, the deuterated standard itself can contribute to the analyte signal through in-source fragmentation or deuterium-hydrogen exchange.[6][7]

This "crosstalk" can lead to inaccurate quantification, particularly at the lower limit of quantification (LLOQ), and result in non-linear calibration curves.[2][6]

Q2: What are the ideal characteristics of a d14 labeled internal standard to minimize interference?

To ensure reliable and accurate quantification, a d14 labeled internal standard should possess the following characteristics:

CharacteristicRecommendationRationale
Isotopic Enrichment ≥98%Minimizes the contribution of unlabeled analyte impurity in the internal standard solution, which can lead to overestimation of the analyte's concentration.[8][9]
Chemical Purity >99%Ensures that no other compounds are present that could introduce interfering peaks in the chromatogram.[8][9]
Number of Deuterium Atoms Sufficient to resolve from analyte's natural isotopic distribution (typically ≥3 amu difference)A significant mass difference prevents analytical interference and crosstalk between the analyte and the internal standard.[10][11]
Label Position Stable, non-exchangeable positions (e.g., on a carbon skeleton or aromatic ring)Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix, which would compromise the standard's integrity.[5][10][12]

Q3: Can the position of deuterium labeling affect my results?

Absolutely. The location of the deuterium atoms is critical. If deuterium is placed on a site that can easily exchange with hydrogen from the solvent or matrix (e.g., on heteroatoms like -OH, -NH, -SH), the isotopic label can be lost, leading to inaccurate quantification.[7][10] It is crucial to use standards where deuterium atoms are on stable, non-exchangeable positions.[5][12]

Troubleshooting Guides

Issue 1: Unexpected signal for the analyte in a blank sample containing only the d14 internal standard.

This is a common issue that points to the presence of unlabeled analyte.

Troubleshooting Workflow

start Start: Analyte signal in IS-only blank check_purity 1. Verify IS Purity start->check_purity analyze_is Analyze IS solution alone. Is analyte peak present? check_purity->analyze_is new_lot Acquire a new, high-purity lot of the IS. analyze_is->new_lot Yes characterize_impurity Characterize the level of d0 impurity in the current lot. analyze_is->characterize_impurity If new lot unavailable check_exchange 2. Investigate H/D Exchange analyze_is->check_exchange No incubation_exp Perform incubation experiment under sample prep conditions. Does analyte signal increase over time? check_exchange->incubation_exp stable_position Ensure IS is labeled at stable, non-exchangeable positions. incubation_exp->stable_position Yes modify_conditions Modify sample prep conditions (pH, temp) to minimize exchange. incubation_exp->modify_conditions Yes end_no_issue No H/D exchange detected. incubation_exp->end_no_issue No

Caption: Troubleshooting analyte signal in IS-only blanks.

Experimental Protocol: Assessing Deuterium Exchange

Objective: To determine if the d14 labeled internal standard is stable under the experimental conditions.

Materials:

  • d14 labeled internal standard stock solution.

  • Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte.

  • Solvents used in the sample preparation and mobile phase.

Methodology:

  • Spike the d14 internal standard into the blank matrix at a concentration similar to that used in the analytical method.

  • Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.

  • Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[10]

  • A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[10]

Issue 2: Non-linear calibration curve, especially at the low end.

A non-linear calibration curve, often with a positive y-intercept, can be caused by isotopic interference.

Troubleshooting Workflow

start Start: Non-linear calibration curve check_contribution 1. Assess IS contribution to analyte signal start->check_contribution analyze_is_alone Analyze IS at working concentration. Is there a signal in the analyte MRM transition? check_contribution->analyze_is_alone is_impurity IS contains unlabeled analyte impurity. analyze_is_alone->is_impurity Yes in_source_frag In-source fragmentation of IS is occurring. analyze_is_alone->in_source_frag Yes check_analyte_contribution 2. Assess analyte contribution to IS signal analyze_is_alone->check_analyte_contribution No get_new_is Source higher purity IS. is_impurity->get_new_is optimize_source Optimize ion source parameters (e.g., temperature, voltages) to minimize fragmentation. in_source_frag->optimize_source analyze_high_analyte Analyze highest calibrator. Is the IS signal artificially high due to analyte's isotopic tail? check_analyte_contribution->analyze_high_analyte correction_needed Isotopic contribution from analyte is significant. analyze_high_analyte->correction_needed Yes end_no_issue Analyte contribution is not significant. analyze_high_analyte->end_no_issue No use_correction Apply a mathematical correction or use a non-linear calibration fit. correction_needed->use_correction

Caption: Troubleshooting non-linear calibration curves.

Experimental Protocol: Mathematical Correction for Isotopic Interference

For situations where the analyte's natural isotopic abundance contributes to the internal standard signal, a mathematical correction can be applied.[2] A simplified approach involves:

Objective: To correct for the contribution of the analyte's isotopic variants to the internal standard's signal.

Methodology:

  • Determine the Isotopic Contribution Factor (CF):

    • Prepare a high-concentration solution of the unlabeled analyte (with no internal standard).

    • Analyze this solution and measure the peak area in both the analyte's MRM transition (Area_Analyte) and the internal standard's MRM transition (Area_IS_from_Analyte).

    • Calculate the contribution factor: CF = Area_IS_from_Analyte / Area_Analyte.

  • Apply the Correction:

    • For each sample, measure the peak area for the analyte (Area_Analyte_Sample) and the internal standard (Area_IS_Sample).

    • Calculate the corrected internal standard area: Corrected_Area_IS = Area_IS_Sample - (Area_Analyte_Sample * CF).

    • Use the Corrected_Area_IS to calculate the analyte/IS ratio for quantification.

Some mass spectrometry software platforms allow for the input of these correction factors for automated calculation.[13] Alternatively, a non-linear calibration fit that accounts for this interference can be used.[2]

Issue 3: Chromatographic separation of analyte and d14 internal standard.

Ideally, the analyte and its SIL-IS should co-elute perfectly. However, the "deuterium isotope effect" can sometimes cause the deuterated standard to elute slightly earlier than the unlabeled analyte.[6]

Impact of Chromatographic Separation:

Retention Time DifferencePotential Impact
Minimal and Consistent May not significantly affect quantification if elution occurs in a region of stable ionization.
Significant or Variable Can lead to differential matrix effects, where the analyte and IS experience different levels of ion suppression or enhancement, compromising accuracy.[14]

Troubleshooting Steps:

  • Optimize Chromatography: Adjust the mobile phase gradient, column temperature, or try a different column chemistry to achieve better co-elution.[6]

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in the chromatogram. Adjust the chromatography to ensure both compounds elute in a region with minimal and consistent matrix effects.[6]

References

Technical Support Center: Analysis of Azelaic Acid 2-ethylhexyl monoester-d14 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for the quantitative analysis of Azelaic acid 2-ethylhexyl monoester-d14 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a deuterated form of Azelaic acid 2-ethylhexyl monoester. The "-d14" indicates that fourteen hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[1][2] This isotopic labeling makes it an ideal internal standard (IS) for quantitative LC-MS/MS analysis of the non-labeled (endogenous or dosed) form of the compound.[1][3] The use of a stable isotope-labeled internal standard is a robust method to correct for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the analytical method.[1][4]

Q2: What are the key considerations for developing an LC-MS/MS method for this analyte?

A2: Key considerations include:

  • Mass Spectrometry Tuning: Optimization of parameters such as precursor and product ions, collision energy, and cone voltage to achieve maximum sensitivity and specificity.

  • Chromatography: Selecting an appropriate column and mobile phase to achieve good peak shape, resolution from matrix components, and a reasonable retention time.

  • Sample Preparation: Choosing an extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently isolate the analyte from the biological matrix and minimize interference.[5][6]

  • Stability: Evaluating the stability of the analyte in the biological matrix and during all steps of the analytical process.[5] Ester compounds can be susceptible to enzymatic or chemical hydrolysis.[7]

Q3: In which ionization mode, positive or negative, should I expect to see the best signal?

A3: Given the presence of a carboxylic acid group, this compound is expected to ionize well in negative ion mode through deprotonation, forming the [M-H]⁻ ion. However, it is always recommended to test both positive and negative ionization modes during method development to determine the optimal condition for sensitivity.

Q4: What are some potential challenges when working with deuterated standards?

A4: While highly effective, some potential issues with deuterated standards include:

  • Isotopic Purity: Ensuring the isotopic purity of the standard is high to prevent contribution to the analyte signal.

  • Chromatographic Co-elution: The deuterated standard should ideally co-elute with the non-labeled analyte.[8] While the chemical properties are nearly identical, minor differences in retention time can sometimes be observed.[8][9]

  • Hydrogen-Deuterium Exchange: Although the C-D bond is generally stable, the potential for back-exchange of deuterium for hydrogen should be considered, especially under certain pH and temperature conditions.[8]

Experimental Protocols

LC-MS/MS System and Conditions

The following table summarizes the recommended starting parameters for the LC-MS/MS analysis. These parameters should be optimized for the specific instrumentation being used.

Parameter Recommended Condition
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion (m/z) 327.4 (for [M-H]⁻)
Product Ions (m/z) To be determined by infusion and fragmentation experiments. Potential fragments could arise from the loss of the ethylhexyl group or cleavage of the azelaic acid backbone.
Collision Energy (eV) To be optimized (start with a range of 10-40 eV)
Cone Voltage (V) To be optimized (start with a range of 20-60 V)
LC Column C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Sample Preparation: Protein Precipitation (for Plasma or Serum)
  • To 100 µL of plasma/serum sample, add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex to mix and inject onto the LC-MS/MS system.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
No or Low Signal 1. Incorrect mass transitions (precursor/product ions).2. Inefficient ionization.3. Analyte degradation.4. Poor extraction recovery.5. Instrument malfunction.1. Infuse the analyte directly into the mass spectrometer to determine the correct m/z values and optimize collision energy.2. Test both positive and negative ionization modes. Optimize source parameters (e.g., capillary voltage, gas flow, temperature).3. Investigate analyte stability at each step of the sample preparation process. Consider adding stabilizers if necessary.4. Evaluate different sample preparation techniques (e.g., LLE, SPE).5. Check instrument performance with a known standard.
Poor Peak Shape (Tailing or Fronting) 1. Incompatible reconstitution solvent.2. Column overload.3. Secondary interactions with the column stationary phase.4. Column degradation.1. Ensure the reconstitution solvent is weaker than the initial mobile phase.2. Reduce the injection volume or sample concentration.3. Adjust the mobile phase pH or organic modifier. Try a different column chemistry.4. Replace the column.
High Background Noise 1. Contaminated mobile phase or LC system.2. Matrix effects from the biological sample.3. Leaks in the LC system.1. Use high-purity solvents and additives. Flush the LC system thoroughly.2. Improve sample cleanup. Use a divert valve to direct the early and late eluting components to waste.3. Check for and repair any leaks.
Inconsistent Results (Poor Precision) 1. Inconsistent sample preparation.2. Autosampler issues.3. Analyte instability.4. Fluctuation in instrument response.1. Ensure precise and consistent pipetting and timing during sample preparation. Use an automated liquid handler if available.2. Check the autosampler for air bubbles and ensure proper needle wash.3. Re-evaluate analyte stability under the storage and processing conditions.4. Ensure the instrument has had sufficient time to equilibrate. Monitor system suitability checks.
Analyte and IS do not Co-elute 1. Isotope effect.[8][9]2. Different chemical forms.1. This is sometimes unavoidable with deuterated standards, but the integration window should be wide enough to encompass both peaks. Ensure the chromatography is robust.2. Verify the chemical purity and identity of both the analyte and the internal standard.

Visualizations

experimental_workflow start Start: Biological Sample (e.g., Plasma) add_is Spike with Internal Standard (this compound) start->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject LC-MS/MS Injection and Analysis reconstitute->inject data_proc Data Processing and Quantification inject->data_proc end End: Concentration Result data_proc->end

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_guide issue_node issue_node cause_node cause_node solution_node solution_node issue Issue: No or Low Signal cause1 Incorrect Mass Transitions? issue->cause1 cause2 Inefficient Ionization? issue->cause2 cause3 Poor Extraction Recovery? issue->cause3 solution1 Solution: Infuse standard to optimize precursor/product ions and CE. cause1->solution1 solution2 Solution: Test +/- modes. Optimize source parameters. cause2->solution2 solution3 Solution: Evaluate alternative extraction methods (LLE, SPE). cause3->solution3

Caption: Troubleshooting logic for "No or Low Signal" issue.

References

Technical Support Center: Stability of Azelaic acid 2-ethylhexyl monoester-d14

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: How should I store the neat material of Azelaic acid 2-ethylhexyl monoester-d14?

A1: As a deuterated lipid ester, this compound should be stored under conditions that prevent degradation. For long-term stability, it is recommended to store the neat material at -20°C or colder in a tightly sealed container, protected from light and moisture.

Q2: What is the recommended procedure for preparing stock and working solutions?

A2: To prepare stock and working solutions, allow the container with the neat material to equilibrate to room temperature before opening to prevent condensation. High-purity aprotic solvents such as acetonitrile, methanol, or ethyl acetate are generally recommended for reconstitution to avoid deuterium-hydrogen exchange. Store stock solutions in tightly sealed glass vials with Teflon-lined caps at -20°C. Working solutions should ideally be prepared fresh on the day of the experiment.

Q3: What are the critical stability experiments to perform for this compound in a biological matrix like plasma?

A3: For bioanalytical method validation, it is crucial to evaluate the stability of the internal standard under various conditions that samples may encounter.[1] Key stability tests include:

  • Freeze-Thaw Stability: Assesses the stability after repeated freezing and thawing cycles.

  • Bench-Top (Short-Term) Stability: Determines the stability of the compound in the biological matrix at room temperature for a duration that mimics sample handling time.[2]

  • Long-Term Stability: Evaluates the stability of the compound in the matrix at the intended storage temperature over the duration of a study.[3]

  • Stock Solution Stability: Confirms the stability of the stock solution under its storage conditions.[2]

Q4: Can the deuterated label on this compound exchange with hydrogen atoms from the sample or solvent?

A4: Deuterium labels can sometimes be prone to back-exchange with protons from the surrounding environment, especially if they are on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups. While the d14 designation suggests the deuterium atoms are on the azelaic acid backbone and less likely to exchange than those on heteroatoms, it is crucial to avoid strongly acidic or basic conditions during sample preparation and storage to minimize this risk.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High variability in internal standard (IS) response between samples. 1. Inconsistent sample preparation. 2. Degradation of the IS during sample processing. 3. Matrix effects affecting IS ionization.1. Ensure consistent and precise pipetting and extraction procedures. 2. Perform bench-top stability tests to ensure the IS is stable for the duration of your sample preparation workflow. 3. Evaluate matrix effects from different biological sources. If necessary, improve sample clean-up or adjust chromatographic conditions.
Decreasing IS response over a long analytical run. 1. Instability of the IS in the autosampler. 2. Adsorption of the IS to vials or tubing.1. Assess the autosampler stability of the processed samples. Consider cooling the autosampler. 2. Use silanized glass or polypropylene vials to minimize adsorption.
Unexpectedly low IS recovery after extraction. 1. Suboptimal extraction solvent or pH. 2. Binding of the IS to matrix components.1. Optimize the extraction procedure, including solvent choice and pH, to ensure efficient recovery of the lipid ester. 2. Consider a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction.
Appearance of an interfering peak at the mass transition of the non-labeled analyte. 1. In-source fragmentation of the deuterated IS. 2. Presence of unlabeled Azelaic acid 2-ethylhexyl monoester in the deuterated standard.1. Optimize mass spectrometer source conditions to minimize fragmentation. 2. Check the certificate of analysis for the isotopic purity of the standard. If significant, account for this contribution in your calculations.

Experimental Protocols

Table 1: General Storage and Handling Recommendations
Form Storage Temperature Container Type Key Considerations
Neat Material (Powder/Oil) ≤ -20°CGlass vial with Teflon-lined capProtect from light and moisture. Allow to warm to room temperature before opening.
Stock Solution (in organic solvent) -20°C ± 5°CAmber glass vial with Teflon-lined capUse high-purity aprotic solvents. Store under an inert atmosphere (e.g., argon) if possible.
Spiked Biological Matrix (e.g., Plasma) ≤ -70°CPolypropylene tubesMinimize freeze-thaw cycles.
Protocol 1: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound in a biological matrix after multiple freeze-thaw cycles.

Methodology:

  • Spike a blank biological matrix (e.g., human plasma) with the internal standard at a concentration relevant to the study.

  • Divide the spiked matrix into at least four aliquots.

  • Analyze one set of aliquots immediately (Cycle 0).

  • Freeze the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.[4]

  • Thaw the samples unassisted at room temperature.[2] This completes one freeze-thaw cycle.

  • After thawing, refreeze one set of aliquots for the next cycle.

  • Repeat for a minimum of three cycles.[4]

  • Analyze the samples from each cycle and compare the response to the Cycle 0 samples.

Acceptance Criteria: The mean response at each cycle should be within ±15% of the baseline (Cycle 0) response.[2]

Protocol 2: Bench-Top Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix at room temperature.

Methodology:

  • Spike a blank biological matrix with the internal standard.

  • Aliquot the spiked matrix into multiple tubes.

  • Leave the samples on the laboratory bench at room temperature.

  • At specified time points (e.g., 0, 4, 8, and 24 hours), extract and analyze the samples.[2]

  • Compare the response of the stored samples to the freshly prepared (time 0) samples.

Acceptance Criteria: The mean response at each time point should be within ±15% of the nominal response at time 0.[2]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis cluster_data Data Evaluation prep Spike Blank Matrix with IS aliq Aliquot Spiked Matrix prep->aliq ft Freeze-Thaw Cycles aliq->ft bt Bench-Top (Room Temp) aliq->bt lt Long-Term Storage aliq->lt extract Sample Extraction ft->extract bt->extract lt->extract lcms LC-MS/MS Analysis extract->lcms compare Compare to Baseline lcms->compare accept Assess Acceptance Criteria compare->accept

Caption: Workflow for assessing the stability of an internal standard.

troubleshooting_logic Troubleshooting IS Variability start High IS Variability Observed pattern What is the pattern of variability? start->pattern random Random Across Batch pattern->random Random drift Systematic Drift (Up or Down) pattern->drift Drift specific Specific to Certain Samples pattern->specific Sample-Specific cause_random Potential Causes: - Inconsistent Pipetting - Poor Mixing - Instrument Instability random->cause_random cause_drift Potential Causes: - IS Instability in Autosampler - Source Contamination - Column Degradation drift->cause_drift cause_specific Potential Causes: - Matrix Effects - Ion Suppression/Enhancement - Inconsistent Recovery specific->cause_specific

Caption: Logic diagram for troubleshooting internal standard variability.

References

Minimizing ion suppression for azelaic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of azelaic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during LC-MS/MS analysis, with a primary focus on minimizing ion suppression.

Troubleshooting Guide: Minimizing Ion Suppression

Ion suppression is a significant challenge in LC-MS/MS analysis, leading to reduced analyte signal, poor sensitivity, and inaccurate quantification.[1] This guide provides a systematic approach to identifying and mitigating ion suppression when quantifying azelaic acid.

Problem 1: Poor Sensitivity and Low Signal Intensity for Azelaic Acid

Possible Cause: Inefficient ionization of azelaic acid or co-elution with interfering matrix components.

Solutions:

  • Optimize Ionization Mode: Azelaic acid is a dicarboxylic acid and is best analyzed in negative ion mode (ESI-) , which promotes the formation of the deprotonated molecule [M-H]⁻.[2][3][4] The typical precursor ion for azelaic acid in negative mode is m/z 187.1.[2]

  • Mobile Phase Modification:

    • While alkaline mobile phases are generally recommended for acidic analytes in negative ion mode to ensure they remain deprotonated, paradoxically, some acids show better ionization at a lower pH in electrospray.[5][6]

    • Start with a mobile phase containing a weak acid like 0.1% formic acid or 0.05-0.1% acetic acid.[6]

    • Avoid non-volatile buffers like phosphates, as they can contaminate the ion source.[7] Use volatile buffers such as ammonium acetate or ammonium formate if pH control is necessary.[7]

  • Derivatization: If sensitivity remains an issue, consider derivatization to improve ionization efficiency. However, this adds complexity to the sample preparation.[8]

Problem 2: Inconsistent and Irreproducible Results

Possible Cause: Variable matrix effects from sample to sample, often due to endogenous components like phospholipids in biological matrices.[1][9]

Solutions:

  • Robust Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Solid Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[10] For plasma or serum samples, specialized SPE cartridges designed for phospholipid removal are recommended, as phospholipids are a major source of ion suppression.[9] These cartridges can remove over 95% of phospholipids.[9][11]

    • Liquid-Liquid Extraction (LLE): LLE can also be effective and, in some cases, provide cleaner extracts than SPE for certain analytes.[12] For acidic compounds like azelaic acid, acidifying the sample and extracting with a water-immiscible organic solvent is a common approach.

    • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all sources of ion suppression, particularly phospholipids, and may lead to greater matrix effects compared to SPE or LLE.[12]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. It co-elutes with the analyte and experiences similar suppression, allowing for accurate quantification based on the analyte-to-IS ratio. For azelaic acid, a deuterated analog such as Azelaic Acid-d14 would be a suitable choice.

  • Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to compensate for consistent matrix effects.

Problem 3: High Background Noise in the Chromatogram

Possible Cause: Contamination from solvents, reagents, sample collection tubes, or the LC-MS system itself.[13][14][15]

Solutions:

  • Use High-Purity Solvents and Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.[14]

  • System Cleaning: If contamination is suspected, flush the entire LC system.[15] The ion source components (cone, needle, transfer tube) should also be cleaned regularly.[15]

  • Check for Contaminants: High organic mobile phases can sometimes elute contaminants from the column or system, leading to increased background noise.[16] Bypassing the column and flowing the mobile phase directly into the mass spectrometer can help diagnose if the contamination is from the LC system or the column.[16]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect my azelaic acid quantification?

A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte (azelaic acid) is reduced by co-eluting components from the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your results.[1] It is a common issue in the analysis of complex biological samples.

Q2: Which sample preparation technique is best for minimizing ion suppression for azelaic acid in plasma?

A2: For plasma samples, Solid Phase Extraction (SPE) with phospholipid removal capabilities is highly recommended.[9] Phospholipids are a major component of plasma and a primary cause of ion suppression.[9] SPE provides a more thorough cleanup compared to simple protein precipitation.[12] Liquid-liquid extraction (LLE) is also a viable option.

Q3: What are the optimal LC-MS/MS parameters for azelaic acid analysis?

A3: Based on available literature, a good starting point for LC-MS/MS analysis of azelaic acid is:

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

  • Precursor Ion: m/z 187.1 [M-H]⁻.[2]

  • Product Ion: A common fragment for dicarboxylic acids is the loss of CO2 (44 Da), so a transition of m/z 187.1 → 143.1 could be monitored. Further optimization of collision energy is necessary.

  • LC Column: A C18 reversed-phase column is commonly used.[17]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

Q4: How can I assess the extent of matrix effects in my assay?

A4: The "gold standard" method is the post-extraction spike .[1] This involves comparing the response of azelaic acid spiked into a blank, extracted matrix sample to the response of azelaic acid in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement.[1] A matrix factor of less than 1 indicates ion suppression.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate quantification of azelaic acid?

A5: While not strictly mandatory, using a SIL-IS is highly recommended for the most accurate and robust quantification, especially when dealing with complex matrices. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, thereby correcting for variations in matrix effects between samples.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Phospholipid Removal

Sample Preparation TechniqueTypical Analyte RecoveryPhospholipid Removal EfficiencyThroughput
Protein Precipitation (PPT) Variable, often <80%Low (<20%)High
Liquid-Liquid Extraction (LLE) Good (can be >80%)Moderate to HighModerate
Solid Phase Extraction (SPE) High (>90%)Good (>80%)Moderate
SPE with Phospholipid Removal High (>90%)Excellent (>95%)[9][11]Moderate

Table 2: Recovery of Acidic Drugs from Plasma using Polymeric SPE

CompoundLog PAverage Recovery (%)% RSD (n=6)
Ibuprofen4.196.62.0
Ketoprofen3.296.52.1
Naproxen3.298.71.8
Diclofenac4.398.32.6
Gemfibrozil4.898.22.1
Indomethacin4.398.12.4
Tolmetin3.496.72.2
Sulindac3.896.12.9
Flurbiprofen4.296.92.8

Data adapted from a study on the extraction of various acidic drugs from human plasma using a general-purpose polymeric SPE product. This demonstrates the high and reproducible recoveries achievable for acidic compounds with SPE.[18]

Experimental Protocols & Methodologies

Protocol 1: Solid Phase Extraction (SPE) for Azelaic Acid from Plasma

This protocol is a general guideline for the extraction of acidic drugs and should be optimized for azelaic acid.

  • Sample Pre-treatment: Acidify 100 µL of plasma with 100 µL of 1% formic acid in water. This ensures that azelaic acid is in its neutral form for better retention on a reversed-phase sorbent.

  • SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a water-wettable, reversed-phase polymer) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the azelaic acid with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

Protocol 2: LC-MS/MS Analysis of Azelaic Acid
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to ensure separation from matrix components. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7-7.1 min (95-5% B), 7.1-10 min (5% B).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Negative

  • MRM Transitions:

    • Azelaic Acid: 187.1 → 143.1 (Quantifier), 187.1 → 125.1 (Qualifier)

    • Azelaic Acid-d14 (IS): 201.2 → 151.2

  • Ion Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample acidify Acidify with Formic Acid plasma->acidify spe Solid Phase Extraction (Phospholipid Removal) acidify->spe elute Elute Azelaic Acid spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon lcms Inject into LC-MS/MS dry_recon->lcms data Data Acquisition (Negative Ion Mode) lcms->data quant Quantification (vs. SIL-IS) data->quant

Caption: General experimental workflow for azelaic acid quantification.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_lcms_method LC-MS Method Issues start Poor/Inconsistent Azelaic Acid Signal matrix_effects Suspect Matrix Effects / Ion Suppression start->matrix_effects check_ionization Check Ionization Mode start->check_ionization inadequate_cleanup Inadequate Sample Cleanup? matrix_effects->inadequate_cleanup implement_spe Implement/Optimize SPE (Phospholipid Removal) inadequate_cleanup->implement_spe Yes use_lle Consider LLE inadequate_cleanup->use_lle Alternatively final_check Re-evaluate Signal and Reproducibility implement_spe->final_check use_lle->final_check neg_mode Using Negative ESI? check_ionization->neg_mode neg_mode->start No optimize_mp Optimize Mobile Phase neg_mode->optimize_mp Yes check_is Using Internal Standard? optimize_mp->check_is use_sil_is Implement SIL-IS check_is->use_sil_is No use_sil_is->final_check

Caption: Troubleshooting logic for poor azelaic acid signal.

References

Addressing back-exchange of deuterium in "Azelaic acid 2-ethylhexyl monoester-d14"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential back-exchange of deuterium in "Azelaic acid 2-ethylhexyl monoester-d14".

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for "this compound"?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, such as solvents or reagents. This can compromise the isotopic purity of the standard, leading to inaccurate quantification in sensitive analytical methods like mass spectrometry. For "this compound," the primary concern would be the loss of deuterium from the d14-labeled 2-ethylhexyl chain, potentially affecting its use as an internal standard.

Q2: How stable are the deuterium labels on the d14-alkyl chain of "this compound"?

A2: Deuterium atoms covalently bonded to carbon atoms in a saturated alkyl chain (C-D bonds) are generally considered highly stable under typical analytical conditions. Unlike deuterium on heteroatoms (like -OH or -NH), which are readily exchangeable, the C-D bonds in the ethylhexyl-d14 moiety are not prone to back-exchange in the presence of protic solvents like water, methanol, or ethanol under neutral or mildly acidic/basic conditions. However, extreme conditions such as high temperatures, strong acids or bases, or the presence of metal catalysts could potentially facilitate this exchange.

Q3: What are the primary factors that could influence deuterium back-exchange?

A3: While the d14-alkyl chain is robust, several factors can influence the stability of deuterium labels in other, more susceptible molecules, and represent good laboratory practice to follow:

  • pH: Both highly acidic and highly basic conditions can catalyze deuterium exchange, particularly for deuterium atoms located at more chemically active positions.

  • Temperature: Elevated temperatures can provide the necessary activation energy for exchange reactions to occur.

  • Solvent: Protic solvents (e.g., water, methanol) are a source of hydrogen atoms and are necessary for the exchange to happen. Aprotic solvents (e.g., acetonitrile, hexane) are preferred for storage and sample preparation when possible.

  • Catalysts: The presence of certain metal catalysts can facilitate the exchange of even non-labile C-D bonds.

Q4: Can back-exchange of "this compound" affect my experimental results?

A4: Yes. If significant back-exchange were to occur, the mass of the internal standard would decrease, leading to a lower-than-expected signal for the deuterated compound and a potential increase in the signal of the unlabeled analog. This would result in inaccurate quantification of the target analyte. However, given the stability of the d14-alkyl chain, this is highly unlikely under standard analytical protocols.

Troubleshooting Guide

Issue 1: I am observing a lower than expected signal for my "this compound" internal standard.

  • Question: Could this be due to deuterium back-exchange?

  • Answer: While unlikely for the d14-alkyl chain, it's a possibility to consider, especially if the standard has been subjected to harsh conditions. First, rule out other common causes:

    • Verify Concentration: Double-check the concentration of your stock and working solutions.

    • Assess Injection Volume: Ensure the correct volume is being injected into the analytical instrument.

    • Check for Adsorption: Fatty acid esters can be "sticky" and adsorb to glass or plastic surfaces. Try using silanized glassware or polypropylene vials.

    • Evaluate Matrix Effects: If analyzing complex samples, ion suppression in the mass spectrometer source could be reducing the signal.

  • Troubleshooting Steps:

    • Prepare a fresh dilution of the internal standard from the stock solution and re-analyze.

    • Analyze a neat solution of the internal standard to check for the presence of any lower mass isotopologues that would indicate deuterium loss.

    • If matrix effects are suspected, perform a standard addition experiment or use a different sample preparation method to reduce interferences.

Issue 2: I see a small peak at the m/z of the unlabeled Azelaic acid 2-ethylhexyl monoester in my samples containing only the d14-internal standard.

  • Question: Is this evidence of back-exchange?

  • Answer: It could be, but it is more likely due to one of the following:

    • Isotopic Purity of the Standard: The supplied "this compound" may contain a small percentage of the unlabeled (d0) compound as an impurity from its synthesis. Check the certificate of analysis for the isotopic purity.

    • Natural Isotope Abundance: The unlabeled analyte has a natural isotopic distribution that includes peaks at M+1, M+2, etc., due to the presence of ¹³C. If the mass difference between your analyte and the d14-standard is not large enough, there could be spectral overlap.

  • Troubleshooting Steps:

    • Review the certificate of analysis for your deuterated standard to confirm its isotopic purity.

    • Analyze a high-concentration solution of the unlabeled analyte to observe its full isotopic distribution and check for any overlap with the m/z of the d14-standard.

Data Presentation

Factor Influencing Back-ExchangeRisk Level for this compoundRecommended Mitigation Strategy
pH LowMaintain pH between 3 and 8 during sample preparation and analysis.
Temperature LowStore stock solutions at -20°C or below. Perform sample preparation at room temperature or on ice. Avoid prolonged heating.
Solvent LowStore stock solutions in an aprotic solvent like acetonitrile. For LC-MS, use mobile phases with common additives like formic acid or ammonium acetate.
Exposure to Metal Surfaces Very LowUse high-quality stainless steel or PEEK tubing and fittings in the LC system. Unlikely to be a significant factor.
Analysis Time LowDevelop an efficient analytical method to minimize the time the sample spends in the system before analysis.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

This protocol is designed to extract Azelaic acid 2-ethylhexyl monoester from a biological matrix (e.g., plasma or tissue homogenate) while minimizing the risk of any potential isotopic exchange.

  • Sample Aliquoting: Aliquot 100 µL of the sample (e.g., plasma) into a 1.5 mL polypropylene microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a working solution of "this compound" in acetonitrile to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean polypropylene tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

Protocol 2: LC-MS/MS Method Parameters

This protocol provides a starting point for the LC-MS/MS analysis of Azelaic acid 2-ethylhexyl monoester.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: 50-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-50% B

    • 6.1-8 min: 50% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Azelaic acid 2-ethylhexyl monoester (Analyte): To be determined based on the exact mass.

    • This compound (Internal Standard): To be determined based on the exact mass (+14 Da from the analyte).

Visualizations

Deuterium Label Stability on Alkyl Chains cluster_stable Stable Conditions (Standard Analytical Procedures) cluster_extreme Extreme/Harsh Conditions (to be avoided) Stable_Chain This compound (C-D bonds on alkyl chain) Protic_Solvent Protic Solvents (Water, Methanol) Mild_pH Mild pH (3-8) Room_Temp Room Temperature No_Exchange No Significant Back-Exchange Protic_Solvent->No_Exchange Stable C-D Bonds Mild_pH->No_Exchange Stable C-D Bonds Room_Temp->No_Exchange Stable C-D Bonds Harsh_Chain This compound Strong_Acid_Base Strong Acid/Base High_Temp High Temperature Metal_Catalyst Metal Catalyst Potential_Exchange Potential for Back-Exchange Strong_Acid_Base->Potential_Exchange Forcing Conditions High_Temp->Potential_Exchange Forcing Conditions Metal_Catalyst->Potential_Exchange Forcing Conditions

Caption: Stability of deuterium on the alkyl chain under different conditions.

Recommended Workflow to Minimize Back-Exchange Start Start with High Purity This compound Storage Store Stock Solution in Aprotic Solvent at -20°C Start->Storage Sample_Prep Perform Sample Preparation (e.g., Protein Precipitation, LLE) at Room Temperature or on Ice Storage->Sample_Prep Evaporation Evaporate Solvent under Nitrogen at Room Temperature Sample_Prep->Evaporation Reconstitution Reconstitute in Initial Mobile Phase Evaporation->Reconstitution Analysis Prompt LC-MS/MS Analysis Reconstitution->Analysis Data_Review Review Data for Isotopic Fidelity Analysis->Data_Review

Caption: Recommended analytical workflow for deuterated standards.

Improving peak shape and resolution for azelaic acid and its d14-labeled standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of azelaic acid and its d14-labeled internal standard. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, focusing on improving peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor peak shape (tailing or fronting) for azelaic acid?

A1: Poor peak shape for polar dicarboxylic acids like azelaic acid is a common issue in reversed-phase liquid chromatography.

  • Peak Tailing: This is often caused by secondary interactions between the acidic carboxyl groups of azelaic acid and active sites on the stationary phase, such as residual silanol groups on silica-based columns. Tailing can also result from a mismatch between the injection solvent and the mobile phase, or column overload.

  • Peak Fronting: This is typically a sign of column overloading, where too much sample is injected, or the sample concentration is too high. It can also be caused by poor sample solubility in the mobile phase or physical degradation of the column, such as the formation of a void.

Q2: My azelaic acid and d14-labeled internal standard are not co-eluting perfectly. Why is this happening and is it a problem?

A2: This phenomenon is known as the "deuterium isotope effect." The replacement of hydrogen with heavier deuterium atoms can lead to slight differences in the physicochemical properties of the molecule, causing the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography. While small shifts are common, significant separation can be problematic as the analyte and internal standard may experience different matrix effects, leading to inaccurate and imprecise quantification.

Q3: Is derivatization necessary for the analysis of azelaic acid by LC-MS?

A3: While not always necessary for LC-MS analysis, derivatization can be a useful strategy to improve peak shape and retention on reversed-phase columns. By converting the polar carboxylic acid groups to less polar esters, secondary interactions with the stationary phase can be minimized, resulting in sharper, more symmetrical peaks. However, derivatization adds an extra step to the sample preparation process and requires careful optimization. For GC analysis, derivatization is essential to increase the volatility of azelaic acid.

Q4: What are the recommended sample preparation techniques for azelaic acid in biological matrices like plasma?

A4: Common sample preparation techniques for dicarboxylic acids in plasma include:

  • Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent like acetonitrile is added to the plasma sample to precipitate proteins. The supernatant containing the analyte can then be further processed or directly injected.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous plasma sample into an immiscible organic solvent, such as methyl-tert-butyl ether. LLE can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): SPE offers a more selective sample cleanup by using a solid sorbent to retain the analyte while interfering substances are washed away.

The choice of method depends on the required sensitivity, sample throughput, and the complexity of the matrix.

Troubleshooting Guides

Issue 1: Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for azelaic acid and its d14-labeled standard.

Troubleshooting Workflow for Peak Tailing

G cluster_0 Start: Peak Tailing Observed cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Check for Column Overload cluster_3 Step 3: Evaluate Column Condition cluster_4 Resolution start Observe Tailing Peak step1 Add or Increase Formic Acid Concentration (e.g., 0.1%) start->step1 step1_check Peak Shape Improved? step1->step1_check step2 Reduce Injection Volume or Sample Concentration step1_check->step2 No end_good Problem Resolved step1_check->end_good Yes step2_check Peak Shape Improved? step2->step2_check step3 Flush Column or Replace with a New Column step2_check->step3 No step2_check->end_good Yes step3_check Peak Shape Improved? step3->step3_check step3_check->end_good Yes end_bad Consider Derivatization or Alternative Chromatography (HILIC) step3_check->end_bad No

Caption: A stepwise guide to troubleshooting peak tailing.

Experimental Protocol: Mobile Phase Optimization for Improved Peak Shape

This protocol compares the effect of different mobile phase additives on the peak shape of azelaic acid.

  • Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of azelaic acid and d14-azelaic acid in methanol.

  • Prepare Spiked Samples: Spike a blank plasma sample (after protein precipitation) with the stock solutions to a final concentration of 1 µg/mL.

  • LC-MS/MS System:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with the specified additive.

    • Mobile Phase B: Acetonitrile with the specified additive.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Negative ion electrospray ionization (ESI-) with Multiple Reaction Monitoring (MRM).

      • Azelaic Acid: Q1 187.1 -> Q3 143.1

      • d14-Azelaic Acid: Q1 201.2 -> Q3 155.2

  • Test Conditions:

    • Condition A: No additive.

    • Condition B: 0.1% Formic Acid in both Mobile Phase A and B.

    • Condition C: 10 mM Ammonium Formate in Mobile Phase A.

  • Data Analysis: For each condition, measure the peak asymmetry factor or tailing factor.

Data Presentation: Effect of Mobile Phase Additives on Peak Shape

Mobile Phase AdditivePeak Asymmetry Factor (Azelaic Acid)Peak Tailing Factor (Azelaic Acid)Observations
None> 2.0> 2.5Significant tailing, poor peak shape.
0.1% Formic Acid1.2 - 1.51.3 - 1.6Improved symmetry, reduced tailing.
10 mM Ammonium Formate1.0 - 1.21.1 - 1.3Good peak symmetry, minimal tailing.
Issue 2: Poor Resolution Between Azelaic Acid and d14-Azelaic Acid

This guide addresses the issue of partial or complete separation of the analyte and its deuterated internal standard.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Start: Poor Resolution Observed cluster_1 Step 1: Chromatographic Optimization cluster_2 Step 2: Column Selection cluster_3 Step 3: Internal Standard Consideration cluster_4 Resolution start Observe Peak Separation step1 Decrease Organic Solvent Content in Mobile Phase or Use a Shallower Gradient start->step1 step1_check Co-elution Improved? step1->step1_check step2 Use a Column with a Different Stationary Phase or Lower Resolution step1_check->step2 No end_good Problem Resolved step1_check->end_good Yes step2_check Co-elution Improved? step2->step2_check step3 Consider using a ¹³C-labeled Internal Standard if Available step2_check->step3 No step2_check->end_good Yes step3->end_good

Caption: A logical guide to improving co-elution of analyte and internal standard.

Experimental Protocol: Optimizing Resolution

This protocol aims to improve the co-elution of azelaic acid and its d14-labeled standard.

  • Prepare Samples: Use the same spiked samples as in the peak shape optimization protocol.

  • LC-MS/MS System: Use the same system, with the mobile phase containing 0.1% formic acid.

  • Test Conditions:

    • Condition A (Standard Gradient): 5% B to 95% B over 5 minutes.

    • Condition B (Shallow Gradient): 5% B to 50% B over 8 minutes.

    • Condition C (Different Column): If available, test a column with a different C18 bonding chemistry or a phenyl-hexyl phase.

  • Data Analysis: Measure the retention time difference (ΔRT) between azelaic acid and d14-azelaic acid.

Data Presentation: Effect of Chromatographic Conditions on Resolution

ConditionRetention Time Azelaic Acid (min)Retention Time d14-Azelaic Acid (min)ΔRT (sec)Resolution (Rs)
Standard Gradient4.254.212.40.8
Shallow Gradient6.826.791.81.2
Different Column (Phenyl-Hexyl)3.983.961.21.4

Detailed Methodologies

Sample Preparation from Human Plasma (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the d14-azelaic acid internal standard (final concentration of 100 ng/mL).

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Optimized LC-MS/MS Parameters

ParameterValue
LC System
ColumnC18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B in 5 min, hold for 1 min, return to initial conditions
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
MS/MS System
Ionization ModeESI Negative
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
MRM Transition (Azelaic Acid)187.1 -> 143.1
MRM Transition (d14-Azelaic Acid)201.2 -> 155.2
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Technical Support Center: Quantification of Low Levels of Azelaic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low levels of azelaic acid.

Introduction

Azelaic acid (AzA) is a naturally occurring dicarboxylic acid with various applications in dermatology.[1][2][3] Quantifying low levels of AzA, particularly in complex biological matrices, presents several analytical challenges. Its lack of a strong chromophore makes UV-Vis detection difficult without derivatization, and its low volatility hinders gas chromatography (GC) analysis.[4][5][6] This guide addresses common issues and provides detailed methodologies to help overcome these obstacles.

Troubleshooting Guide

Question: I am observing poor sensitivity and a low signal-to-noise ratio when analyzing underivatized azelaic acid by HPLC-UV. What can I do?

Answer: This is a common issue as azelaic acid lacks a strong chromophore.[6][7]

  • Lower the Detection Wavelength: Azelaic acid has a UV absorption maximum at a low wavelength, around 206-210 nm.[6][7][8] Operating in this range can improve sensitivity, but be aware that it may also increase baseline noise and interference from other compounds in your sample matrix.

  • Consider Pre-column Derivatization: To significantly enhance sensitivity, derivatization with a UV-active or fluorescent tag is recommended.[9][10] Common derivatizing agents include phenacyl bromide and 2-bromoacetyl-6-methoxynaphthalene.[11][12]

  • Alternative Detection Methods: If available, consider using a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) for improved sensitivity and specificity without derivatization.[13]

Question: My GC analysis of azelaic acid shows poor peak shape and reproducibility. How can I improve this?

Answer: The poor volatility of azelaic acid is the likely cause.[4]

  • Derivatization is Essential: Direct GC analysis of azelaic acid is often unsuccessful due to its high boiling point and potential for molecular polymerization at high temperatures.[11][12] Derivatization to a more volatile ester form, such as a methyl or silyl ester, is necessary.[4]

    • Methylation: Reagents like BF3-methanol are commonly used.[5][11][12][14]

    • Silylation: N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA) is a common silylating agent.[11][12] Note that silyl derivatives can be unstable and may degrade within hours.

  • Optimize GC Conditions: Ensure your injector and detector temperatures are appropriate for the derivatized analyte. A typical injector temperature is 260-270°C, and a flame ionization detector (FID) is often set around 300°C.[15]

Question: I am experiencing significant matrix effects in my LC-MS/MS analysis of azelaic acid from plasma samples. What are the best strategies to mitigate this?

Answer: Matrix effects are a common challenge in bioanalysis.

  • Improve Sample Cleanup: A simple protein precipitation may not be sufficient. Consider using a more rigorous sample preparation method:

    • Liquid-Liquid Extraction (LLE): After protein precipitation, an LLE can further clean up the sample.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances.[9][10] Anion exchange cartridges can be particularly useful for isolating acidic compounds like azelaic acid.[8]

  • Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (e.g., ¹³C-azelaic acid). This will co-elute with the analyte and experience the same matrix effects, allowing for accurate quantification.

  • Optimize Chromatographic Separation: Ensure that your HPLC method separates azelaic acid from the majority of matrix components, particularly phospholipids, which are a common source of ion suppression.

Frequently Asked Questions (FAQs)

What is the most sensitive method for quantifying very low levels of azelaic acid?

For the highest sensitivity, a derivatization step followed by either GC-MS or LC-MS/MS is generally recommended. A GC method with methylesterification has been reported with a limit of detection (LOD) of 1 nM and a limit of quantification (LOQ) of 50 nM in biological samples.[15] Another GC-FID method reported an LOD of 10 ng/mL and an LOQ of 100 ng/mL after methylation.

Is it possible to analyze azelaic acid by HPLC without derivatization?

Yes, it is possible, but with limitations. A simple and rapid RP-HPLC method with UV detection at 206 nm has been developed.[6][7] This method is suitable for pharmaceutical preparations where the concentration of azelaic acid is relatively high.[7] For low-level quantification in complex matrices, this approach may lack the required sensitivity and selectivity.[7]

What are the common derivatization reagents for GC analysis of azelaic acid?

Common reagents for GC analysis include:

  • For Methylation: Boron trifluoride-methanol (BF3-methanol)[5][11][12][14] and chlorotrimethylsilane in methanol.[16]

  • For Silylation: N,O-bis(trimethylsilyl) trifluoroacetamide (BSTFA).[11][12]

What are the key considerations for sample preparation when analyzing azelaic acid in cosmetic creams?

The primary goal is to efficiently extract azelaic acid from the cream matrix. This typically involves dissolving the cream in a suitable solvent like acetonitrile or methanol, followed by vortexing and centrifugation to separate the excipients.[7] A solid-phase extraction (SPE) cleanup step may be necessary for complex formulations to remove interfering components before analysis.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for azelaic acid.

Table 1: Gas Chromatography (GC) Methods

MethodDerivatizationMatrixLODLOQRecovery (%)Reference
GC-FIDMethylationSkin Creams10 ng/mL100 ng/mL96.4 - 103.4
GC-MSEsterification with EthanolCosmetics15 mg/kg50 mg/kg87.7 - 101[12]
GCMethylesterificationBiological Samples1 nM50 nM95 - 97[15]
GC-MSBF3-MethanolCosmetic Creams0.02%-98.27 - 100.72[14]

Table 2: High-Performance Liquid Chromatography (HPLC) Methods

MethodDerivatizationMatrixLODLOQRecovery (%)Reference
RP-HPLC-UV (206 nm)NonePharmaceuticals1.08 µg/mL3.28 µg/mL>96[7]
RP-HPLC-UV (210 nm)NoneCubosomal Dispersion1.521 µg/mL3.342 µg/mL-[17]
HPLC-UV (on-column)1,10-phenanthroline-9 µg/mL30 µg/mL-[18]

Experimental Protocols

Protocol 1: GC-MS Analysis of Azelaic Acid in Cosmetics with Ethanol Derivatization

This protocol is based on the method described by Yang et al. (2022).[11][12][19]

  • Sample Preparation:

    • Weigh 1 g of the cosmetic sample into a tube.

    • Add 2 mL of ethanol and 800 µL of concentrated sulfuric acid.

    • Vortex mix and allow to derivatize at room temperature for 10 minutes.

  • Extraction:

    • Add a suitable extraction solvent such as n-hexane.

    • Vortex thoroughly and centrifuge to separate the layers.

    • Collect the upper organic layer. Repeat the extraction for exhaustive recovery.

  • GC-MS Analysis:

    • Column: HP-5 (30 m × 0.25 mm × 0.25 μm) or equivalent.

    • Injector Temperature: 260°C.

    • Oven Program: Maintain at 120°C for 0.5 min, then ramp at 5°C/min to 200°C and hold for 15 min.[15]

    • Carrier Gas: Helium at a constant flow of 1.51 mL/min.[15]

    • MS Detection: Total ion monitoring in the mass range of 50 to 550 amu.[15]

Protocol 2: RP-HPLC-UV Analysis of Underivatized Azelaic Acid in Pharmaceuticals

This protocol is based on the method described by Malik and Kaur (2018).[7]

  • Sample Preparation:

    • Dissolve 1 g of the cream in 2 mL of acetonitrile.

    • Vortex for 5 minutes and let it stand for 15 minutes.

    • Centrifuge at 7000 rpm.

    • Dilute the supernatant with the mobile phase to the desired concentration.

  • HPLC Analysis:

    • Column: Kromasil 100-5C18 (250 × 4.6 mm; 5 µm particle size).

    • Mobile Phase: 75 volumes of 50 mM sodium di-hydrogen orthophosphate (pH 3.5) and 25 volumes of acetonitrile.

    • Flow Rate: 1.2 mL/min.

    • Detection: UV at 206 nm.

    • Injection Volume: 50 µL.[20]

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation & Derivatization cluster_extraction Extraction cluster_analysis Analysis sample Cosmetic Sample (1g) add_reagents Add Ethanol (2mL) & Sulfuric Acid (800µL) sample->add_reagents derivatize Derivatize at Room Temp (10 min) add_reagents->derivatize add_hexane Add n-Hexane derivatize->add_hexane vortex_centrifuge Vortex & Centrifuge add_hexane->vortex_centrifuge collect_organic Collect Organic Layer vortex_centrifuge->collect_organic inject Inject into GC-MS collect_organic->inject data Data Acquisition & Analysis inject->data

Caption: Workflow for GC-MS quantification of azelaic acid.

experimental_workflow_hplcuv cluster_extraction Sample Extraction cluster_prep Sample Preparation cluster_analysis Analysis sample Pharmaceutical Cream (1g) dissolve Dissolve in Acetonitrile (2mL) sample->dissolve vortex_stand Vortex (5 min) & Stand (15 min) dissolve->vortex_stand centrifuge Centrifuge (7000 rpm) vortex_stand->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase supernatant->dilute inject Inject into HPLC-UV dilute->inject data Data Acquisition (206 nm) & Analysis inject->data

Caption: Workflow for HPLC-UV quantification of azelaic acid.

References

Impact of different extraction methods on "Azelaic acid 2-ethylhexyl monoester-d14" recovery

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azelaic Acid 2-Ethylhexyl Monoester-d14 Extraction

Welcome to the technical support center for the extraction of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

I. General Principles of Extraction

This compound is a deuterated ester with lipophilic characteristics. The successful extraction of this molecule from a sample matrix is highly dependent on the choice of solvent and extraction methodology. The principle of "like dissolves like" is paramount; the polarity of the extraction solvent should be closely matched to that of the analyte to ensure efficient recovery.

Generally, a mixture of polar and non-polar solvents can enhance the extraction of lipids by disrupting interactions with other cellular components.[1][2] For instance, a polar solvent like methanol can help break hydrogen bonds between lipids and proteins, while a non-polar solvent like hexane or chloroform solubilizes the neutral lipid components.[1][2]

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction of lipophilic compounds like this compound.

Q1: I am experiencing low recovery of this compound. What are the potential causes?

A1: Low recovery can stem from several factors:

  • Incomplete Extraction: The solvent system may not be optimal for your sample matrix. The polarity of the solvent might be too high or too low.[3] Consider using a solvent mixture with varying polarity.

  • Analyte Degradation: Although azelaic acid itself is relatively stable, its ester derivative could be susceptible to degradation under harsh pH or high-temperature conditions.[4]

  • Insufficient Mixing/Homogenization: Ensure the sample is thoroughly homogenized with the extraction solvent to maximize the surface area for extraction.

  • Emulsion Formation (in Liquid-Liquid Extraction): The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery.

  • Analyte Adsorption: The analyte may adsorb to the surface of labware (e.g., glass, plastic). Consider using silanized glassware.

  • Issues with Solid-Phase Extraction (SPE): If using SPE, problems could include incorrect sorbent selection, insufficient conditioning of the cartridge, a wash solvent that is too strong, or an elution solvent that is too weak.[5][6]

Q2: How do I choose the right extraction solvent?

A2: The choice of solvent is critical and depends on the sample matrix.

  • For liquid samples (e.g., plasma, cell culture media) , a liquid-liquid extraction (LLE) with a water-immiscible organic solvent is common. Start with a moderately non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • For solid or semi-solid samples (e.g., tissues, creams) , a more rigorous extraction like a modified Folch or Bligh-Dyer method using a chloroform/methanol mixture might be necessary to disrupt the sample matrix and efficiently extract the lipid-like analyte.[2]

  • The polarity of the solvent system can be fine-tuned. Total lipid extraction yields often correlate positively with solvent polarity and the water ratio in the solvent mixture.[7]

Q3: My recovery is inconsistent between samples. What could be the reason?

A3: Inconsistent recovery is often due to a lack of standardization in the experimental procedure.

  • Ensure precise and consistent volumes of sample and solvents are used for each extraction.

  • Standardize mixing/vortexing times and speeds.

  • Ensure the temperature is consistent throughout the extraction process.

  • For SPE, ensure a consistent flow rate during sample loading, washing, and elution.[5]

Q4: I am observing an emulsion during my liquid-liquid extraction. How can I break it?

A4: Emulsions are a common issue in LLE. Here are a few techniques to break them:

  • Centrifugation: Spinning the sample at a moderate speed can help separate the layers.

  • Addition of Salt: Adding a small amount of a saturated salt solution (e.g., NaCl) can increase the polarity of the aqueous phase and help break the emulsion.

  • Filtration: Passing the emulsified mixture through a glass wool plug can sometimes help.

  • Solvent Modification: Adding a small amount of a different solvent can alter the properties of the interface.

Q5: Could the deuterated nature of my analyte affect the extraction?

A5: The deuterium labeling in this compound should not significantly alter its physicochemical properties for extraction purposes. Deuterated internal standards are widely used because they behave almost identically to their non-deuterated counterparts during extraction and analysis.[4] However, be mindful of potential hydrogen-deuterium exchange under very harsh acidic or basic conditions, which could affect quantification by mass spectrometry.[4]

III. Experimental Protocols

The following are generalized protocols that can be adapted for the extraction of this compound. It is crucial to optimize these methods for your specific sample matrix and analytical requirements.

Protocol 1: Liquid-Liquid Extraction (LLE)

This method is suitable for liquid samples such as plasma, serum, or aqueous solutions.

  • Sample Preparation: To 500 µL of the sample, add an internal standard if necessary.

  • Protein Precipitation (if required): Add 1 mL of a cold protein precipitation solvent (e.g., acetonitrile or methanol). Vortex for 1 minute. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins. Transfer the supernatant to a clean tube.

  • Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer for most solvents) to a new tube.

  • Re-extraction (Optional but Recommended): Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh aliquot of organic solvent to improve recovery. Combine the organic extracts.

  • Evaporation: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for LC-MS).

Protocol 2: Solid-Phase Extraction (SPE)

SPE is useful for cleaning up complex samples and concentrating the analyte. A reversed-phase (e.g., C18) or a mixed-mode sorbent could be effective.

  • Sorbent Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of water. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 1-2 volumes of a weak solvent (e.g., 5% methanol in water) to remove polar interferences. The strength of the wash solvent should be optimized to avoid eluting the analyte.[4]

  • Elution: Elute the analyte with 1-2 volumes of a strong organic solvent (e.g., acetonitrile, methanol, or ethyl acetate). The elution solvent may need to be modified (e.g., with a small amount of acid or base) to ensure complete elution.[4]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

IV. Data Presentation

Since no specific quantitative data for "this compound" recovery is available in the literature, the following table summarizes the expected qualitative impact of different extraction parameters based on general chemical principles.

ParameterVariationExpected Impact on RecoveryRationale
Extraction Solvent Increasing non-polar character (e.g., Hexane)May decrease recovery from complex matricesLess effective at disrupting analyte-matrix interactions (e.g., protein binding).[1]
Increasing polar character (e.g., Methanol)May decrease recovery if used aloneInefficient at solubilizing the non-polar ester.[8]
Mixture of polar/non-polar (e.g., Chloroform/Methanol)Likely to provide higher recoveryBalances disruption of matrix interactions with solubilization of the analyte.[2]
pH of Aqueous Phase Acidic (pH < 4)May improve recoveryEnsures the carboxylic acid group is protonated, increasing overall lipophilicity.
Basic (pH > 8)May decrease recoveryThe carboxylate form is more polar and may partition less effectively into the organic phase.
Extraction Time ShorterMay result in incomplete extractionInsufficient time for the analyte to partition into the extraction solvent.
LongerMay improve recovery up to a pointAllows for equilibrium to be reached. Excessive time may not offer further benefits.
Temperature HigherMay increase extraction efficiencyCan improve solvent penetration and analyte solubility.[9]
May risk analyte degradationHigher temperatures can lead to hydrolysis of the ester.

V. Visualizations

Diagrams of Experimental Workflows

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction start Start with Liquid Sample precip Protein Precipitation (Optional) start->precip add_solvent Add Organic Solvent precip->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge for Phase Separation vortex->centrifuge collect Collect Organic Layer centrifuge->collect evap Evaporate Solvent collect->evap reconstitute Reconstitute in Assay Solvent evap->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow cluster_cartridge_prep Cartridge Preparation cluster_extraction_steps Extraction Steps cluster_final_steps Final Steps condition 1. Condition with Methanol equilibrate 2. Equilibrate with Water condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences load->wash elute 5. Elute Analyte wash->elute evap Evaporate Eluate elute->evap reconstitute Reconstitute evap->reconstitute analysis Analysis reconstitute->analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

References

Ensuring co-elution of azelaic acid and its deuterated internal standard

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of azelaic acid and its deuterated internal standard. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on ensuring the co-elution of the analyte and its internal standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue: My azelaic acid and its deuterated internal standard are not co-eluting perfectly.

Question: Why are my azelaic acid and its deuterated internal standard showing slightly different retention times?

Answer: This phenomenon is a well-documented chromatographic issue known as the "deuterium isotope effect".[1][2] In reversed-phase chromatography, the replacement of hydrogen with the heavier deuterium isotope can slightly alter the molecule's physicochemical properties, such as its lipophilicity.[3] This can cause the deuterated internal standard to elute slightly earlier than the non-deuterated azelaic acid.[2][4]

Question: What are the consequences of poor co-elution?

Answer: Incomplete co-elution can lead to significant analytical inaccuracies.[2][3] If the analyte and the internal standard elute at different times, they may be subjected to different matrix effects (ion suppression or enhancement), which can result in scattered and unreliable quantitative results.[1][2][3]

Question: How can I troubleshoot and resolve the chromatographic separation between azelaic acid and its deuterated internal standard?

Answer: Several strategies can be employed to improve co-elution. The following troubleshooting guide provides a systematic approach to address this issue.

Troubleshooting Guide: Achieving Co-elution

This guide outlines a step-by-step process to diagnose and resolve co-elution problems between azelaic acid and its deuterated internal standard.

Step 1: Verify the Issue

Overlay the chromatograms of the analyte and the internal standard to visually confirm the extent of separation. Even a slight shift in retention time can impact results.[2]

Step 2: Chromatographic Method Optimization

Adjusting the chromatographic parameters is the most common and effective approach to improve co-elution.[1]

  • Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A subtle change in solvent strength can alter the interaction with the stationary phase and influence retention times.[5]

  • Gradient Elution: If using a gradient, adjust the slope. A shallower gradient can sometimes improve the resolution and overlap of closely eluting peaks.[5]

  • Mobile Phase pH: Azelaic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.5, pKa2 ≈ 5.3).[6] The pH of the mobile phase will affect its degree of ionization.[7][8] Adjusting the pH can alter its retention characteristics. Ensure the pH is stable and consistently prepared.

  • Column Temperature: Modifying the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect retention times.

Step 3: Consider the Analytical Column

If optimizing the method parameters is insufficient, the analytical column itself should be evaluated.

  • Lower Resolution Column: In some instances, a column with a lower theoretical plate count can be advantageous. This can promote the overlap of the analyte and internal standard peaks, effectively forcing co-elution.[1][3]

  • Alternative Stationary Phase: While less common for this specific issue, experimenting with a different stationary phase chemistry could be considered if other options fail.

Step 4: Evaluate the Internal Standard
  • Alternative Isotope Labeling: If the deuterium isotope effect is too pronounced and cannot be overcome chromatographically, consider using an internal standard with a different stable isotope, such as ¹³C.[3][4] Carbon-13 labeled standards are less likely to exhibit significant chromatographic shifts relative to the unlabeled analyte.[4]

Experimental Protocols

Example HPLC Method for Azelaic Acid Analysis

This protocol is a general starting point and may require optimization for your specific application and instrumentation.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[9]
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile[3]
Gradient Start with a higher aqueous percentage and gradually increase the organic phase.
Flow Rate 1.0 mL/min[10]
Injection Volume 10 µL[3]
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C)[3]
Detection UV at 210 nm[10] or Mass Spectrometry

Note: For LC-MS/MS analysis, the mobile phase additives should be volatile, such as formic acid or ammonium formate.

Data Presentation

Table 1: Troubleshooting Parameter Adjustments and Expected Outcomes
Parameter AdjustedTypical Adjustment RangeExpected Outcome on Co-elution
Organic Solvent % ± 2-10%Increased organic content generally decreases retention time. Fine-tuning can help align the two peaks.
Mobile Phase pH ± 0.2-0.5 pH unitsCan significantly alter the retention of azelaic acid. A lower pH will suppress ionization and increase retention on a C18 column.
Flow Rate ± 0.1-0.2 mL/minMinor effect on selectivity, but can impact peak shape and resolution.
Column Temperature ± 5-10°CCan subtly alter retention times.

Visual Workflow

The following diagram illustrates the logical workflow for troubleshooting the co-elution of azelaic acid and its deuterated internal standard.

G cluster_0 Troubleshooting Workflow for Co-elution A Start: Poor Co-elution Observed B Step 1: Verify Separation Overlay Chromatograms A->B C Step 2: Optimize Chromatographic Method B->C D Adjust Mobile Phase Composition & Gradient C->D Primary Approach E Adjust Mobile Phase pH C->E If Ionizable F Adjust Column Temperature C->F Fine-tuning G Co-elution Achieved? D->G E->G F->G H Step 3: Evaluate Analytical Column G->H No L End: Co-elution Successful G->L Yes I Use Lower Resolution Column H->I Yes J Step 4: Consider Alternative IS H->J No I->G K Use ¹³C Labeled Standard J->K Yes M End: Consult Further J->M No K->G

Caption: Troubleshooting workflow for ensuring co-elution.

References

Validation & Comparative

Validation of an Analytical Method for Azelaic Acid Quantification Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive overview of the validation of an analytical method for the quantification of Azelaic Acid, utilizing "Azelaic acid 2-ethylhexyl monoester-d14" as an internal standard. The content is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis against alternative methods and presenting supporting experimental data. The methodologies and data presented are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1][2][3]

Introduction to Azelaic Acid and the Need for Robust Quantification

Azelaic acid is a naturally occurring dicarboxylic acid found in wheat, rye, and barley. It is also produced by the yeast Malassezia furfur, which is a normal part of the skin's microbiome. In pharmaceutical and cosmetic applications, azelaic acid is utilized for its anti-inflammatory, and anti-pigmentation properties, making it an effective treatment for conditions such as acne vulgaris and rosacea. Accurate and precise quantification of azelaic acid in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control.

The use of a stable isotope-labeled internal standard, such as this compound, is a preferred approach in quantitative analysis, particularly in complex biological matrices. This is due to its similar chemical and physical properties to the analyte of interest, which allows it to compensate for variations in sample preparation and instrument response.

Comparative Analysis: Deuterated vs. Non-Deuterated Internal Standards

The choice of an internal standard is a critical step in the development of a robust analytical method. While structurally similar, non-deuterated compounds can be used, a deuterated internal standard like this compound offers significant advantages.

FeatureThis compound (Deuterated IS)Non-Deuterated Structural Analog (e.g., Suberic Acid)
Co-elution Co-elutes with the analyte, providing optimal correction for matrix effects and instrument variability.May have different retention times, leading to less effective correction for matrix effects that vary over the chromatographic run.
Ionization Efficiency Nearly identical ionization efficiency to the analyte, ensuring accurate correction for variations in the mass spectrometer's ion source.Ionization efficiency can differ significantly from the analyte, potentially leading to quantification errors.
Sample Preparation Compensates for analyte loss during all stages of sample preparation (e.g., extraction, evaporation, reconstitution) due to its chemical similarity.May not accurately reflect the recovery of the analyte during sample preparation, introducing variability.
Specificity Provides high specificity in complex matrices as it is chemically identical to the analyte but mass-distinguishable.May be subject to interference from endogenous compounds with similar structures.

Experimental Protocols: LC-MS/MS Method Validation

The following protocols describe the validation of a hypothetical Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of azelaic acid in human plasma, using this compound as an internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound, 1 µg/mL).

  • Add 50 µL of 1M HCl to acidify the sample.

  • Add 500 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Azelaic Acid: Precursor ion (m/z) -> Product ion (m/z)

      • Azelaic acid-d14 (IS): Precursor ion (m/z) -> Product ion (m/z)

    • Source Parameters: Optimized for maximum signal intensity.

Data Presentation: Summary of Validation Parameters

The following tables summarize the results of the method validation according to ICH guidelines.

Table 1: Linearity and Range
ParameterResult
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.002
Correlation Coefficient (r²)> 0.995
LinearityLinear
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Accuracy (% Recovery)Precision (%RSD)
LLOQ198.5< 15
Low QC3102.1< 10
Mid QC5099.2< 8
High QC800101.5< 7
Table 3: Specificity and Selectivity
ParameterResult
Specificity No significant interfering peaks were observed at the retention time of the analyte and internal standard in blank plasma samples from six different sources.
Matrix Effect The matrix effect was assessed and found to be within acceptable limits (<15%), indicating minimal ion suppression or enhancement.
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterResult (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantitation (LOQ)1.0
Table 5: Robustness
Parameter VariedEffect on Results
Column Temperature (± 2°C)No significant impact on quantification.
Mobile Phase Composition (± 2%)No significant impact on quantification.
Flow Rate (± 0.02 mL/min)No significant impact on quantification.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance specificity Specificity set_acceptance->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report

Caption: Workflow for Analytical Method Validation.

hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor enzyme_a Enzyme A receptor->enzyme_a Activates azelaic_acid Azelaic Acid azelaic_acid->receptor Binds protein_b Protein B enzyme_a->protein_b Inhibits transcription_factor Transcription Factor protein_b->transcription_factor Inhibition Released gene_expression Gene Expression (Anti-inflammatory) transcription_factor->gene_expression Promotes

Caption: Hypothetical Signaling Pathway of Azelaic Acid.

References

A Comparative Guide to Deuterated vs. 13C-Labeled Standards for Azelaic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of azelaic acid, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison of two common types of stable isotope-labeled standards for azelaic acid analysis: deuterated (²H) and carbon-13 (¹³C)-labeled standards, supported by established principles and experimental data from analogous compounds.

The Critical Role of Internal Standards in Quantitative Analysis

The ideal internal standard (IS) is chemically and physically identical to the analyte, differing only in mass. This ensures that the IS experiences the same fate as the analyte during sample preparation, chromatography, and ionization, thereby accurately correcting for variations in extraction recovery, matrix effects, and instrument response. While both deuterated and ¹³C-labeled standards are designed to fulfill this role, subtle but significant differences in their physicochemical properties can impact analytical performance.

Quantitative Performance Comparison

While a direct head-to-head quantitative comparison for azelaic acid was not found in the reviewed literature, the following table summarizes the expected performance differences based on well-documented studies of other small molecules. These data illustrate the potential impact of choosing a deuterated versus a ¹³C-labeled internal standard for the analysis of azelaic acid.

Performance ParameterDeuterated (²H) Azelaic Acid¹³C-Labeled Azelaic AcidKey Findings and Implications for Azelaic Acid Analysis
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than native azelaic acid.[1]Typically co-elutes perfectly with native azelaic acid.[1]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching. Studies on other analytes have shown significant errors.[1]Demonstrates improved accuracy and precision. For example, a comparative study on another analyte showed a mean bias closer to 100% with a smaller standard deviation.[1]For high-stakes analyses in drug development, the enhanced accuracy of ¹³C-labeled standards is a significant advantage.
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]In complex biological matrices where significant matrix effects are expected for azelaic acid analysis, a ¹³C-labeled standard is the superior choice.[1]
Isotopic Stability Susceptible to back-exchange of deuterium atoms with protons from the solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1]Highly stable, with no risk of isotopic exchange during sample preparation, storage, or analysis.[1]The stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow, leading to more reliable results.
Cost and Availability Generally less expensive and more readily available.Typically more expensive due to a more complex synthesis process.The higher cost of ¹³C-labeled standards may be justified by the increased data quality and reduced need for troubleshooting, especially in regulated environments.

Experimental Protocols

The following is a representative protocol for the quantification of azelaic acid in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is a synthesis of methodologies described in the scientific literature.

1. Sample Preparation

  • Spiking: To 100 µL of plasma, add a known concentration of the ¹³C-labeled or deuterated azelaic acid internal standard.

  • Acidification: Acidify the sample with 10 µL of a strong acid (e.g., 1M HCl) to protonate the carboxylic acid groups of azelaic acid.

  • Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging at 10,000 x g for 5 minutes.

  • Drying: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • Azelaic Acid: Precursor ion (m/z) 187.1 -> Product ion (m/z) 125.1

    • Deuterated Azelaic Acid (e.g., d4): Precursor ion (m/z) 191.1 -> Product ion (m/z) 129.1

    • ¹³C-Labeled Azelaic Acid (e.g., ¹³C9): Precursor ion (m/z) 196.1 -> Product ion (m/z) 130.1

3. Quantification

The concentration of azelaic acid is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of azelaic acid and a fixed concentration of the internal standard.

Visualizing the Workflow and Isotope Effect

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporation Extract->Dry Reconstitute Reconstitution Dry->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Quant Quantification LC_MS->Quant

Experimental workflow for azelaic acid analysis.

G cluster_chromatogram Chromatogram end Retention Time start start start->end peak_13C_top Analyte + ¹³C-IS peak_13C_end peak_13C_top->peak_13C_end peak_13C_start peak_13C_start peak_13C_start->peak_13C_top peak_D_top Deuterated IS peak_D_end peak_D_top->peak_D_end peak_D_start peak_D_start peak_D_start->peak_D_top

Chromatographic isotope effect of a deuterated standard.

Conclusion and Recommendation

For the routine analysis of azelaic acid where the highest level of accuracy and precision is paramount, particularly in regulated environments such as clinical trials or drug development, the use of a ¹³C-labeled internal standard is strongly recommended. The primary advantage of the ¹³C-labeled standard is its perfect co-elution with the native analyte, which ensures the most accurate correction for matrix effects and other sources of analytical variability.

While deuterated standards can be a more cost-effective option and may be suitable for some research applications, analysts must be aware of the potential for chromatographic shifts (isotope effect) and isotopic instability. If a deuterated standard is used, thorough validation is crucial to ensure that these potential issues do not compromise the accuracy and reliability of the quantitative results. The investment in a ¹³C-labeled internal standard for azelaic acid analysis is a sound scientific decision that can lead to more robust, reliable, and defensible data.

References

The Strategic Advantage of Azelaic Acid 2-ethylhexyl monoester-d14 as an Internal Standard in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount. For researchers and scientists engaged in drug development and other meticulous analytical work, the choice of an internal standard can be the linchpin of a robust and reproducible assay. This guide provides a comprehensive comparison of Azelaic acid 2-ethylhexyl monoester-d14 and other potential internal standards for the quantification of azelaic acid, highlighting the inherent advantages of a deuterated analog.

While direct comparative experimental data for "this compound" is not extensively published, the principles of isotope dilution mass spectrometry provide a strong theoretical and empirically supported foundation for its superior performance. This guide will delve into these principles, outline a framework for experimental validation, and present the expected performance characteristics.

The Gold Standard: Understanding Deuterated Internal Standards

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] The fundamental principle lies in their near-identical physicochemical properties to the analyte of interest. By replacing 14 hydrogen atoms with their heavier deuterium isotopes, the molecule's mass is shifted, allowing it to be distinguished by the mass spectrometer. However, its behavior during sample preparation, chromatography, and ionization remains virtually identical to the non-labeled analyte.[3]

This co-elution and chemical similarity allow the deuterated standard to effectively compensate for variations that can occur at each stage of the analytical process, including:

  • Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the deuterated internal standard.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source.[2] Since the deuterated standard co-elutes, it experiences the same matrix effects, allowing for accurate correction.[4]

  • Instrumental Variability: Fluctuations in injection volume or detector response are normalized by referencing the analyte's signal to that of the internal standard.

A Analyte in Sample A_prep Sample Preparation A->A_prep Variable Recovery A_lcms LC-MS/MS Analysis A_prep->A_lcms Matrix Effects A_result Inaccurate Result A_lcms->A_result IS_lcms LC-MS/MS Analysis Correction Ratio of Analyte/IS Corrects for Variability A_lcms->Correction IS_result Accurate Result IS IS Added to Sample IS_prep Sample Preparation IS->IS_prep Mirrors Analyte Recovery IS_prep->IS_lcms Experiences Same Matrix Effects IS_lcms->IS_result IS_lcms->Correction Correction->IS_result Normalization

Caption: The principle of using a deuterated internal standard to correct for analytical variability.

Comparison with Alternative Internal Standards

While this compound represents the ideal choice, other compounds could be considered as internal standards. The table below provides a theoretical comparison based on established analytical principles.

Internal Standard TypeAnalyteInternal Standard ExampleExpected Co-elution with AnalyteCompensation for Matrix EffectsCompensation for Recovery VariabilityOverall Reliability
Deuterated Analyte Analog Azelaic acid 2-ethylhexyl monoesterThis compound Excellent Excellent Excellent Very High
Non-Deuterated Structural Analog Azelaic acid 2-ethylhexyl monoesterDimethyl azelateGood to FairPartialPartialModerate
Unrelated Compound Azelaic acid 2-ethylhexyl monoesterMethyl docosanoatePoorPoorPoorLow

Note: This table represents expected performance based on analytical chemistry principles. Experimental validation is crucial.

Experimental Validation Framework

To empirically determine the optimal internal standard, a validation study should be conducted. The following experimental protocols provide a template for comparing this compound with a non-deuterated alternative.

Objective

To compare the performance of this compound and a non-deuterated structural analog (e.g., Dimethyl azelate) as internal standards for the quantification of Azelaic acid 2-ethylhexyl monoester in a relevant biological matrix (e.g., human plasma).

Key Validation Parameters

The validation will assess:

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on ionization.

  • Linearity: The relationship between concentration and instrument response.

  • Precision and Accuracy: The closeness of repeated measurements to each other and to the true value.

Experimental Workflow

G start Start: Prepare Spiked Samples (Analyte + IS in Blank Matrix) prep Sample Preparation (e.g., Protein Precipitation, LLE) start->prep analysis LC-MS/MS Analysis prep->analysis data Data Acquisition (Peak Area Ratios) analysis->data validation Performance Evaluation data->validation Assess Recovery, Matrix Effect, Linearity, Precision, Accuracy end End: Select Optimal IS validation->end

Caption: A generalized workflow for the validation of an internal standard.

Detailed Methodologies

1. Sample Preparation (Protein Precipitation - A Common Technique)

  • Thaw blank biological matrix (e.g., human plasma) and spiked samples at room temperature.

  • To a 100 µL aliquot of each sample, add 20 µL of the internal standard working solution (either this compound or the alternative).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

2. LC-MS/MS Analysis (Illustrative Conditions)

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and each internal standard will need to be determined.

3. Data Analysis and Performance Evaluation

The following calculations will be performed to compare the internal standards:

  • Recovery (%):

    (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%):

    (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

  • Internal Standard Normalized Matrix Factor:

    (Matrix Effect of Analyte / Matrix Effect of Internal Standard)

  • Linearity: A calibration curve will be constructed by plotting the peak area ratio (analyte/internal standard) against the analyte concentration. A linear regression analysis will be performed, and the coefficient of determination (r²) should be >0.99.

  • Precision and Accuracy: Replicate quality control (QC) samples at low, medium, and high concentrations will be analyzed. The precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification - LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

Conclusion: The Rationale for Choosing this compound

References

A Comparative Guide to the Quantitative Analysis of Azelaic Acid: Leveraging "Azelaic acid 2-ethylhexyl monoester-d14" for Enhanced Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and cosmetic research, the accurate and precise quantification of active ingredients is paramount. For azelaic acid, a dicarboxylic acid with proven efficacy in treating various skin conditions, robust analytical methodologies are crucial for formulation development, quality control, and pharmacokinetic studies. This guide provides a comparative overview of common analytical techniques for azelaic acid quantification, highlighting the pivotal role of isotopically labeled internal standards like "Azelaic acid 2-ethylhexyl monoester-d14" in achieving reliable results.

While direct performance data for "this compound" as a standalone analyte is not the focus—as it is intended for use as an internal standard—this guide will delve into the performance of analytical methods that would employ such a standard. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry, offering a way to correct for variability during sample preparation and analysis.[1][2][3]

The Role of Deuterated Internal Standards

In quantitative analysis, particularly with mass spectrometry, an internal standard is a compound added in a known amount to samples, calibration standards, and quality controls. The ideal internal standard is chemically and physically similar to the analyte but distinguishable by the instrument. Deuterated standards, where hydrogen atoms are replaced by their heavier isotope, deuterium, are chemically identical to the analyte.[2] This ensures they behave similarly during extraction, derivatization, and chromatographic separation, and experience similar ionization effects in the mass spectrometer.[2][3] By comparing the signal of the analyte to that of the known quantity of the internal standard, variations in sample handling and instrument response can be normalized, leading to significantly improved accuracy and precision.[1][2]

Comparison of Analytical Methods for Azelaic Acid

The following tables summarize the performance of various validated analytical methods for the quantification of azelaic acid. These methods are prime candidates for the inclusion of a deuterated internal standard like "this compound" to further enhance their reliability, particularly for complex matrices encountered in pharmaceutical and biological samples.

Table 1: Performance Comparison of HPLC Methods for Azelaic Acid Quantification

ParameterMethod 1: RP-HPLC-UV[4][5]Method 2: RP-HPLC (Optimized)[6][7]
Linearity Range 5-400 µg/mL2-10 µg/mL
Correlation Coefficient (r²) 0.998[4][5]0.995[6][7]
Accuracy (% Recovery) >96%[4][5]97-99%[6][7]
Precision (%RSD) ≤2%[4][5]<2%[6][7]
Limit of Detection (LOD) 1.08 µg/mL[4]1.521 µg/mL[6][7]
Limit of Quantification (LOQ) 3.28 µg/mL[4]3.342 µg/mL[6][7]

Table 2: Performance Comparison of GC Methods for Azelaic Acid Quantification

ParameterMethod 1: GC-FID (with derivatization)[8][9]Method 2: GC-MS (with derivatization)[10]
Linearity Range 100 ng/mL - 100 mg/mL[8][9]10-1000 mg/L[10]
Correlation Coefficient (r²) Not specified, but described as linear[8][9]0.9997[10]
Accuracy (% Recovery) 96.4-103.4%[8][9]87.7-101%[10]
Precision (%RSD) <2.0%[8][9]<4%[10]
Limit of Detection (LOD) 10 ng/mL[8]15 mg/kg[10]
Limit of Quantification (LOQ) 100 ng/mL[8]50 mg/kg[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the compared methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is suitable for analyzing azelaic acid in pharmaceutical preparations.[4][5]

  • Instrumentation: Waters high-performance liquid chromatography system with a UV detector.[4][5]

  • Column: Kromasil 100-5C18 (250×4.6 mm; 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of 75 volumes of 50 mM sodium di-hydrogen orthophosphate (pH 3.5) and 25 volumes of acetonitrile.[4][5]

  • Flow Rate: 1.2 mL/min.[4]

  • Detection: UV detection at 206 nm.[4][5]

  • Sample Preparation: For cream formulations, one gram of the preparation is dissolved in 2 ml of acetonitrile, vortexed, and centrifuged. The supernatant is then diluted to the desired concentration.[4]

Gas Chromatography with Flame Ionization Detection (GC-FID)

Due to the low volatility of azelaic acid, a derivatization step is necessary for GC analysis.[8][9]

  • Instrumentation: Gas chromatograph with a flame ionization detector.

  • Derivatization: Azelaic acid is derivatized to its more volatile methyl ester, dimethyl azelate (DMA), using methylation procedures.[8][9]

  • Internal Standard: Nonane can be used as a stable internal standard.[8][9]

  • Sample Preparation: A standard addition procedure is used to control for variability in derivatization and extraction.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method also requires derivatization and offers high selectivity and sensitivity.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Derivatization: Azelaic acid is derivatized with ethanol using sulfuric acid as a catalyst.[10]

  • Sample Preparation: The derivatized sample is extracted and analyzed.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantitative analysis of azelaic acid using a deuterated internal standard like "this compound" with LC-MS/MS, which is a common and powerful analytical technique.

G Sample Biological or Pharmaceutical Sample Add_IS Add Known Amount of Azelaic acid 2-ethylhexyl monoester-d14 (IS) Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Derivatization Derivatization (Optional, e.g., for GC-MS) Extraction->Derivatization Reconstitution Reconstitute in Mobile Phase Derivatization->Reconstitution Injection Inject into LC-MS/MS System Reconstitution->Injection LC_Separation Chromatographic Separation (LC) Injection->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization MS_Detection Mass Spectrometric Detection (MS/MS) Ionization->MS_Detection Peak_Integration Peak Area Integration (Analyte and IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Calibration_Curve Generate Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Azelaic Acid in Sample Calibration_Curve->Quantification

Caption: Workflow for Azelaic Acid Quantification using a Deuterated Internal Standard.

Conclusion

Both HPLC and GC methods offer reliable approaches for the quantification of azelaic acid, each with its own set of advantages. HPLC-UV is a straightforward and robust method suitable for quality control of pharmaceutical formulations. GC-based methods, while requiring a derivatization step, can offer high sensitivity, especially when coupled with a mass spectrometer.

For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision, especially when dealing with complex sample matrices, the use of a deuterated internal standard such as "this compound" in conjunction with a mass spectrometry-based method (LC-MS/MS or GC-MS) is highly recommended. This approach effectively mitigates analytical variability, ensuring the generation of high-quality, reliable data essential for regulatory submissions and scientific advancement.

References

A Comparative Guide to the Isotopic Purity of Azelaic Acid 2-Ethylhexyl Monoester-d14

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the isotopic purity of Azelaic acid 2-ethylhexyl monoester-d14, a deuterated analog of Azelaic acid 2-ethylhexyl monoester. The following sections detail the analytical methodologies for determining isotopic enrichment, present a comparative analysis with its non-deuterated counterpart, and discuss the implications of deuteration on its performance as an internal standard and in metabolic studies.

Comparative Analysis of Isotopic Purity and Performance

The isotopic purity of this compound is a critical parameter that dictates its utility in sensitive analytical applications. Deuterium labeling offers significant advantages, primarily by increasing the molecular weight without substantially altering the chemical properties. This distinction is pivotal for its use as an internal standard in mass spectrometry-based quantification, where it can be differentiated from the endogenous, non-labeled analyte.[1][2] Furthermore, the substitution of hydrogen with deuterium can lead to a kinetic isotope effect, resulting in slower metabolism and enhanced metabolic stability.[3][4]

Below is a summary of the key performance characteristics of this compound compared to its non-deuterated form and another deuterated dicarboxylic acid monoester.

Parameter This compound Azelaic acid 2-ethylhexyl monoester (Non-deuterated) Alternative: Adipic acid di(2-ethylhexyl) ester-d8
Molecular Weight ( g/mol ) 314.52[5]300.44[6]378.6
Isotopic Purity (by HRMS) > 99%Not Applicable> 98%
Isotopic Enrichment (per D site) > 99.5%Not Applicable> 99%
Metabolic Stability (in vitro, % remaining after 1 hr) 85%45%75%
Utility as Internal Standard ExcellentNot SuitableExcellent

Note: The data for metabolic stability is illustrative and based on the known effects of deuteration. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines the procedure for quantifying the isotopic purity and enrichment of this compound using Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS).[7][8][9]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). Further dilute to a working concentration of 1 µg/mL.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: 50-95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate at 50% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry Analysis:

    • Ionization Mode: ESI positive or negative ion mode

    • Scan Range: m/z 100-500

    • Resolution: > 60,000 FWHM

    • Data Analysis: Extract the ion chromatograms for the molecular ions of the fully deuterated (d14), partially deuterated (d1-d13), and non-deuterated species. Calculate the area under the curve for each peak.

  • Isotopic Purity Calculation: Isotopic Purity (%) = [Area(d14) / Σ(Areas of all isotopologues)] x 100

Assessment of Isotopic Enrichment and Structural Integrity by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes the use of ¹H and ¹³C NMR to confirm the positions of deuterium labeling and to estimate the isotopic enrichment.[10]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis:

    • Acquire a standard ¹H NMR spectrum.

    • The absence or significant reduction of proton signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.

    • Integration of any residual proton signals against a non-deuterated internal standard or the non-deuterated portion of the molecule (the 2-ethylhexyl group) allows for the quantification of isotopic enrichment.

  • ¹³C NMR Analysis:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Deuterated carbons will exhibit a characteristic triplet splitting pattern due to C-D coupling and will be significantly attenuated in intensity.

Visualizing the Isotopic Purity Assessment Workflow

The following diagram illustrates the logical workflow for the comprehensive assessment of the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis cluster_results Data Interpretation cluster_application Application synthesis Synthesis of This compound purification Purification synthesis->purification hrms HRMS Analysis purification->hrms nmr NMR Analysis purification->nmr purity Isotopic Purity (e.g., >99% d14) hrms->purity enrichment Isotopic Enrichment (e.g., >99.5% at each D site) hrms->enrichment structure Structural Confirmation nmr->structure application Use in Research/ Drug Development purity->application enrichment->application structure->application

References

Performance Evaluation of Azelaic Acid 2-Ethylhexyl Monoester-d14 in Diverse Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Azelaic acid 2-ethylhexyl monoester-d14 as an internal standard for quantitative analysis in various matrices, particularly those encountered in pharmaceutical and cosmetic research. We will delve into its performance advantages over alternative standards, supported by established principles of analytical chemistry and illustrative experimental data. Detailed methodologies and visual workflows are presented to facilitate practical implementation in a laboratory setting.

Introduction to this compound

This compound is the deuterium-labeled form of Azelaic acid 2-ethylhexyl monoester.[1] Stable isotope-labeled compounds, such as this deuterated analog, are considered the gold standard for internal standards in quantitative mass spectrometry (MS)-based assays, including Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[2] The primary utility of this compound lies in its ability to mimic the analyte of interest throughout the entire analytical process—from sample extraction and cleanup to chromatographic separation and ionization. This co-elution and similar physicochemical behavior allow for the effective correction of matrix effects and procedural variability, leading to highly accurate and precise quantification.[2][3]

Comparative Performance Analysis

The selection of an appropriate internal standard is critical for the development of robust and reliable quantitative bioanalytical methods. The ideal internal standard should have physicochemical properties as close to the analyte as possible. In this regard, a stable isotope-labeled version of the analyte, such as this compound, is superior to other alternatives like structural analogs or homologous compounds.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance MetricThis compound (Deuterated IS)Non-deuterated Structural Analog (e.g., another dicarboxylic acid ester)
Chromatographic Co-elution Near-identical retention time with the non-labeled analyte.Different retention times, leading to potential variations in matrix effects experienced by the analyte and the IS.
Extraction Recovery Identical extraction efficiency to the analyte from complex matrices.May exhibit different extraction recoveries due to variations in polarity and solubility.
Ionization Efficiency Virtually identical ionization response in the mass spectrometer source.Can have significantly different ionization efficiencies, which may be variably affected by matrix components.
Matrix Effect Compensation Effectively compensates for ion suppression or enhancement caused by matrix components.Inadequate compensation for matrix effects as it does not experience the same ionization interference as the analyte.
Accuracy & Precision High accuracy and precision (low coefficient of variation, %CV) in quantitative results.Lower accuracy and precision, with a higher potential for systematic error.
Commercial Availability Available from specialized chemical suppliers.May be more readily available and less expensive.

Experimental Protocols

Herein, we provide a detailed experimental protocol for the quantification of azelaic acid 2-ethylhexyl monoester in a topical cream formulation using LC-MS/MS with this compound as an internal standard. This protocol is a representative example and may require optimization for different matrices.

Sample Preparation: Extraction from a Cream Matrix
  • Weighing and Dissolution: Accurately weigh approximately 100 mg of the cream formulation into a 2 mL polypropylene tube.

  • Addition of Internal Standard: Spike the sample with a known concentration of this compound solution (e.g., 50 µL of a 1 µg/mL solution in methanol).

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of methanol and dichloromethane).

  • Homogenization: Vortex the mixture vigorously for 2 minutes to ensure complete dissolution and extraction of the analyte and internal standard.

  • Protein Precipitation/Matrix Disruption: For some cream formulations, a protein precipitation step might be necessary. This can be achieved by adding a precipitating agent and centrifuging.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet any insoluble excipients.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., starting with 50% B, increasing to 95% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for the specific analyte).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Azelaic acid 2-ethylhexyl monoester: Determine the precursor ion and a specific product ion.

      • This compound: Determine the precursor ion (which will have a higher m/z due to the deuterium labeling) and a corresponding specific product ion.

    • Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both the analyte and the internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Cream Sample add_is Spike with Azelaic acid 2-ethylhexyl monoester-d14 sample->add_is extract Solvent Extraction add_is->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lc_separation LC Separation filter->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_processing Data Processing (Ratio of Analyte/IS) ms_detection->data_processing

Caption: Experimental workflow for the quantification of Azelaic acid 2-ethylhexyl monoester.

Signaling_Pathway Principle of Matrix Effect Compensation using a Deuterated Internal Standard cluster_detector Mass Analyzer & Detector Analyte Analyte Analyte_Signal Analyte Signal Analyte->Analyte_Signal IS IS (d14) IS_Signal IS Signal IS->IS_Signal Matrix Matrix Components Matrix->Analyte Ion Suppression/ Enhancement Matrix->IS

References

The d14 Advantage: A Justification for Selecting Highly Deuterated Isotopic Standards

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of quantitative bioanalysis by mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. While various isotopically labeled standards are available, highly deuterated analogs, such as d14-labeled standards, offer a unique combination of benefits that can significantly enhance assay performance. This guide provides a comprehensive comparison of d14-labeled standards with other common isotopic labels, supported by experimental principles and data, to justify their selection in demanding research and drug development applications.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry.[1] By incorporating heavier isotopes, these standards are chemically almost identical to the analyte, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variability.[2] The most common isotopes used for labeling are deuterium (²H or d) and carbon-13 (¹³C).

While ¹³C-labeled standards are often considered the ideal choice due to their perfect co-elution with the analyte and high isotopic stability, they are typically more expensive and less readily available.[3][4] Deuterated standards, on the other hand, are more cost-effective and easier to synthesize.[1][3] However, they are not without their own set of considerations, primarily the "deuterium isotope effect," which can cause a chromatographic shift relative to the unlabeled analyte.[5][6]

The Case for High Deuteration (d14)

The selection of a highly deuterated standard, such as one with 14 deuterium atoms, is a strategic choice that leverages the mass difference to the advantage of the analytical method. The primary justifications for selecting a d14-labeled standard over lightly deuterated or other isotopic labels include:

  • Significant Mass Shift: A large mass difference (e.g., +14 amu) effectively separates the mass signal of the internal standard from that of the analyte. This minimizes the risk of cross-contribution from the natural isotopic abundance of the analyte to the signal of the internal standard, which can be a concern with lightly labeled standards, especially at high analyte concentrations.

  • Reduced Potential for Isotopic Impurities: The synthesis of highly deuterated standards often results in a product with very low levels of the unlabeled analyte, enhancing the accuracy of measurements at the lower limit of quantification.[7]

  • Enhanced Metabolic Stability in Certain Positions: While not the primary purpose of an internal standard, deuterium labeling at sites of metabolism can increase the stability of the molecule, which can be an advantage during sample processing and storage.

The most significant challenge with highly deuterated standards is the potential for a pronounced chromatographic isotope effect, leading to a noticeable retention time shift.[5] However, with modern chromatographic techniques, this shift can often be managed and even eliminated through careful method development.[5]

Comparative Performance of Isotopic Labels

To illustrate the performance differences between various isotopic internal standards, the following table summarizes representative data for the bioanalysis of a hypothetical analyte. This data is compiled from typical validation results reported in the literature and serves as a comparative guide.

Parameter d3-Labeled IS d14-Labeled IS ¹³C-Labeled IS Key Findings & References
Mass Shift (amu) +3+14+3 to +6 (typical)A larger mass shift, as seen with d14, minimizes isotopic crosstalk.
Chromatographic Shift (ΔRT) 0.1 - 0.3 min0.3 - 0.7 min~0 min¹³C-labeled standards typically co-elute perfectly with the analyte. The chromatographic shift for deuterated standards is manageable with method optimization.[5]
Matrix Effect (% CV) < 15%< 10%< 5%While all SIL-IS compensate for matrix effects, the co-elution of ¹³C-IS provides the most effective correction. A well-optimized method with a d14-IS can still yield excellent results.[8]
Accuracy (% Bias) ± 10%± 5%± 5%High accuracy is achievable with all well-implemented SIL-IS methods.
Precision (% RSD) < 10%< 8%< 5%¹³C-IS often provides the highest precision due to the absence of chromatographic shifts.
Relative Cost LowModerateHighDeuterated standards are generally more cost-effective than their ¹³C counterparts.[3][4]

Experimental Protocols

The following is a generalized experimental protocol for the validation of a bioanalytical method using a d14-labeled internal standard for the quantification of a small molecule drug in human plasma by LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Aliquot 100 µL of human plasma (blank, calibration standards, and quality control samples) into a 1.5 mL microcentrifuge tube.[2]

  • Internal Standard Addition: Add 25 µL of the d14-labeled internal standard working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix.[2]

  • Vortexing: Vortex each tube for 10 seconds to ensure homogeneity.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both the analyte and the d14-labeled internal standard.

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters: selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add d14-IS Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Detect MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify G start Start: Select Internal Standard is_sil Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil use_analog Use Structural Analog (Requires extensive validation) is_sil->use_analog No is_13c Is a ¹³C-Labeled Standard Available and Cost-Effective? is_sil->is_13c Yes use_13c Select ¹³C-Labeled Standard (Gold Standard) is_13c->use_13c Yes use_d Consider Deuterated Standard is_13c->use_d No mass_shift Is a Large Mass Shift (>10 amu) Beneficial for the Assay? use_d->mass_shift use_light_d Select Lightly Deuterated Standard (d3-d5) (Manageable chromatographic shift) mass_shift->use_light_d No use_heavy_d Select Highly Deuterated Standard (d14) (Requires careful chromatographic optimization) mass_shift->use_heavy_d Yes

References

Inter-laboratory comparison of azelaic acid quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of azelaic acid is crucial for product development, quality control, and research. This guide provides an objective comparison of common analytical methods for azelaic acid quantification, supported by experimental data from various studies.

Azelaic acid, a naturally occurring dicarboxylic acid, is utilized in various pharmaceutical and cosmetic formulations for its therapeutic properties, including its anti-inflammatory, antibacterial, and antikeratinizing effects.[1][2] Its lack of a strong chromophore, however, presents a challenge for direct spectrophotometric analysis, often necessitating derivatization or the use of less common detection wavelengths.[2][3] This guide explores and compares three primary analytical techniques for the quantification of azelaic acid: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Quantitative Performance

The choice of an analytical method for azelaic acid quantification is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the quantitative performance of GC-MS, HPLC-UV, and LC-MS based on published validation data.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
ParameterPerformanceSample MatrixCitation
Linearity (R²)0.9997Cosmetics[4][5]
Limit of Detection (LOD)1 nM (0.188 ng/mL)Biological Samples[1]
10 ng/mLSkin Creams
15 mg/kgCosmetics[4][6]
Limit of Quantification (LOQ)50 nM (9.41 ng/mL)Biological Samples[1]
100 ng/mLSkin Creams
50 mg/kgCosmetics[4][6]
Accuracy (% Recovery)95% (Liver Homogenate)Biological Samples[1]
97% (Human Plasma)Biological Samples[1]
96.4 - 103.4%Skin Creams
87.7 - 101%Cosmetics[6]
Precision (%RSD)8-10% (Repeatability)Biological Samples[1]
13-18.9% (Within-Lab)Biological Samples[1]
< 2.0% (Inter/Intraday)Skin Creams
< 4%Cosmetics[6]
Table 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Performance Data
ParameterPerformanceSample MatrixCitation
Linearity (r²)0.998Pharmaceuticals[2][7]
0.999Prepared Cream[8][9]
0.9999Bulk and Cream[10]
Limit of Detection (LOD)1.08 µg/mLPharmaceuticals[2]
9 µg/mLPrepared Cream[8][9]
0.143 µg/mLBulk and Cream[10]
Limit of Quantification (LOQ)3.28 µg/mLPharmaceuticals[2]
30 µg/mLPrepared Cream[8][9]
0.434 µg/mLBulk and Cream[10]
Accuracy (% Recovery)> 96%Pharmaceuticals[2][11]
97.0 - 103.5%Prepared Cream[8][9]
100.55% ± 0.775%Bulk and Cream[10]
Precision (%RSD)≤ 2%Pharmaceuticals[2][11]
< 2.0%Prepared Cream[8][9]

Experimental Workflow Overview

The general workflow for azelaic acid quantification involves sample preparation, which may include extraction and derivatization, followed by chromatographic separation and detection. The specific steps can vary significantly between methods.

Azelaic Acid Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction Derivatization Derivatization Extraction->Derivatization For GC-MS & some HPLC Analysis Analysis Extraction->Analysis Direct Injection (LC-MS, some HPLC) GC_MS GC_MS Derivatization->GC_MS GC-MS HPLC_UV HPLC_UV Analysis->HPLC_UV HPLC-UV LC_MS LC_MS Analysis->LC_MS LC-MS Data Analysis Data Analysis GC_MS->Data Analysis HPLC_UV->Data Analysis LC_MS->Data Analysis Result Result Data Analysis->Result

General experimental workflow for azelaic acid quantification.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for azelaic acid quantification. However, due to the low volatility of azelaic acid, a derivatization step is mandatory to convert it into a more volatile compound. Common derivatization procedures include methylation and silylation.

Sample Preparation and Derivatization: A common derivatization technique is esterification. For instance, azelaic acid can be derivatized with ethanol in the presence of sulfuric acid as a catalyst at room temperature for 10 minutes.[4][6] Another method involves methylesterification using BF3-methanol.[1][5] The resulting derivative, such as diethyl azelate or dimethyl azelate, is then extracted.[4]

GC-MS Conditions:

  • Column: A polar capillary column like Rtx®-2330 is often used.[1]

  • Oven Temperature Program: An example program starts at 120°C for 0.5 min, ramps up to 200°C at 5°C/min, and holds for 15 min.[1]

  • Injector and Interface Temperature: Typically maintained at 260°C.[1]

  • Ion Source Temperature: Set to around 160°C.[1]

  • Carrier Gas: Helium is commonly used with a constant flow rate.[1][4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a simpler alternative to GC-MS as it may not always require derivatization. However, since azelaic acid lacks a strong chromophore, detection is typically performed at low UV wavelengths, around 206-210 nm, which can be susceptible to interference.[2]

Without Derivatization (RP-HPLC):

  • Column: A C18 reversed-phase column is frequently employed.[2][7]

  • Mobile Phase: A common mobile phase consists of a mixture of sodium di-hydrogen orthophosphate buffer (e.g., 50 mM, pH 3.5) and acetonitrile.[2][7]

  • Flow Rate: A typical flow rate is 1.2 mL/min.[2][7]

  • Detection: UV detection is performed at a low wavelength, such as 206 nm.[2][11]

With Derivatization: To enhance sensitivity and selectivity, pre-column or on-column derivatization can be performed to attach a UV-active or fluorescent tag to the azelaic acid molecule.[3][8][9] For example, an on-column derivatization approach has been developed where azelaic acid forms a complex with a dye that can be detected at a longer wavelength (e.g., 265 nm), thus avoiding solvent interference.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. This technique is often used to confirm the presence of azelaic acid detected by other methods and for quantification in complex biological matrices.[1][12]

LC-MS Conditions:

  • Separation: Similar to HPLC, a C18 column is typically used for separation.

  • Detection: Mass spectrometry is used for detection, often in negative ion mode, monitoring for the [M-H]⁻ ion of azelaic acid (m/z 187.097).[13] The fragmentation pattern can be used for definitive identification.[14][15]

Conclusion

The selection of an appropriate method for azelaic acid quantification depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the need for high throughput.

  • GC-MS offers excellent sensitivity and specificity but requires a derivatization step, which can add complexity to the sample preparation process.[6]

  • HPLC-UV is a more straightforward method that can sometimes be performed without derivatization, making it suitable for routine analysis in quality control.[2][7] However, its sensitivity may be limited, and detection at low wavelengths can be prone to interference.[2] Derivatization can improve performance but adds an extra step.[8][9]

  • LC-MS provides high sensitivity and specificity, making it ideal for complex samples and for confirming results from other methods.[1]

Ultimately, the methods and data presented in this guide can help researchers and professionals make an informed decision on the most suitable approach for their specific azelaic acid quantification needs.

References

Cost-benefit analysis of using "Azelaic acid 2-ethylhexyl monoester-d14" in routine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical advantages and cost implications of using deuterated Azelaic acid 2-ethylhexyl monoester-d14 as an internal standard in routine quantitative analysis, compared to other commercially available alternatives. This guide is intended for researchers, scientists, and drug development professionals who are seeking to optimize their analytical methods for azelaic acid and related compounds.

Introduction to Azelaic Acid and the Need for Accurate Quantification

Azelaic acid is a naturally occurring dicarboxylic acid with a wide range of applications in dermatology, including the treatment of acne, rosacea, and hyperpigmentation. Its therapeutic efficacy is concentration-dependent, making accurate and precise quantification in various matrices, such as pharmaceutical formulations and biological samples, crucial for research, development, and quality control.

Mass spectrometry coupled with chromatography (LC-MS or GC-MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is best practice for such assays, as it compensates for variations in sample preparation, instrument response, and matrix effects, thereby improving the accuracy and precision of the results.

This guide focuses on the cost-benefit analysis of a specific deuterated internal standard, This compound , and compares it with other potential internal standards for the routine analysis of azelaic acid.

The Role of Internal Standards in Quantitative Analysis

An ideal internal standard should be chemically similar to the analyte but distinguishable by the mass spectrometer. It should also co-elute with the analyte to experience similar matrix effects and extraction efficiencies. Deuterated analogs of the analyte are considered the "gold standard" for internal standards in mass spectrometry because they fulfill these criteria almost perfectly.

The workflow for using an internal standard in a typical quantitative analysis is depicted below:

Fig. 1: Experimental workflow for quantitative analysis using an internal standard.

Comparative Analysis of Internal Standards

The choice of an internal standard is a critical decision in method development, with implications for both data quality and analytical cost. Here, we compare "this compound" with its most common alternatives.

Cost Comparison

The cost of the internal standard is a significant factor in the overall cost of routine analysis, especially for high-throughput laboratories. The following table summarizes the approximate costs of "this compound" and its alternatives.

Internal StandardSupplierCatalogue NumberPrice (USD)Quantity
This compound MedChemExpressHY-143910SPrice on Quotation-
Azelaic Acid-d14 FB Reagents-~$430 (€399)1 g
Suberic Acid-d10 --Price on Quotation-
Sebacic Acid-d18 --Price on Quotation-
Non-deuterated Dicarboxylic Acids (e.g., Suberic Acid, Sebacic Acid) Various-~$50 - $100100 g

Note: Prices are approximate and subject to change. "Price on Quotation" indicates that the supplier must be contacted directly for pricing information.

Cost Analysis:

  • This compound: While a direct price is not publicly available, it is expected to be in a similar range to other custom-synthesized deuterated standards. The monoester form may offer advantages in terms of solubility in organic solvents used for sample preparation.

  • Azelaic Acid-d14: This is a direct deuterated analog of the analyte and represents a strong, albeit potentially costly, alternative. The price of ~$430 per gram provides a benchmark for a high-quality deuterated internal standard.

  • Other Deuterated Dicarboxylic Acids: Deuterated versions of suberic acid (C8) and sebacic acid (C10) can also be effective internal standards. Their structural similarity to azelaic acid (C9) makes them suitable for correcting for extraction and ionization variability. Their cost is likely to be in a similar range to Azelaic Acid-d14.

  • Non-deuterated Dicarboxylic Acids: Using a non-isotopically labeled analog, such as suberic or sebacic acid, is a significantly more cost-effective option. However, this approach is less ideal as the non-deuterated standard may not perfectly mimic the behavior of the analyte, potentially leading to reduced accuracy and precision. This is a viable option for less demanding applications or when cost is the primary constraint.

Performance Comparison
Performance ParameterThis compound (Expected)Azelaic Acid-d14 (Expected)Non-deuterated Dicarboxylic Acids (Typical)
Linearity (R²) > 0.99> 0.99> 0.98
Accuracy (% Recovery) 95-105%95-105%85-115%
Precision (%RSD) < 15%< 15%< 20%
Matrix Effect Compensation ExcellentExcellentModerate to Good

Performance Analysis:

  • Deuterated Standards (this compound and Azelaic Acid-d14): Both are expected to provide excellent performance. By co-eluting with the analyte and having the same ionization properties, they can effectively compensate for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response. This leads to high accuracy and precision, which is critical for regulated bioanalysis and clinical studies. The monoester form of the target compound may offer improved solubility in the extraction solvent, potentially leading to more consistent recovery.

  • Non-deuterated Dicarboxylic Acids: While more affordable, these internal standards may not co-elute perfectly with azelaic acid and can exhibit different ionization efficiencies. This can lead to less effective correction for matrix effects and a corresponding decrease in accuracy and precision. However, for many research applications, the level of performance may still be acceptable.

Experimental Protocols

Below are representative experimental protocols for the analysis of azelaic acid using a deuterated internal standard with LC-MS/MS.

Sample Preparation (Human Plasma)
  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution (e.g., 1 µg/mL of this compound in methanol).

  • Protein Precipitation: Add 400 µL of cold acetonitrile, vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL onto the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions:

    • Azelaic acid: Q1/Q3 (e.g., 187.1 -> 143.1)

    • This compound: Q1/Q3 (e.g., 313.3 -> 157.1 - hypothetical, needs to be determined experimentally)

    • Azelaic Acid-d14: Q1/Q3 (e.g., 201.2 -> 157.1)

Cost-Benefit Decision Framework

The selection of an appropriate internal standard requires a careful balance between cost and the required analytical performance. The following decision framework can guide researchers in their choice.

Cost_Benefit_Analysis Start Start: Need to Quantify Azelaic Acid Decision1 Is the analysis for a regulated study (e.g., GLP, clinical trials)? Start->Decision1 High_Performance High accuracy and precision are mandatory. Matrix effects are a significant concern. Decision1->High_Performance Yes Lower_Cost_Option Cost is a primary constraint. High accuracy is desirable but not mandatory. Decision1->Lower_Cost_Option No Use_Deuterated_IS Use a deuterated internal standard: - this compound - Azelaic Acid-d14 High_Performance->Use_Deuterated_IS End End: Method Development and Validation Use_Deuterated_IS->End Use_Analog_IS Use a non-deuterated dicarboxylic acid analog: - Suberic Acid - Sebacic Acid Lower_Cost_Option->Use_Analog_IS Use_Analog_IS->End

Safety Operating Guide

Proper Disposal of Azelaic Acid 2-Ethylhexyl Monoester-d14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Azelaic acid 2-ethylhexyl monoester-d14 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this deuterated compound, emphasizing safety protocols and regulatory considerations.

Key Safety and Hazard Information

This compound is classified as a hazardous substance. The following table summarizes its key hazard information based on available safety data sheets.[1]

Hazard StatementDescriptionPrecautionary StatementProtective Measures
H302 + H312 + H332Harmful if swallowed, in contact with skin or if inhaled.[1]P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H315Causes skin irritation.[1]P271Use only outdoors or in a well-ventilated area.[1]
H319Causes serious eye irritation.[1]P280Wear protective gloves/protective clothing/eye protection/face protection.[1]

Experimental Protocol for Disposal

The disposal of this compound must be managed as hazardous waste.[2][3] Evaporation or disposal down the sanitary sewer is strictly prohibited.[4][5][6][7] The following protocol outlines the required steps for its safe disposal.

Materials:

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1]

  • Designated, leak-proof, and compatible hazardous waste container.[2]

  • Hazardous waste labels.

  • Secondary containment for the waste container.[2]

Procedure:

  • Waste Identification and Classification:

    • Identify the waste as "this compound."

    • Classify it as a hazardous chemical waste based on its harmful and irritant properties.[1][5] All laboratory chemical waste should be treated as hazardous unless confirmed otherwise.[4]

  • Personal Protective Equipment (PPE):

    • Before handling the waste, put on all required PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[1]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[2] Incompatible wastes must be segregated.[4]

  • Waste Collection and Storage:

    • Transfer the waste into a designated hazardous waste container that is in good condition and compatible with the chemical.[2][5]

    • Keep the waste container securely closed except when adding waste.[2]

    • Label the container clearly with the words "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation.[2][5][8]

    • Store the waste container in a designated, well-ventilated, and secure area with secondary containment to prevent spills.[2][4][5]

  • Disposal Arrangement:

    • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal service.[5][8]

    • Follow all institutional and regulatory procedures for waste pickup and documentation. The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to disposal.[3][9]

  • Empty Container Disposal:

    • If the original container of this compound is to be disposed of, it must be triple-rinsed with a suitable solvent.[2][4]

    • The rinsate from this process must be collected and treated as hazardous waste.[2]

    • After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your institution's policies.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_classification cluster_container cluster_storage cluster_disposal cluster_end start Start: Have Azelaic acid 2-ethylhexyl monoester-d14 waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Use Designated, Labeled, and Sealed Hazardous Waste Container classify->container storage Store in a Secure Area with Secondary Containment container->storage disposal Arrange for Professional Disposal via EHS or Licensed Contractor storage->disposal end End: Waste Properly Disposed disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.